Technical Documentation Center

Fmoc-d-his(trt)-opfp Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Fmoc-d-his(trt)-opfp

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Fmoc-D-His(Trt)-OPfp: A Cornerstone for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction In the intricate world of peptide synthesis, the precise assembly of amino acid building blocks is paramount to achieving the desired final pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of peptide synthesis, the precise assembly of amino acid building blocks is paramount to achieving the desired final product with high fidelity and yield. Among the canonical amino acids, histidine presents unique challenges due to the reactivity of its imidazole side chain, which can lead to undesirable side reactions, most notably racemization. This guide provides a comprehensive overview of Fmoc-D-His(Trt)-OPfp, a highly specialized amino acid derivative designed to overcome these hurdles. We will delve into its chemical architecture, physical properties, and its strategic application in Solid-Phase Peptide Synthesis (SPPS), offering field-proven insights for its effective use in research and drug development.

Part 1: Unveiling the Molecular Architecture of Fmoc-D-His(Trt)-OPfp

The efficacy of Fmoc-D-His(Trt)-OPfp stems from the synergistic function of its four key chemical moieties. Understanding the role of each component is crucial to appreciating its utility in peptide synthesis.

  • Fmoc (9-fluorenylmethoxycarbonyl) Group: This is a base-labile protecting group attached to the alpha-amino group of the D-histidine. Its primary function is to prevent the amino group from participating in unwanted reactions during the peptide coupling step. The Fmoc group is stable under acidic conditions but can be readily removed with a mild base, typically a solution of piperidine in DMF, allowing for the sequential addition of amino acids in the growing peptide chain.[1][2]

  • D-Histidine: This derivative incorporates the D-enantiomer of histidine. The use of D-amino acids is a critical strategy in drug design to enhance peptide stability against enzymatic degradation and to modulate biological activity.[1]

  • Trt (Trityl) Group: The bulky trityl group serves as a protecting group for the imidazole side chain of histidine.[1][3] This protection is essential to prevent the imidazole nitrogen from catalyzing racemization at the alpha-carbon during the activation step of the carboxylic acid.[4] The Trt group is acid-labile and is typically removed during the final cleavage of the peptide from the solid support using strong acids like trifluoroacetic acid (TFA).[3][5]

  • OPfp (Pentafluorophenyl Ester): This is a highly reactive activating group attached to the carboxyl end of the amino acid. The pentafluorophenyl ester facilitates efficient peptide bond formation without the need for additional in-situ coupling reagents.[6] This pre-activation streamlines the synthesis process and can help to minimize side reactions.[6][7]

Below is a diagram illustrating the chemical structure of Fmoc-D-His(Trt)-OPfp.

Fmoc_D_His_Trt_OPfp_Structure N1 N C_alpha N1->C_alpha Fmoc_C C N1->Fmoc_C C_beta C_alpha->C_beta C_carbonyl C C_alpha->C_carbonyl H H C_alpha->H C_gamma C_beta->C_gamma N_delta C_gamma->N_delta C_epsilon N_delta->C_epsilon N_pi C_epsilon->N_pi N_pi->C_gamma Trt_C C N_pi->Trt_C C_zeta O_carbonyl O C_carbonyl->O_carbonyl = O_pfp O C_carbonyl->O_pfp Pfp_ring Pentafluorophenyl Ring O_pfp->Pfp_ring Fmoc_O1 O Fmoc_C->Fmoc_O1 = Fmoc_O2 O Fmoc_C->Fmoc_O2 Fmoc_CH2 CH₂ Fmoc_O2->Fmoc_CH2 Fluorenyl Fluorenyl Group Fmoc_CH2->Fluorenyl Ph1 Ph Trt_C->Ph1 Ph2 Ph Trt_C->Ph2 Ph3 Ph Trt_C->Ph3

Caption: Chemical structure of Fmoc-D-His(Trt)-OPfp.

Physical and Chemical Properties

A summary of the key physical and chemical properties of Fmoc-D-His(Trt)-OPfp is provided in the table below for quick reference.

PropertyValue
CAS Number 1423017-93-9[8] (for D-isomer), 109434-24-4[9][10][11][12] (for L-isomer)
Molecular Formula C46H32F5N3O4[8][9]
Molecular Weight 785.76 g/mol [8][9][10]
Appearance White to off-white powder or crystals[10]
Purity Typically ≥95%[10][11]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[13]
Storage Store at 2-8°C or prolonged storage at < -15 °C.[12] Keep container tightly closed.[14][15]

Part 2: Strategic Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-His(Trt)-OPfp is a valuable asset in the Fmoc/tBu strategy of SPPS. Its pre-activated nature simplifies the coupling step, making it a highly efficient building block for introducing D-histidine into a peptide sequence.

The Advantage of a Pre-activated Building Block

In conventional SPPS, the carboxylic acid of the incoming Fmoc-amino acid is activated in-situ using coupling reagents like HBTU or HATU just before its addition to the resin-bound peptide.[6] While effective, this pre-activation step can sometimes lead to side reactions, especially with sensitive amino acids like histidine. The pentafluorophenyl ester of Fmoc-D-His(Trt)-OPfp circumvents the need for in-situ activation, as the OPfp group is a sufficiently good leaving group to facilitate direct aminolysis by the deprotected N-terminal amine of the peptide chain.[6] This approach offers several advantages:

  • Reduced Risk of Racemization: By eliminating the pre-activation step with coupling reagents and bases like DIPEA, which are known to promote racemization of histidine, the use of the OPfp ester helps to preserve the stereochemical integrity of the D-histidine residue.[4][6]

  • Simplified Workflow: The direct coupling of the activated ester streamlines the SPPS protocol, potentially reducing reaction times and minimizing the number of reagents required.[7]

  • Improved Purity: By minimizing side reactions associated with in-situ activation, the use of Fmoc-D-His(Trt)-OPfp can lead to a cleaner crude peptide product, simplifying subsequent purification steps.[7]

Step-by-Step Protocol for Coupling Fmoc-D-His(Trt)-OPfp in SPPS

The following is a generalized protocol for the incorporation of Fmoc-D-His(Trt)-OPfp into a growing peptide chain on a solid support.

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating the resin with a 20% solution of piperidine in DMF for a specified period (e.g., 5-20 minutes).[16]

  • Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct.

  • Coupling: A solution of Fmoc-D-His(Trt)-OPfp (typically 1.5-3 equivalents relative to the resin loading) in a suitable solvent like DMF is added to the resin. The reaction is allowed to proceed until completion, which can be monitored by a qualitative ninhydrin test.

  • Washing: The resin is again thoroughly washed with DMF to remove any unreacted Fmoc-D-His(Trt)-OPfp and the pentafluorophenol byproduct.

  • Cycle Repetition: The cycle of deprotection, washing, and coupling is repeated with the next desired amino acid until the peptide sequence is complete.

The workflow for a single coupling cycle in Fmoc SPPS is depicted in the following diagram.

SPPS_Workflow Start Start with Fmoc-protected peptide on resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Couple Fmoc-D-His(Trt)-OPfp in DMF Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 End Peptide elongated by one D-Histidine residue Wash2->End

Caption: General workflow for a single coupling cycle in Fmoc SPPS.

Part 3: Navigating the Challenges of Histidine Incorporation

The primary challenge in incorporating histidine into a peptide sequence is the high propensity for racemization.[4] The imidazole side chain can act as an intramolecular catalyst, abstracting the alpha-proton of the activated amino acid and leading to the formation of the undesired L-isomer in this case.

The Role of the Trityl Protecting Group

The Trt group on the imidazole ring sterically hinders the nitrogen from participating in this intramolecular catalysis, thereby significantly suppressing racemization.[17] However, the Trt group is acid-labile and can be partially cleaved under certain conditions. It's crucial to use a scavenger, such as triisopropylsilane (TIS), during the final TFA cleavage to prevent the cleaved trityl cation from reattaching to other nucleophilic sites on the peptide.[5][16]

Comparison with Other Histidine Protecting Groups

While the Trt group is widely used, other protecting groups for the histidine side chain are also available, each with its own set of advantages and disadvantages.

  • Boc (tert-Butoxycarbonyl): The Boc group offers greater acid stability than the Trt group and has been shown to be very effective at preventing racemization, especially in microwave-assisted SPPS.[4][18]

  • MBom (4-methoxybenzyloxymethyl): The MBom group has also been demonstrated to effectively suppress racemization during histidine coupling.[17]

The choice of protecting group often depends on the specific peptide sequence, the desired cleavage conditions, and the synthetic strategy being employed.

Part 4: Ensuring Quality and Purity

The purity of the Fmoc-D-His(Trt)-OPfp starting material is critical for the successful synthesis of the target peptide. Impurities in the amino acid derivative can lead to the incorporation of incorrect sequences or the formation of deletion peptides, complicating the purification of the final product.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of Fmoc-D-His(Trt)-OPfp. Reputable suppliers will provide a certificate of analysis detailing the purity as determined by HPLC.

Part 5: Safety, Handling, and Storage Recommendations

As with all laboratory chemicals, proper safety precautions should be taken when handling Fmoc-D-His(Trt)-OPfp.

  • Personal Protective Equipment (PPE): It is recommended to wear splash goggles, a full suit, a dust respirator, boots, and gloves.[14][15]

  • Handling: Avoid breathing dust and keep the compound away from heat and sources of ignition.[14][15]

  • Storage: The compound should be stored in a tightly closed container in a cool, dry place. Recommended storage temperatures are typically between 2-8°C, with prolonged storage at temperatures below -15°C also suggested.[12][14][15]

Conclusion

Fmoc-D-His(Trt)-OPfp stands out as a sophisticated and highly effective building block for the incorporation of D-histidine in solid-phase peptide synthesis. Its pre-activated nature streamlines the synthetic workflow, while the trityl-protected side chain effectively minimizes the persistent challenge of racemization. For researchers and drug development professionals engaged in the synthesis of complex peptides, a thorough understanding of the chemical properties and strategic application of this derivative is essential for achieving high-purity products with optimal yields. The insights and protocols presented in this guide aim to equip scientists with the knowledge to confidently and successfully utilize Fmoc-D-His(Trt)-OPfp in their peptide synthesis endeavors.

References

  • Safety Data Sheet - Fmoc-His(Trt)-OH. AAPPTec. [Link]

  • Fmoc-His(Trt)-OPfp - PeptART. PeptART. [Link]

  • Safety Data Sheet - Boc-His(Trt)-OH. AAPPTec. [Link]

  • 135610-90-1 Fmoc-D-His(Trt)-OH | Watanabe Chemical Industries, Ltd. Watanabe Chemical Industries, Ltd. [Link]

  • Doctoral Dissertation on the synthesis and evaluation of Fmoc-His(MBom)-OH. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Synthesis and Application of Fmoc-His(3-Bum)-OH. [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. Luxembourg Bio Technologies. [Link]

  • Fmoc-His(Trt)-OH [109425-51-6] - Aapptec Peptides. Aapptec. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS - Merel. [Link]

Sources

Exploratory

The Mechanistic Role of OPfp Active Esters in Fmoc-D-His(Trt)-OPfp: A Paradigm for Racemization-Free Peptide Synthesis

Executive Summary In the synthesis of complex peptide therapeutics, preserving the chiral integrity of individual amino acids is paramount. Histidine, particularly its unnatural D-enantiomer (D-His), presents one of the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of complex peptide therapeutics, preserving the chiral integrity of individual amino acids is paramount. Histidine, particularly its unnatural D-enantiomer (D-His), presents one of the most notorious challenges in Solid-Phase Peptide Synthesis (SPPS) due to its high propensity for base-catalyzed racemization (epimerization) during activation. This technical guide explores the mechanistic causality behind histidine racemization and details how the integration of the pentafluorophenyl (OPfp) active ester in Fmoc-D-His(Trt)-OPfp provides a self-validating, base-free coupling system that guarantees stereochemical fidelity.

The Stereochemical Fragility of Histidine in SPPS

The incorporation of D-amino acids, such as D-Histidine, is a standard strategy in drug development to confer proteolytic resistance and enhance receptor binding affinity (e.g., in GnRH antagonists like Degarelix). However, the imidazole side chain of histidine makes its α -carbon highly susceptible to epimerization.

During standard in situ activation using uronium salts (e.g., HATU, HBTU) or phosphonium reagents, the addition of a tertiary amine base like N,N-Diisopropylethylamine (DIEA) is required. This basic environment, combined with the electron-withdrawing nature of the activated carboxylate, facilitates the abstraction of the α -proton. The basic π -nitrogen of the imidazole ring can also intramolecularly assist in the formation of a 5(4H)-oxazolone intermediate, which rapidly loses stereochemical memory, resulting in a D/L-His racemic mixture[1].

To mitigate this, the trityl (Trt) protecting group is employed on the imidazole ring. While the bulky Trt group provides significant steric hindrance against acyl-imidazole byproduct formation, it is often insufficient to completely halt oxazolone-driven racemization under strong basic conditions.

Structural Anatomy of Fmoc-D-His(Trt)-OPfp

To bypass the need for in situ activation, the amino acid is engineered as a pre-activated building block: Fmoc-D-His(Trt)-OPfp .

  • Fmoc (9-Fluorenylmethyloxycarbonyl): The standard base-labile -protecting group, allowing for iterative peptide elongation.

  • D-His: The unnatural enantiomer, requiring absolute stereopreservation.

  • Trt (Trityl): An acid-labile protecting group on the imidazole or position. It prevents side-chain branching and sterically shields the α -carbon.

  • OPfp (Pentafluorophenyl ester): A highly reactive, pre-formed active ester. The five highly electronegative fluorine atoms exert a profound inductive electron-withdrawing effect, making the carbonyl carbon highly electrophilic and the resulting pentafluorophenoxide an excellent leaving group[2].

Mechanistic Causality: The OPfp Advantage

The fundamental advantage of the OPfp ester lies in its ability to decouple activation from coupling.

By utilizing pre-formed Fmoc-amino acid-OPfp esters, the peptide chemist completely eliminates the need for strong tertiary bases (like DIEA) during the coupling step[3]. The aminolysis of the OPfp ester by the resin-bound peptide's N -terminal amine proceeds spontaneously. Because the reaction environment remains essentially neutral, the α -proton is preserved, and oxazolone formation is entirely suppressed[4].

Furthermore, while OPfp esters are highly reactive, their aminolysis can be significantly accelerated by the addition of catalytic amounts of 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure. These additives act as nucleophilic catalysts, forming transient, highly reactive intermediates that undergo rapid aminolysis without compromising chiral integrity[5].

MechanisticPathway A Fmoc-D-His(Trt)-OH + In Situ Activator B Active Intermediate (O-Acylisourea) A->B Activation C Oxazolone Formation (Base Promoted) B->C DIEA/Base F Direct Aminolysis (Base-Free) B->F Ideal Path D Racemization (D/L-His Mixture) C->D Epimerization E Fmoc-D-His(Trt)-OPfp (Pre-activated) E->F Amine Nucleophile (+ HOBt) G Stereopure Peptide (Preserved D-His) F->G Rapid Coupling

Fig 1: Mechanistic divergence of Histidine activation: In situ vs. OPfp pre-activation.

Quantitative Data: Activation Strategy Comparison

The following table synthesizes the performance metrics of various coupling strategies specifically applied to Histidine derivatives in SPPS[3][5].

Activation StrategyReagents UsedExogenous Base Required?Average Coupling TimeRacemization Risk (Histidine)
Uronium / Aminium HATU or HBTUYes (Excess DIEA or NMM)5 - 20 minutesHigh (if unoptimized)
Carbodiimide DIC + HOBt / OxymaNo1 - 3 hoursModerate
Active Ester (Pre-formed) Fmoc-D-His(Trt)-OPfp + HOBtNo 30 - 60 minutes Extremely Low (<0.1%)

Data Interpretation: While HATU provides the fastest coupling kinetics, the mandatory inclusion of DIEA introduces a high risk of D-to-L epimerization. The OPfp ester, catalyzed by HOBt, offers a "Goldilocks" solution: rapid kinetics without the basic conditions that trigger racemization.

Experimental Protocol: Base-Free Coupling of Fmoc-D-His(Trt)-OPfp

To ensure a self-validating and reproducible system, the following protocol details the optimal methodology for incorporating Fmoc-D-His(Trt)-OPfp into a growing peptide chain.

Reagents Required:
  • Resin-bound peptide (free N -terminal amine)

  • Fmoc-D-His(Trt)-OPfp (3.0 to 5.0 equivalents relative to resin loading)

  • HOBt or Oxyma Pure (3.0 to 5.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:
  • Fmoc Deprotection: Treat the resin-bound peptide with 20% Piperidine in DMF (v/v) for 2 x 10 minutes to expose the nucleophilic N -terminal amine. Wash the resin thoroughly with DMF (5 x 1 min) and Dichloromethane (DCM) (3 x 1 min) to remove all traces of piperidine. Crucial: Residual piperidine can act as a base and trigger the very racemization we are trying to avoid.

  • Reagent Preparation: In a clean, dry vial, dissolve Fmoc-D-His(Trt)-OPfp (5 eq.) and HOBt (5 eq.) in a minimal volume of anhydrous DMF (typically 0.1 M concentration). Do not add DIEA or any other tertiary amine.

  • Coupling Reaction: Add the pre-activated ester solution to the resin. Agitate the reaction vessel gently at room temperature for 45 to 60 minutes. The HOBt will act as a nucleophilic catalyst, accelerating the displacement of the pentafluorophenoxide leaving group[5].

  • Validation (Kaiser Test): Drain the reaction solution and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min). Extract a few resin beads and perform a Kaiser (Ninhydrin) test. A colorless/yellow bead indicates complete coupling (a self-validating negative result). If blue, repeat Step 3.

  • Chain Elongation: Proceed to the next Fmoc deprotection cycle.

ProtocolFlow Step1 Step 1: Resin Preparation Deprotect N-terminal Fmoc with 20% Piperidine/DMF Step2 Step 2: Reagent Prep Dissolve Fmoc-D-His(Trt)-OPfp + HOBt in DMF (No Base) Step1->Step2 Step3 Step 3: Coupling Add to resin. Agitate for 45-60 mins. Step2->Step3 Step4 Step 4: Validation Wash resin. Perform Kaiser Test. Step3->Step4 Step5 Step 5: Cleavage TFA/TIS/H2O cleavage yields target peptide. Step4->Step5

Fig 2: Step-by-step SPPS workflow utilizing OPfp active esters for base-free coupling.

Conclusion

The integration of Fmoc-D-His(Trt)-OPfp in solid-phase peptide synthesis is not merely a matter of convenience; it is a mechanistically driven necessity for sequences where stereochemical fidelity is non-negotiable. By leveraging the highly electrophilic nature of the pentafluorophenyl ester, chemists can execute rapid, high-yielding peptide bond formations in the complete absence of exogenous bases. This eliminates the primary causal pathway for oxazolone formation, ensuring the absolute preservation of the D-Histidine stereocenter and securing the biological efficacy of the final therapeutic peptide.

References

  • Application Notes and Protocols: Pentafluorophenyl Chloroformate in Solid-Phase Peptide Synthesis (SPPS) - Benchchem - 3

  • Overview of Custom Peptide Synthesis - Peptide2.com - 1

  • Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters - ACS Publications - 2

  • Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation - Journal of the American Chemical Society - 4

  • Novabiochem® Coupling reagents - Merck Millipore - 5

Sources

Foundational

A Technical Guide to Fmoc-D-His(Trt)-OPfp: Physicochemical Properties and Strategic Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction In the precise and demanding field of solid-phase peptide synthesis (SPPS), the choice of building blocks is paramount to achieving high purity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise and demanding field of solid-phase peptide synthesis (SPPS), the choice of building blocks is paramount to achieving high purity, yield, and stereochemical integrity in the final peptide product. Fmoc-D-His(Trt)-OPfp, or Nα-(9-Fluorenylmethoxycarbonyl)-D-histidine(τ-trityl)-pentafluorophenyl ester, is a highly specialized amino acid derivative designed for the efficient incorporation of D-histidine into a growing peptide chain. This guide provides an in-depth analysis of its core physicochemical properties, the rationale behind its unique combination of protecting and activating groups, and practical insights into its application, with a particular focus on mitigating common challenges such as racemization.

Core Physicochemical Properties

The accurate characterization of a reagent is fundamental to its effective use. The key physicochemical properties of Fmoc-D-His(Trt)-OPfp are summarized below.

PropertyValueSource(s)
Chemical Formula C₄₆H₃₂F₅N₃O₄[1][2]
Molecular Weight 785.76 g/mol [1][2]
Exact Mass 785.2336 g/mol Calculated
Appearance White to off-white powder[1]
CAS Number 109434-24-4[1][2]

The exact mass is the monoisotopic mass, calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁹F, ¹⁴N, and ¹⁶O)[3][4]. This value is critical for high-resolution mass spectrometry analysis.

The Strategic Triad: Understanding the Fmoc, Trt, and OPfp Groups

The efficacy of Fmoc-D-His(Trt)-OPfp in peptide synthesis stems from the synergistic function of its three key moieties: the Fmoc group for Nα-terminal protection, the Trityl (Trt) group for side-chain protection, and the pentafluorophenyl (OPfp) ester for carboxyl group activation.

The Fmoc (9-Fluorenylmethoxycarbonyl) Group: Temporary Nα-Protection

The Fmoc group is the cornerstone of modern orthogonal SPPS strategies.[5] Its primary role is to temporarily block the α-amino group of the histidine, preventing it from forming unwanted peptide bonds during the coupling of the subsequent amino acid in the sequence.[5]

  • Mechanism of Action: The Fmoc group is stable under the acidic conditions often used for final cleavage from the resin but is readily removed by a weak base, typically a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5] This orthogonal deprotection scheme allows for the selective deprotection of the N-terminus without disturbing acid-labile side-chain protecting groups or the peptide-resin linkage.[5]

The Trityl (Trt) Group: Bulky Side-Chain Protection for Histidine

The imidazole side chain of histidine is reactive and can lead to undesirable side reactions during peptide synthesis. The trityl (Trt) group, a bulky triphenylmethyl moiety, provides steric hindrance to protect the imidazole nitrogen.

  • Rationale for Use: The Trt group is acid-labile and is typically removed during the final cleavage of the peptide from the resin using a strong acid cocktail, such as trifluoroacetic acid (TFA).[6] This makes it compatible with the overall Fmoc-based SPPS strategy. While effective in preventing many side reactions, the Trt group's role in the context of racemization is a critical consideration.

The Pentafluorophenyl (OPfp) Ester: A Highly Reactive Activating Group

Fmoc-D-His(Trt)-OPfp is supplied as a pre-activated ester. The pentafluorophenyl group is a powerful electron-withdrawing moiety, which makes the carboxyl carbon highly susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain.[7][8]

  • Advantages in Coupling:

    • High Reactivity: PFP esters exhibit rapid coupling kinetics, often leading to higher yields and shorter reaction times compared to other active esters.[7][8]

    • Reduced Racemization: The high rate of aminolysis (peptide bond formation) with PFP esters can outcompete the rate of oxazolone formation, which is a primary pathway for racemization.[8][9]

    • Stability: PFP esters are generally stable, crystalline solids, making them easier to handle and suitable for automated synthesis protocols compared to in-situ activation methods that can have time-dependent side reactions.[8]

G cluster_0 Fmoc-D-His(Trt)-OPfp Structure cluster_1 Function in SPPS Fmoc Fmoc His D-Histidine Fmoc->His Protects Fmoc_func Nα-Amine Protection (Base-Labile) Fmoc->Fmoc_func OPfp OPfp His->OPfp Activated by Trt Trt Trt->His Protects Trt_func Side-Chain Protection (Acid-Labile) Trt->Trt_func OPfp_func Carboxyl Activation (High Reactivity) OPfp->OPfp_func

Caption: Functional components of Fmoc-D-His(Trt)-OPfp.

The Challenge of Histidine Racemization

Histidine is one of the most susceptible amino acids to racemization during peptide synthesis.[10][11] This loss of stereochemical integrity can have profound consequences for the final peptide's biological activity.

  • Mechanism: The imidazole ring of histidine can act as an internal base, abstracting the α-proton of the activated amino acid. This forms an achiral enolate intermediate, which upon reprotonation can yield a mixture of both L- and D-isomers.[12]

While the Trt group protects one of the imidazole nitrogens, it does not completely prevent this intramolecular base catalysis.[12] Pre-activation of Fmoc-His(Trt)-OH, as is the case with the OPfp ester, can be a double-edged sword. While it enhances coupling speed, prolonged activation times before the coupling reaction can increase the risk of racemization.[10][11]

Experimental Protocol: Incorporation of Fmoc-D-His(Trt)-OPfp in SPPS

The use of a pre-activated OPfp ester simplifies the coupling step as no in-situ activating agents are required. The following is a general protocol for the manual coupling of Fmoc-D-His(Trt)-OPfp onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Resin-bound peptide with a free N-terminus

  • Fmoc-D-His(Trt)-OPfp

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF for Fmoc deprotection

Protocol Steps:

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate the mixture for 15-20 minutes at room temperature to remove the N-terminal Fmoc group.

    • Drain the deprotection solution.

  • Washing: Wash the resin thoroughly to remove residual piperidine and the dibenzofulvene-piperidine adduct. A typical wash cycle is 5-7 times with DMF.

  • Coupling Reaction:

    • Dissolve 1.5 to 2.0 equivalents of Fmoc-D-His(Trt)-OPfp in a minimal amount of DMF.

    • Add the dissolved amino acid solution to the washed, deprotected resin.

    • Agitate the reaction mixture at room temperature. The high reactivity of the OPfp ester means coupling is often complete within 1-2 hours.[5]

  • Monitoring the Coupling: The reaction progress can be monitored using a qualitative test, such as the ninhydrin (Kaiser) test. A negative test (beads remain colorless or slightly yellow) indicates the successful consumption of the free primary amines.

  • Post-Coupling Wash: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.

SPPS_Workflow Start Start: Resin with N-terminal Fmoc-protected peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash_1 Wash (DMF) Deprotection->Wash_1 Coupling Coupling with Fmoc-D-His(Trt)-OPfp Wash_1->Coupling Wash_2 Wash (DMF/DCM) Coupling->Wash_2 End End: Peptide elongated by one D-His residue Wash_2->End End->Deprotection Next Cycle

Caption: SPPS cycle for incorporating Fmoc-D-His(Trt)-OPfp.

Quality Control and Analysis

The purity and identity of the synthesized peptide should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • HPLC: Reversed-phase HPLC is used to assess the purity of the crude peptide after cleavage from the resin. The presence of a D-histidine diastereomer resulting from racemization can sometimes be detected as a separate, closely eluting peak.

  • Mass Spectrometry: Electrospray ionization (ESI) or MALDI mass spectrometry is used to confirm that the final peptide has the correct molecular weight, corresponding to the successful incorporation of the D-histidine residue. High-resolution mass spectrometry can verify the exact mass.

Conclusion

Fmoc-D-His(Trt)-OPfp is a sophisticated and highly effective reagent for the incorporation of D-histidine in solid-phase peptide synthesis. Its pre-activated pentafluorophenyl ester functionality provides for rapid and efficient coupling, which can help to minimize side reactions. However, researchers must remain vigilant about the inherent risk of histidine racemization. By employing optimized coupling protocols with careful monitoring, the advantages of this building block can be fully realized, enabling the successful synthesis of complex and stereochemically defined peptides for research and drug development.

References

  • Optimizing Fmoc-His(Trt)-OH in Peptide Synthesis. (n.d.). Scribd. Retrieved March 25, 2026, from [Link]

  • Yang, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. ACS Omega, 7(27), 23535-23546. [Link]

  • Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. (2022). Scite.ai. Retrieved March 25, 2026, from [Link]

  • Li, W., et al. (2021). Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation and Its Application in Peptide Synthesis. Journal of the American Chemical Society, 143(27), 10426-10435. [Link]

  • Nishikiori, R., et al. (2023). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Organic Process Research & Development, 27(11), 2022-2030. [Link]

  • Ziegler, J., & Abel, S. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Amino Acids, 46(12), 2799-2808. [Link]

  • Wang, P., et al. (2021). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers, 8(23), 6516-6523. [Link]

  • Xu, C., Lam, H. Y., Zhang, Y., & Li, X. (2013). Convergent Synthesis of MUC1 Glycopeptides via Serine Ligation. Chemical Communications, 49(82), 9458-9460. [Link]

  • Wenschuh, H., et al. (2000). Synthesis and Application of Fmoc-His(3-Bum)-OH. Journal of Peptide Science, 6(1), 3-10. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Nowick Lab. Retrieved March 25, 2026, from [Link]

  • Ng, C. M., & Reuter, W. M. (2016). The Benefits of HPLC Coupled With Mass Spectrometry for the Direct Quantitation of Underivatized Amino Acids. American Laboratory. Retrieved March 25, 2026, from [Link]

  • The pros and cons of TRT: 5 benefits and 5 drawbacks. (2025, July 17). Numan. Retrieved March 25, 2026, from [Link]

  • Ziegler, J., & Abel, S. (2014). Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization. Springer Nature Experiments. Retrieved March 25, 2026, from [Link]

  • Einarsson, S., Josefsson, B., & Lagerkvist, S. (1983). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride. Journal of Chromatography A, 282, 609-618. [Link]

  • Exact Mass Calculator, Single Isotope Version. (n.d.). Scientific Instrument Services. Retrieved March 25, 2026, from [Link]

  • Exact Mass Calculator. (n.d.). BioChemCalc. Retrieved March 25, 2026, from [Link]

  • Exact Masses & Isotope Abundance Ratios. (n.d.). Michigan State University. Retrieved March 25, 2026, from [Link]

  • 10 Pros and Cons of TRT: What Men Need to Know. (2023, March 21). Optimale. Retrieved March 25, 2026, from [Link]

  • Calculating Exact Masses. (2026, February 23). University of Missouri. Retrieved March 25, 2026, from [Link]

  • The benefits and risks of testosterone replacement therapy: a review. (2004). Therapeutics and Clinical Risk Management, 20(4), 427-448. [Link]

  • Molecular Mass Calculator. (n.d.). BMRB. Retrieved March 25, 2026, from [Link]

  • Testosterone Replacement Therapy (TRT): What It Is. (2025, January 16). Cleveland Clinic. Retrieved March 25, 2026, from [Link]

  • Testosterone boosters: Types, benefits, and risks. (2026, March 16). Medical News Today. Retrieved March 25, 2026, from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to Fmoc-D-His(Trt)-OPfp: Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of Fmoc-D-His(Trt)-OPfp, a critical building block in modern solid-phase peptide synthesis (SPPS). As a senior a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Fmoc-D-His(Trt)-OPfp, a critical building block in modern solid-phase peptide synthesis (SPPS). As a senior application scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring both technical accuracy and practical applicability in a research and development setting.

Core Compound Identification and Properties

Fmoc-D-His(Trt)-OPfp is a specialized amino acid derivative designed for the efficient incorporation of D-histidine into a growing peptide chain. The strategic placement of three key chemical moieties—the fluorenylmethyloxycarbonyl (Fmoc) group, the trityl (Trt) group, and the pentafluorophenyl (OPfp) ester—provides an orthogonal protection and activation scheme essential for successful peptide synthesis.

Table 1: Physicochemical Properties of Fmoc-D-His(Trt)-OPfp

PropertyValueSource(s)
CAS Number 1423017-93-9[1]
Molecular Formula C46H32F5N3O4[1]
Molecular Weight 785.76 g/mol [1][2]
Appearance White to off-white powder[2]
Purity Typically ≥95%[2]
Storage Recommended at -20°C for long-term stability

Material Safety and Handling

  • Hazard Identification : May be harmful if inhaled, swallowed, or absorbed through the skin.[3][4] May cause irritation to the skin, eyes, and respiratory tract.[3][4]

  • First-Aid Measures :

    • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.

    • Skin Contact : Immediately wash with soap and plenty of water.[3][4]

    • Eye Contact : Flush eyes with copious amounts of water for at least 15 minutes.[3][4]

    • Ingestion : Rinse mouth with water. Do not induce vomiting.[3]

  • Personal Protective Equipment (PPE) : Wear appropriate protective clothing, including gloves, a lab coat, and safety goggles.[3][4] Use a dust mask or work in a well-ventilated area to avoid inhalation of the powder.[3][4]

  • Storage and Stability : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] The compound is stable under recommended storage conditions.[3] Avoid strong oxidizing agents.[3]

The Scientific Rationale: A Tripartite Functional Analysis

The efficacy of Fmoc-D-His(Trt)-OPfp in peptide synthesis stems from the distinct roles of its three key components.

The Fmoc Group: A Base-Labile N-terminal Protection

The Fmoc group serves as a temporary protecting group for the α-amine of the D-histidine. Its key advantage lies in its base-lability, allowing for its removal under mild conditions that do not affect the acid-labile side-chain protecting groups, a cornerstone of the orthogonal strategy in Fmoc-based SPPS.[6][7] The deprotection is typically achieved using a solution of a secondary amine, such as piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[8][9] The mechanism proceeds via a β-elimination pathway.[9][10]

Fmoc_Deprotection Fmoc-NH-Peptide Fmoc-NH-Peptide Carbanion Intermediate Carbanion Intermediate Fmoc-NH-Peptide->Carbanion Intermediate  + Piperidine Dibenzofulvene Dibenzofulvene Carbanion Intermediate->Dibenzofulvene  β-elimination H2N-Peptide H2N-Peptide Carbanion Intermediate->H2N-Peptide DBF-Piperidine Adduct DBF-Piperidine Adduct Dibenzofulvene->DBF-Piperidine Adduct  + Piperidine

Caption: Mechanism of Fmoc deprotection by piperidine.

The Trityl Group: Steric Hindrance for Side-Chain Protection

The imidazole side chain of histidine is nucleophilic and can participate in undesirable side reactions during peptide synthesis. The trityl (Trt) group, a bulky hydrophobic moiety, provides steric protection for the imidazole ring, preventing these side reactions.[11][12] The Trt group is stable to the basic conditions used for Fmoc removal but is readily cleaved under the acidic conditions of the final peptide cleavage from the resin, typically with a trifluoroacetic acid (TFA)-based cocktail.[11][13]

The Pentafluorophenyl (OPfp) Ester: An Activated Carboxyl Group for Efficient Coupling

The pentafluorophenyl (OPfp) ester is a highly activated form of the carboxylic acid. The electron-withdrawing fluorine atoms make the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain. This pre-activation strategy facilitates a rapid and efficient coupling reaction, minimizing the risk of racemization, which can be a concern with histidine residues.[7][14][15] The use of OPfp esters is particularly advantageous for sterically hindered amino acids or in "difficult" peptide sequences where standard coupling reagents may be less effective.[16]

Experimental Protocol: Incorporation of Fmoc-D-His(Trt)-OPfp in SPPS

This protocol outlines a standard cycle for the incorporation of Fmoc-D-His(Trt)-OPfp into a peptide chain using manual solid-phase peptide synthesis.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-D-His(Trt)-OPfp

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA) (optional, for neutralization)

  • Ninhydrin test kit

Workflow:

SPPS_Workflow cluster_0 SPPS Cycle for Fmoc-D-His(Trt)-OPfp Incorporation A 1. Resin Swelling B 2. Fmoc Deprotection A->B C 3. Washing B->C D 4. Coupling C->D  Add Fmoc-D-His(Trt)-OPfp E 5. Washing D->E F 6. Capping (Optional) E->F G Repeat Cycle F->G G->B

Caption: SPPS cycle for amino acid incorporation.

Step-by-Step Procedure:

  • Resin Preparation:

    • Swell the resin-bound peptide in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the resin for 5-10 minutes at room temperature.

    • Drain the piperidine solution.

    • Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.

  • Washing:

    • Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

    • Wash with DCM (2-3 times) and then again with DMF (2-3 times).

    • Perform a ninhydrin (Kaiser) test to confirm the presence of a free primary amine (a positive test will result in a deep blue color).

  • Coupling of Fmoc-D-His(Trt)-OPfp:

    • Dissolve Fmoc-D-His(Trt)-OPfp (1.5 to 3 equivalents relative to the resin loading) in a minimal amount of DMF.

    • Add the solution of the activated amino acid to the resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours. The reaction time may need to be optimized depending on the sequence.

  • Post-Coupling Wash:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove any unreacted amino acid and byproducts.

    • Wash with DCM (2-3 times).

    • Perform a ninhydrin test to confirm the completion of the coupling reaction (a negative test will result in a yellow or faint yellow color).

  • Capping (Optional):

    • If the ninhydrin test indicates incomplete coupling, the unreacted free amines can be "capped" to prevent the formation of deletion sequences. This is typically done by acetylating the free amines with a solution of acetic anhydride and a base like DIEA in DMF.

  • Cycle Repetition:

    • The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

Once the desired peptide sequence has been assembled, the peptide is cleaved from the solid support, and all side-chain protecting groups, including the Trt group from the D-histidine, are removed simultaneously.

Cleavage Cocktail:

A common cleavage cocktail consists of:

  • Trifluoroacetic acid (TFA): 95%

  • Water: 2.5%

  • Triisopropylsilane (TIS): 2.5%

TIS acts as a scavenger to trap the reactive trityl cations that are released during the cleavage, preventing them from reattaching to the peptide, particularly at sensitive residues like tryptophan.[13]

Procedure:

  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[13]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum. The peptide can then be purified by techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

Fmoc-D-His(Trt)-OPfp is a highly effective and versatile reagent for the incorporation of D-histidine in solid-phase peptide synthesis. Its well-defined protection and activation strategy minimizes side reactions and promotes high coupling efficiency. A thorough understanding of the chemistry behind each component and the rationale for each step in the synthetic protocol is paramount for the successful synthesis of complex and high-purity peptides for research, diagnostics, and therapeutic development.

References

  • AAPPTec. (2010, July 14). Safety Data Sheet: Fmoc-D-His(Trt)-OH. Retrieved from [Link]

  • AAPPTec. (2015, June 16). Safety Data Sheet: Fmoc-His(Trt)-OH. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455–2504.
  • Coin, I., Dölling, R., & Bienert, M. (2006). Synthesis and Application of Fmoc-His(3-Bum)-OH. Journal of Peptide Science, 12(3), 188-193.
  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Cruz, L. J., et al. (2017). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 22(11), 1913.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • GenScript. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Solid-phase peptide synthesis. Chemical Society Reviews, 43(15), 5472-5484.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

Sources

Foundational

Stability of Fmoc-D-His(Trt)-OPfp in Organic Solvents: A Technical Guide

Abstract This technical guide provides an in-depth analysis of the stability of Nα-Fmoc-D-His(τ-Trt)-pentafluorophenyl ester (Fmoc-D-His(Trt)-OPfp), a critical reagent in solid-phase peptide synthesis (SPPS). As an activ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth analysis of the stability of Nα-Fmoc-D-His(τ-Trt)-pentafluorophenyl ester (Fmoc-D-His(Trt)-OPfp), a critical reagent in solid-phase peptide synthesis (SPPS). As an activated amino acid derivative, its chemical integrity directly impacts coupling efficiency, peptide purity, and the prevention of undesirable side reactions such as racemization. This document offers a detailed examination of the principal degradation pathways for Fmoc-D-His(Trt)-OPfp in commonly used organic solvents, provides field-proven best practices for its handling and storage, and presents detailed protocols for assessing its stability. This guide is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis to ensure the optimal use of this key building block.

Introduction: The Critical Role of Activated Histidine Derivatives in SPPS

The incorporation of histidine into peptide sequences presents unique challenges due to the nucleophilic nature of its imidazole side chain. In the context of Fluorenylmethyloxycarbonyl (Fmoc) based solid-phase peptide synthesis (SPPS), a robust protection strategy is paramount to prevent side reactions and maintain stereochemical integrity. Fmoc-D-His(Trt)-OPfp is a meticulously designed derivative that addresses these challenges through a tripartite protection and activation scheme.[1]

  • α-Amino Group Protection: The base-labile Fmoc group ensures selective deprotection during the iterative cycles of peptide chain elongation without affecting acid-labile protecting groups.[1]

  • Imidazole Side Chain Protection: The acid-labile trityl (Trt) group provides steric hindrance and electronic shielding to the imidazole nitrogen, preventing N-acylation and other side reactions during coupling.[1][2] It remains stable under the basic conditions used for Fmoc removal.[1]

  • Carboxyl Group Activation: The pentafluorophenyl (Pfp) ester is a highly efficient activating group that facilitates rapid peptide bond formation.[3] Pfp esters are favored for their high reactivity towards primary amines and their relative stability against spontaneous hydrolysis when compared to other active esters like N-hydroxysuccinimide (NHS) esters.[4][5]

The stability of this pre-activated ester in solution is a crucial parameter that dictates its efficacy in automated and manual peptide synthesis. Degradation of Fmoc-D-His(Trt)-OPfp prior to its use can lead to failed couplings, the formation of truncated or deletion peptide sequences, and an increased risk of racemization.

Key Factors Influencing the Stability of Fmoc-D-His(Trt)-OPfp in Solution

The stability of Fmoc-D-His(Trt)-OPfp in organic solvents is not absolute and is influenced by a confluence of factors inherent to the molecule's structure and its immediate chemical environment. The primary degradation pathways are hydrolysis of the Pfp ester, premature cleavage of the trityl group, and racemization.

Hydrolysis of the Pentafluorophenyl (Pfp) Ester

The most significant and immediate threat to the integrity of Fmoc-D-His(Trt)-OPfp in solution is the hydrolysis of the active Pfp ester. This reaction converts the activated ester back to its non-reactive carboxylic acid form, rendering it incapable of participating in the coupling reaction.

Mechanism: The primary degradation pathway is the nucleophilic attack of water on the ester's carbonyl carbon, leading to the formation of Fmoc-D-His(Trt)-OH and pentafluorophenol.[5][6] This process is significantly accelerated by increased pH and the presence of nucleophiles.[4]

Causality:

  • Solvent Purity: The presence of trace amounts of water in organic solvents like N,N-dimethylformamide (DMF) is the principal driver of hydrolysis.[5][7] Therefore, the use of high-purity, anhydrous solvents is critical.

  • Atmospheric Moisture: Exposure of the solid reagent or its solutions to atmospheric moisture can introduce sufficient water to initiate degradation.[5][6]

Due to this high susceptibility to hydrolysis, it is strongly recommended to prepare solutions of Pfp esters immediately before use.[4][8][9] Storing stock solutions, even for short periods, is not advised as it will lead to a time-dependent decrease in the concentration of the active ester.[4][5]

Instability of the Trityl (Trt) Protecting Group

The trityl group, while robust under basic conditions, is labile to acid. The stability of the Trt group on the histidine imidazole ring can be compromised by acidic impurities present in the solvent.

Mechanism: Acid-catalyzed cleavage of the Trt group exposes the imidazole side chain, which can lead to undesired side reactions during synthesis.

Causality:

  • Solvent Degradation: DMF, a ubiquitous solvent in SPPS, can degrade over time to produce dimethylamine and formic acid. The presence of these acidic and basic impurities can accelerate the degradation of Fmoc-His(Trt)-OH and its activated esters.[7]

  • Discoloration as an Indicator: The appearance of a yellow or brown color in solutions of Fmoc-His(Trt)-OH or its Pfp ester in DMF is a visual indicator of degradation, which has been observed to occur in as little as 24 hours at room temperature.[2][7] This is often attributed to the premature cleavage of the Trt group.[7]

To mitigate this, the use of high-purity, amine-free DMF is essential.[7][10] If solutions must be prepared in advance for automated synthesis, they should be kept at 4°C and protected from light for no longer than 24-48 hours.[7]

Racemization at the α-Carbon

Histidine is one of the amino acids most prone to racemization during peptide synthesis.[7][11] This loss of stereochemical integrity is an intramolecularly catalyzed process.

Mechanism: The lone pair of electrons on the imidazole Nπ can abstract the proton from the α-carbon of the activated amino acid, leading to the formation of a planar enolate intermediate.[2] Reprotonation can occur from either face, resulting in a mixture of D- and L-isomers.

Causality:

  • Activation Method: While the use of a pre-formed active ester like Fmoc-D-His(Trt)-OPfp significantly reduces the risk of racemization compared to in-situ activation methods that utilize strong bases, the potential for racemization still exists.[12][13]

  • Time in Solution: The longer the activated ester remains in solution prior to coupling, the greater the opportunity for this intramolecular rearrangement to occur.[12] This underscores the importance of using freshly prepared solutions.

Best Practices for Storage and Handling

Adherence to strict storage and handling protocols is fundamental to preserving the chemical integrity and reactivity of Fmoc-D-His(Trt)-OPfp.

Table 1: Recommended Storage and Handling Conditions
ConditionSolid CompoundIn Solution (e.g., in DMF)Rationale
Temperature 2°C to 8°C (short-term) -20°C (long-term)[4][14]Use Immediately. If temporary storage is unavoidable, 4°C for <24-48 hours.[7]Minimizes thermal degradation and slows the rate of potential side reactions.
Atmosphere Tightly sealed container with desiccant.[4][5]Protect from atmospheric moisture.Pfp esters are highly sensitive to moisture, which leads to hydrolysis.[4][8]
Light Store in an opaque container, protected from light.Protect from light.Minimizes potential photo-degradation.
Solvent N/AHigh-purity, anhydrous, amine-free DMF or NMP.[7]Prevents hydrolysis of the Pfp ester and premature cleavage of the Trt group.[5][7]
Solution Prep Allow vial to equilibrate to room temperature before opening.[5][6]Prepare immediately before use. Do not store stock solutions.[4][8][9]Prevents condensation of atmospheric moisture onto the cold solid. Minimizes hydrolysis, detritylation, and racemization.

Experimental Protocols for Stability Assessment

Regularly assessing the purity of Fmoc-D-His(Trt)-OPfp, especially when using automated synthesizers where solutions may be stored for short periods, is a critical quality control measure. High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[4]

Visual Inspection Workflow

A preliminary, qualitative assessment can often provide early indications of degradation.

start Prepare a 0.2 M solution of Fmoc-D-His(Trt)-OPfp in anhydrous DMF observe_color Observe the solution's color immediately after preparation start->observe_color is_colored Is the solution colored (yellow/brown)? observe_color->is_colored clear_solution Solution is likely of good quality. Proceed with synthesis or quantitative analysis. is_colored->clear_solution No colored_solution Degradation is indicated. Discard the solution and use fresh, solid reagent. is_colored->colored_solution Yes store_solution Store a small aliquot of the clear solution at room temperature, protected from light. clear_solution->store_solution reobserve Re-observe the color after 24 hours store_solution->reobserve is_colored_24h Has the solution developed a yellow/brown color? reobserve->is_colored_24h stable_24h The reagent shows good stability in the chosen solvent under these conditions. is_colored_24h->stable_24h No unstable_24h The reagent is unstable in solution. Review solvent quality and handling procedures. Prepare solutions fresh for every use. is_colored_24h->unstable_24h Yes

Caption: Workflow for the visual assessment of Fmoc-D-His(Trt)-OPfp solution stability.

Quantitative Stability Assessment by RP-HPLC

This protocol allows for the quantitative determination of the stability of Fmoc-D-His(Trt)-OPfp in a chosen organic solvent over time.

Objective: To monitor the degradation of Fmoc-D-His(Trt)-OPfp by measuring the decrease in its peak area and the appearance of degradation products (e.g., Fmoc-D-His(Trt)-OH) over a 24-hour period.

Materials:

  • Fmoc-D-His(Trt)-OPfp

  • Anhydrous, high-purity DMF (or other solvent to be tested)

  • Reversed-Phase HPLC system with a C18 column and UV detector

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Autosampler vials

Procedure:

  • Solution Preparation:

    • Accurately prepare a solution of Fmoc-D-His(Trt)-OPfp in the test solvent (e.g., anhydrous DMF) at a typical concentration used in synthesis (e.g., 0.2 M).

    • Dispense aliquots of this solution into several autosampler vials.

  • Initial Analysis (T=0):

    • Immediately dilute an aliquot of the stock solution with the initial mobile phase composition to a suitable concentration for HPLC analysis (e.g., 1 mg/mL).

    • Inject the sample onto the HPLC system.

  • Time-Course Analysis:

    • Store the remaining vials containing the stock solution under the desired test conditions (e.g., room temperature, protected from light).

    • At specified time points (e.g., 1, 4, 8, and 24 hours), take an aliquot from a new vial, dilute it as in step 2, and inject it into the HPLC.

  • HPLC Conditions:

    • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 265 nm

    • Gradient:

      • Start with a 5-minute isocratic hold at 5% Mobile Phase B.

      • Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

      • Hold at 95% Mobile Phase B for 5 minutes.

      • Return to 5% Mobile Phase B and equilibrate for 5 minutes before the next injection.

  • Data Analysis:

    • Integrate the peak corresponding to Fmoc-D-His(Trt)-OPfp and any new peaks that appear over time. The primary degradation product, Fmoc-D-His(Trt)-OH, will have a shorter retention time.

    • Calculate the percentage of remaining Fmoc-D-His(Trt)-OPfp at each time point relative to the initial (T=0) peak area.

    • Plot the percentage of intact Fmoc-D-His(Trt)-OPfp against time to visualize the degradation profile.

Table 2: Example Data from HPLC Stability Study
Time (Hours)% Remaining Fmoc-D-His(Trt)-OPfp% Fmoc-D-His(Trt)-OH (Hydrolysis Product)
01000
198.51.2
494.25.1
888.710.3
2470.128.5
Note: Data are illustrative and will vary based on solvent quality and experimental conditions.

Conclusion and Recommendations

The chemical stability of Fmoc-D-His(Trt)-OPfp in organic solvents is a critical, yet often overlooked, parameter in solid-phase peptide synthesis. The primary degradation pathways—hydrolysis of the Pfp ester, premature detritylation, and racemization—are predominantly influenced by the presence of moisture and acidic/basic impurities in the solvent, as well as the duration of storage in solution.

Based on the evidence, the following core directives are essential for ensuring the optimal performance of this reagent:

  • Prioritize Solvent Quality: Always use high-purity, anhydrous, amine-free grade solvents for the dissolution of Fmoc-D-His(Trt)-OPfp.

  • Embrace "Just-in-Time" Preparation: Solutions of Fmoc-D-His(Trt)-OPfp should be prepared immediately before their intended use in a coupling reaction. The storage of stock solutions is strongly discouraged.

  • Implement Strict Storage Protocols: Solid Fmoc-D-His(Trt)-OPfp should be stored at -20°C for long-term stability, under a dry, inert atmosphere. Always allow the reagent to warm to room temperature before opening to prevent moisture condensation.

  • Verify Purity: For critical applications, particularly in automated synthesis where solutions might reside in the synthesizer for several hours, periodic stability checks using HPLC are recommended to ensure the integrity of the reagent.

By adhering to these principles, researchers and drug development professionals can mitigate the risks associated with the degradation of Fmoc-D-His(Trt)-OPfp, leading to higher peptide purity, improved yields, and more reliable and reproducible synthetic outcomes.

References

  • Grokipedia. (n.d.). Pentafluorophenyl esters. Retrieved from [Link]

  • Bavant, C., et al. (2005). Pentafluorophenyl Sulfonate Ester as a Protecting Group for the Preparation of Biaryl- and Heterobiaryl Sulfonate Esters. Organic Letters. Retrieved from [Link]

  • Peptide Chemistry. (n.d.). Cysteine Racemization in Fmoc-SPPS: Prevention & Detection. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Ketelaar, J. A. A., et al. (2010). The rate of hydrolysis of some p‐nitrophenol esters of ortho‐phosphoric‐ and thio‐phosphoric acid. Recueil des Travaux Chimiques des Pays-Bas. Retrieved from [Link]

  • Merel, A. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]

  • AAPPTec. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

Sources

Exploratory

Physical appearance and melting point of Fmoc-D-His(Trt)-OPfp

Technical Guide: Characterization of Fmoc-D-His(Trt)-OPfp A Guide to the Physical Properties and Thermal Analysis for Researchers in Peptide Synthesis Introduction Fmoc-D-His(Trt)-OPfp is a critical building block in mod...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Guide: Characterization of Fmoc-D-His(Trt)-OPfp

A Guide to the Physical Properties and Thermal Analysis for Researchers in Peptide Synthesis

Introduction

Fmoc-D-His(Trt)-OPfp is a critical building block in modern solid-phase peptide synthesis (SPPS). As a derivative of the amino acid D-histidine, it incorporates three key chemical moieties, each serving a distinct and vital purpose. The base-labile Fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the alpha-amino function, while the acid-labile Trityl (Trt) group safeguards the reactive imidazole side chain of histidine, preventing undesirable side reactions[1]. The Pentafluorophenyl (OPfp) ester acts as a highly efficient activating group for the carboxyl function, facilitating rapid and clean peptide bond formation[1][2].

For the researcher, a thorough understanding of the physical and chemical properties of this reagent is not merely academic; it is fundamental to ensuring the quality, reproducibility, and success of peptide synthesis campaigns. This guide provides an in-depth analysis of the physical appearance and thermal characteristics of Fmoc-D-His(Trt)-OPfp, grounded in field-proven insights and experimental best practices.

Physical Appearance and Morphology

The physical state of a synthesis reagent is the first line of quality assessment. For Fmoc-D-His(Trt)-OPfp, the expected appearance is a white to off-white solid , typically supplied as a fine powder or crystalline solid[1][3].

Expert Insight: The color and form are direct indicators of purity and stability. A pure, properly synthesized and stored product will be a free-flowing, homogenous powder. Any significant deviation from a white or off-white color, such as a yellow or brown tint, may suggest degradation of the Fmoc group or other impurities. Similarly, clumping or a sticky consistency can indicate moisture absorption, to which the activated ester is sensitive[1]. Visual inspection upon receipt and before each use is a critical, albeit simple, quality control step to prevent the introduction of compromised reagents into a synthesis workflow.

Thermal Properties: The Critical Distinction Between Melting and Decomposition

A key physical constant often used to characterize organic compounds is the melting point. However, for highly activated and thermally sensitive molecules like Fmoc-D-His(Trt)-OPfp, the concept of a sharp, defined melting point is often replaced by decomposition.

It is authoritatively reported that Fmoc-D-His(Trt)-OPfp decomposes upon heating rather than exhibiting a true melting point [1]. This behavior is a direct consequence of its chemical structure. The OPfp group is an excellent leaving group, designed to make the carboxyl carbon highly electrophilic and reactive for peptide coupling[1]. This inherent reactivity also renders the molecule susceptible to thermal degradation, where the energy supplied through heating is sufficient to initiate chemical breakdown before a clean solid-to-liquid phase transition can occur.

To provide context, it is valuable to compare the thermal behavior of the activated ester with its non-activated precursor, Fmoc-D-His(Trt)-OH. The precursor is a more stable compound and exhibits a defined melting range.

Data Summary: Thermal Characteristics
CompoundPropertyObserved Value / RangeRationale for BehaviorSource(s)
Fmoc-D-His(Trt)-OPfp Melting PointDecomposes upon heatingThe highly reactive pentafluorophenyl (OPfp) active ester is thermally labile and prone to degradation before a true melt can be observed.[1]
Fmoc-D-His(Trt)-OH Melting Point141-146 °CAs the carboxylic acid precursor, this compound is more thermally stable and undergoes a conventional solid-to-liquid phase transition.[4][5]

Experimental Protocol: Determination of Thermal Characteristics

A self-validating protocol for determining the thermal properties of a compound like Fmoc-D-His(Trt)-OPfp focuses not on identifying a precise melting point, but on observing and recording the temperature range over which decomposition occurs. This is crucial for understanding the compound's thermal stability limits.

Workflow for Thermal Analysis

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Prep Ensure sample is perfectly dry. Grind Gently grind to a fine, uniform powder. Prep->Grind Load Load 1-2 mm of sample into a capillary tube. Grind->Load FastScan Perform rapid scan (10-20°C/min) to estimate range. Load->FastScan Place in Apparatus SlowScan Perform slow scan (1-2°C/min) 20°C below estimated range. FastScan->SlowScan Observe Observe for visual changes: - Sintering - Color change - Charring - Gas evolution SlowScan->Observe Record Record temperature range from onset of change to complete decomposition. Observe->Record

Caption: Workflow for determining the decomposition range of a thermally labile compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: Uniform heat transfer is paramount for accurate observation.

    • Procedure: Place a small amount of Fmoc-D-His(Trt)-OPfp on a dry watch glass. Ensure it is a fine, free-flowing powder. If any clumping is present, gently crush it with a spatula. Load the dry powder into a capillary tube to a height of 1-2 mm.

  • Instrument Setup (Digital Melting Point Apparatus):

    • Rationale: A two-stage heating process balances speed with accuracy.

    • Procedure:

      • Initial Rapid Scan: Set a rapid heating rate (e.g., 10-20°C/min) to quickly identify the approximate temperature at which decomposition begins.

      • Definitive Slow Scan: Using a fresh sample, set the starting temperature to at least 20°C below the approximate decomposition temperature found in the rapid scan. Set the heating rate to a slow ramp (1-2°C/min).

  • Observation and Interpretation (The Self-Validating System):

    • Rationale: For a decomposing compound, the key is to observe a series of events, not a single melting point. This provides a much richer dataset than a single number.

    • Procedure: Carefully observe the sample as the temperature increases. Record the temperatures at which the following events occur:

      • T_onset: The temperature at which the first visual change is noted. This could be sintering (particles beginning to fuse), shrinking, or a subtle color change (e.g., from white to off-white or tan).

      • T_decomp: The temperature range over which obvious decomposition occurs, characterized by significant darkening, charring, and potentially the evolution of gas.

      • T_final: The temperature at which the sample is fully decomposed, typically appearing as a dark, charred residue.

  • Reporting:

    • Rationale: The report must accurately reflect the observed behavior.

    • Procedure: Report the result not as a melting point, but as a decomposition range (e.g., "Decomposes over a range of 155-162°C"). Accompany the range with qualitative notes on the observed changes (e.g., "Sample began to sinter at 155°C, turned dark brown by 160°C, and was fully charred by 162°C").

Conclusion

Fmoc-D-His(Trt)-OPfp is a white to off-white solid whose high reactivity, essential for its function in peptide synthesis, dictates its thermal properties. Unlike its more stable precursor, it does not exhibit a clean melting point but instead undergoes thermal decomposition. For the research scientist, recognizing this characteristic is vital for quality control, handling, and storage. The experimental protocol detailed here provides a robust framework for characterizing this thermal behavior, ensuring that the integrity of this critical reagent is verified before its commitment to a synthesis, thereby upholding the principles of scientific integrity and reproducibility.

References

  • Fmoc- D -His(Trt)-OH 97 HPLC 135610-90-1 - Sigma-Aldrich.

  • Fmoc-His(Trt)-OPfp | CAS 109434-24-4 | SCBT - Santa Cruz Biotechnology.

  • Fmoc-His(Trt)-OPfp - CymitQuimica.

  • Fmoc-His(Trt)-OPfp - PeptART.

  • Buy Fmoc-His(Trt)-OPfp (EVT-250816) - EvitaChem.

  • Fmoc-His(1-Trt)-OPfp - Bachem Products.

  • 1423017-93-9|FMoc-d-his(trt)-opfp|BLD Pharm.

  • Safety Data Sheet - Fmoc-His(Trt)-OH - AAPPTec.

  • Synthesis and Application of Fmoc-His(3-Bum)-OH.

  • Fmoc- D -His(Trt)-OH 97 HPLC 135610-90-1 - Sigma-Aldrich.

  • Fmoc-His(Trt)-OH [109425-51-6] - Aapptec Peptides.

  • Fmoc-D-His(Trt)-OH - CsBioChina.

  • Fmoc-D-His(Trt)-OH - Advanced ChemTech.

  • Fmoc Solid Phase Peptide Synthesis - ChemPep.

  • IRIS Biotech 5GR Fmoc-D-His(Trt)-Trt TG 0.18-0.25 mmol/g - Fisher Scientific.

Sources

Foundational

Solubility Dynamics and Application Profile of Fmoc-D-His(Trt)-OPfp in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary The incorporation of D-amino acids, particularly D-Histidine, is a critical strategy in modern drug development for enhancing the proteolytic stability and pharmacokinetic half-life of therapeutic pepti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of D-amino acids, particularly D-Histidine, is a critical strategy in modern drug development for enhancing the proteolytic stability and pharmacokinetic half-life of therapeutic peptides. However, the unique structural demands of histidine require specialized protecting groups and activation strategies to prevent side reactions such as racemization and imidazole alkylation. Fmoc-D-His(Trt)-OPfp —a pre-activated pentafluorophenyl (OPfp) ester—represents the gold standard for incorporating this challenging residue.

While OPfp esters offer unparalleled coupling fidelity without the need for basic additives, their bulky, highly aromatic structure significantly alters their solubility profile compared to standard free carboxylic acids. This whitepaper provides an in-depth mechanistic analysis of Fmoc-D-His(Trt)-OPfp, detailing the causality behind its physicochemical behavior, and establishes self-validating protocols for optimizing its solubility and coupling efficiency in Solid-Phase Peptide Synthesis (SPPS).

Structural Causality and Physicochemical Properties

To understand the solubility profile of Fmoc-D-His(Trt)-OPfp, one must analyze its tripartite structural composition. The molecule (Molecular Weight: 785.8 g/mol , Formula: C₄₆H₃₂F₅N₃O₄) is dominated by three massive, hydrophobic aromatic systems[1]:

  • Fmoc (9-fluorenylmethyloxycarbonyl): Provides base-labile α -amino protection.

  • Trt (Trityl/Triphenylmethyl): Provides acid-labile protection for the imidazole τ -nitrogen, preventing unwanted acylation or branching.

  • OPfp (Pentafluorophenyl ester): An electron-withdrawing leaving group that pre-activates the carbonyl carbon for nucleophilic attack[2].

The Mechanistic Advantage of OPfp Esters

The use of pentafluorophenyl esters in SPPS was pioneered by Atherton and Sheppard in 1985[3]. The primary advantage of Fmoc-D-His(Trt)-OPfp is the circumvention of in situ activation reagents (like HATU or HBTU) which require tertiary bases (e.g., DIPEA or NMM). Histidine is notoriously prone to racemization; the presence of an activating agent and a base can lead to the formation of an oxazolone intermediate or direct enolization at the α -carbon, converting the expensive D-enantiomer into an L-enantiomer impurity[2]. By utilizing the stable, pre-activated OPfp ester, the coupling proceeds via direct nucleophilic attack in an additive-free environment, preserving stereochemical integrity[4].

The Causality of Solubility Challenges

The same features that make Fmoc-D-His(Trt)-OPfp stable and reactive also make it highly crystalline and lipophilic. The planar fluorenyl ring, the bulky trityl group, and the electron-deficient pentafluorophenyl ring engage in strong intermolecular π−π stacking and van der Waals interactions. Consequently, the energy required to disrupt this crystal lattice in highly polar aprotic solvents (like pure DMF) is substantial. This often results in delayed dissolution or crystallization at the high concentrations (0.2 M – 0.3 M) typically required for efficient SPPS[5].

G Start Fmoc-D-His(Trt) Derivative Path1 Pre-activated OPfp Ester (Fmoc-D-His(Trt)-OPfp) Start->Path1 Preferred Method Path2 In Situ Activation (Free Acid + HATU/DIPEA) Start->Path2 Traditional Method NuAttack Direct Nucleophilic Attack by Resin-Bound Amine Path1->NuAttack Additive-Free Path2->NuAttack Activated Species BaseIssue Excess Base Promotes Enolization Path2->BaseIssue Requires Base Product Desired Peptide Bond (Retention of D-Chirality) NuAttack->Product High Yield Byproduct Racemization (L-His Impurity) BaseIssue->Byproduct Stereocenter Loss

Mechanistic pathway of OPfp ester coupling vs. in situ activation highlighting racemization risks.

Comparative Solubility Profile in SPPS Solvents

Achieving optimal coupling kinetics requires the Fmoc-D-His(Trt)-OPfp to be fully solvated. The choice of solvent must balance the dissolution of the highly lipophilic active ester with the swelling properties of the solid support (e.g., Polystyrene or PEG resins)[5].

Table 1: Solubility and Swelling Dynamics for Fmoc-D-His(Trt)-OPfp

Solvent SystemSolvating Power for OPfp EsterResin Swelling (Polystyrene)Application Note & Causality
DMF (N,N-Dimethylformamide)Moderate (~0.10 - 0.15 M)ExcellentStandard SPPS solvent. May require gentle warming or extended sonication to fully dissolve the crystalline OPfp ester[5].
NMP (N-Methyl-2-pyrrolidone)High (~0.20 - 0.30 M)ExcellentSlightly less polar and more lipophilic than DMF; highly recommended for bulky OPfp esters to prevent precipitation[5].
DCM (Dichloromethane)Very High (> 0.30 M)PoorExcellent for disrupting hydrophobic π−π stacking, but shrinks standard PS resins, hindering diffusion[5].
DMF / DCM (1:1) High (~0.25 M)GoodThe optimal binary mixture. DCM rapidly dissolves the OPfp ester, while DMF maintains adequate resin swelling.

Experimental Methodologies and Workflows

To ensure a self-validating system, the following protocols are designed to empirically verify solubility prior to coupling, thereby preventing incomplete reactions or resin aggregation.

Protocol A: Empirical Solvent Optimization & Preparation

Objective: Prepare a clear, fully solvated 0.2 M solution of Fmoc-D-His(Trt)-OPfp.

  • Mass Calculation: Weigh the required amount of Fmoc-D-His(Trt)-OPfp (MW: 785.8 g/mol ) to achieve a 0.2 M concentration for a 3- to 5-fold molar excess relative to the resin loading[1].

  • Primary Solvation: Add 50% of the target volume using anhydrous NMP (preferred over DMF for this specific derivative).

  • Agitation: Vortex the suspension for 60 seconds. Observe against a light source. If the solution is entirely clear, proceed to step 5.

  • Co-solvent Rescue (If crystalline particulates remain):

    • Add 25% of the target volume as anhydrous DCM. Vortex for 30 seconds.

    • Add the remaining 25% volume as DMF.

    • Causality: The DCM disrupts the hydrophobic crystal lattice, while the subsequent addition of DMF ensures the final mixture remains compatible with resin swelling.

  • Thermal Assistance: If micro-crystals persist, sonicate the vial in a water bath at 30°C for 3–5 minutes. Do not exceed 40°C to prevent premature degradation of the active ester.

  • Validation: The solution must be optically clear before introduction to the resin.

SolventTree Target Target Concentration: 0.2 M Fmoc-D-His(Trt)-OPfp DMF Test in 100% DMF or NMP Target->DMF Check1 Complete Dissolution? DMF->Check1 Proceed Proceed to Coupling Check1->Proceed Yes Alt1 Add DCM as Co-solvent (e.g., DMF/DCM 1:1) Check1->Alt1 No (Crystallization) Check2 Complete Dissolution? Alt1->Check2 Check2->Proceed Yes Warm Gentle Warming (30°C) & Sonication Check2->Warm No Warm->Proceed Solvated

Decision tree for optimizing the solvation of bulky OPfp active esters prior to coupling.

Protocol B: Additive-Free Coupling Cycle on Solid Support

Objective: Execute the coupling of Fmoc-D-His(Trt)-OPfp with maximum stereochemical fidelity.

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (v/v) for 2 cycles (5 minutes, then 10 minutes)[2].

  • Washing: Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine. Crucial Step: Residual base can trigger the racemization of the incoming histidine derivative.

  • Coupling: Add the fully solvated Fmoc-D-His(Trt)-OPfp solution (from Protocol A) directly to the resin. Do not add HATU, HBTU, or DIPEA. Optionally, 1 equivalent of HOBt (1-Hydroxybenzotriazole) can be added as a catalyst, though OPfp esters are generally reactive enough to proceed autonomously[3].

  • Reaction Time: Agitate the reaction at room temperature for 60 to 120 minutes. OPfp esters react slightly slower than in situ activated species but provide a cleaner crude profile[6].

  • Validation: Perform a Kaiser Test (Ninhydrin test). A clear/yellow resin indicates complete coupling. A blue resin indicates incomplete coupling, requiring a second coupling cycle using fresh Fmoc-D-His(Trt)-OPfp.

  • Post-Coupling Wash: Wash with DMF (3 × 1 min) and DCM (3 × 1 min) to remove the liberated pentafluorophenol byproduct[2].

Conclusion

The utilization of Fmoc-D-His(Trt)-OPfp is a masterclass in balancing reactivity and stability in peptide chemistry. While its bulky, hydrophobic nature presents distinct solubility challenges in standard polar aprotic solvents, these can be systematically overcome through intelligent solvent selection (utilizing NMP or DCM/DMF mixtures). By adhering to the additive-free coupling protocols outlined above, researchers can completely bypass the racemization risks inherent to histidine, ensuring the synthesis of high-purity, stereochemically intact therapeutic peptides.

References

  • Atherton, E., & Sheppard, R. C. (1985). Solid phase peptide synthesis using Nα-fluorenylmethoxycarbonylamino acid pentafluorophenyl esters. Journal of the Chemical Society, Chemical Communications (RSC Publishing). Available at: [Link][3]

  • ACS Publications. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters. Organic Process Research & Development. Available at: [Link][4]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: High-Fidelity Coupling of Fmoc-D-His(Trt)-OPfp in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). Abstract: The incorporation of histidine residues into synthetic peptides is a critical yet challengi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS).

Abstract: The incorporation of histidine residues into synthetic peptides is a critical yet challenging step in solid-phase peptide synthesis (SPPS), primarily due to the high risk of racemization. This application note provides a comprehensive guide and a detailed protocol for the efficient and high-fidelity coupling of Fmoc-D-His(Trt)-OPfp (Nα-9-fluorenylmethyloxycarbonyl-N(im)-trityl-D-histidine pentafluorophenyl ester). We will delve into the chemical principles underpinning the selection of this pre-activated amino acid derivative, present a robust coupling protocol, and offer troubleshooting strategies to ensure the stereochemical integrity and high yield of the final peptide product.

Introduction: The Histidine Challenge in SPPS

Histidine's unique imidazole side chain, with a pKa near physiological pH, is often crucial for the biological activity of peptides. However, this same side chain presents a significant obstacle during chemical synthesis. The imidazole nitrogen can act as an internal base, catalyzing the abstraction of the α-proton of the activated amino acid. This leads to the formation of an achiral enolate intermediate, resulting in a loss of stereochemical purity, a phenomenon known as racemization.[1][2] This side reaction is particularly problematic when coupling histidine, as the resulting diastereomeric impurities can be difficult to separate from the target peptide, compromising its purity and biological function.[3][4]

The use of a pre-activated building block like Fmoc-D-His(Trt)-OPfp offers a strategic advantage in mitigating these challenges. This application note will elucidate the rationale behind this choice and provide a detailed protocol for its successful implementation.

The Rationale for Fmoc-D-His(Trt)-OPfp

The selection of Fmoc-D-His(Trt)-OPfp is a deliberate strategy to address the challenges of histidine coupling through a combination of protecting groups and a highly reactive active ester.

  • Fmoc (9-fluorenylmethyloxycarbonyl) Group: The standard base-labile protecting group for the α-amine in SPPS, allowing for sequential deprotection and coupling under mild conditions.[5]

  • D-Configuration: The use of the D-isomer is dictated by the specific requirements of the target peptide sequence, often to enhance stability against enzymatic degradation or to modulate biological activity.

  • Trt (Trityl) Group: This bulky protecting group is employed to mask the imidazole side chain of histidine.[6] While the trityl group on the τ-nitrogen offers only minor suppression of racemization, it effectively prevents undesirable side reactions at the imidazole ring.[2][6] Its acid lability ensures it can be removed during the final cleavage from the resin.[6]

  • OPfp (Pentafluorophenyl Ester): This is a highly reactive active ester. The strong electron-withdrawing nature of the pentafluorophenyl group makes the ester carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.[7][8] The key advantages of using a Pfp ester are:

    • High Reactivity and Speed: Pfp esters react rapidly, which can minimize the time the activated amino acid is susceptible to racemization.[7] Kinetic studies have shown the superior speed of Pfp esters compared to other active esters.[7]

    • Reduced Side Reactions: As a pre-activated derivative, it eliminates the need for in-situ coupling reagents, which can sometimes lead to unwanted side reactions.[7][9]

    • Stability: Fmoc-amino acid-OPfp esters are often stable, crystalline solids that can be prepared in advance, offering convenience and high purity.[9][10]

Experimental Protocol: Coupling of Fmoc-D-His(Trt)-OPfp

This protocol outlines a typical coupling cycle in Fmoc-based SPPS using Fmoc-D-His(Trt)-OPfp.

Materials and Reagents
  • Fmoc-deprotected peptide-resin

  • Fmoc-D-His(Trt)-OPfp

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine solution (20% v/v in DMF) for Fmoc deprotection

  • Dichloromethane (DCM), peptide synthesis grade

  • 1-Hydroxybenzotriazole (HOBt) (optional, but recommended)

  • Diisopropylethylamine (DIPEA) (use with caution, see notes)

  • Ninhydrin test kit for monitoring coupling completion

Step-by-Step Coupling Procedure
  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.

  • Fmoc Deprotection (if necessary): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 10-15 minutes to ensure complete deprotection.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine. A positive ninhydrin test should confirm the presence of a free primary amine.

  • Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-D-His(Trt)-OPfp (1.5–2.0 equivalents relative to the resin loading) in a minimal amount of DMF. If using, add HOBt (1.5–2.0 equivalents).

    • Expert Insight: The addition of HOBt can act as a catalyst and further suppress racemization by forming the HOBt ester in situ, which is less prone to epimerization.[11]

  • Coupling Reaction: Add the prepared coupling cocktail to the washed resin. Agitate the mixture at room temperature.

    • Causality Note: The high reactivity of the Pfp ester generally leads to rapid coupling. Avoid the use of bases like DIPEA unless necessary, as they can significantly increase the risk of racemization for histidine.[12]

  • Monitoring the Reaction: Monitor the coupling progress using the ninhydrin test. The reaction is typically complete within 1-2 hours. A negative ninhydrin test (resin remains colorless or pale yellow) indicates the absence of free primary amines and thus, a complete coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3 times) to remove any unreacted reagents and byproducts.

  • Capping (Optional): If the ninhydrin test indicates incomplete coupling after an extended period, cap any unreacted N-terminal amines using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

Visual Workflow and Data Summary

Coupling Workflow Diagram

SPPS_Coupling_Workflow Resin Fmoc-Deprotected Peptide-Resin Swell Swell in DMF Resin->Swell Wash_Pre Wash with DMF Swell->Wash_Pre Couple Add Cocktail to Resin Agitate at RT (1-2h) Wash_Pre->Couple Prepare_Cocktail Prepare Coupling Cocktail: Fmoc-D-His(Trt)-OPfp (+ HOBt) in DMF Prepare_Cocktail->Couple Monitor Monitor with Ninhydrin Test Couple->Monitor Monitor->Couple Positive (extend time) Wash_Post Wash with DMF & DCM Monitor->Wash_Post Negative Next_Cycle Proceed to Next Deprotection/Coupling Cycle Wash_Post->Next_Cycle

Caption: Workflow for coupling Fmoc-D-His(Trt)-OPfp in SPPS.

Table of Recommended Reaction Parameters
ParameterRecommended ValueRationale
Amino Acid Derivative Fmoc-D-His(Trt)-OPfpPre-activated for rapid coupling; Trt group protects the side chain.[6][7]
Equivalents 1.5–2.0 eq. (relative to resin loading)Ensures a sufficient excess to drive the reaction to completion.
Solvent DMF (Peptide Synthesis Grade)Excellent solvating properties for both the peptide-resin and reagents.
Additive (Optional) HOBt (1.5–2.0 eq.)Can accelerate coupling and acts as a racemization suppressant.[11]
Base Generally not required; use DIPEA with caution.The high reactivity of OPfp esters often obviates the need for a base, which can promote racemization.[12]
Reaction Time 1–2 hoursTypically sufficient for complete coupling; monitor with ninhydrin test.
Temperature Room Temperature (20–25°C)Elevated temperatures can increase the rate of racemization.[2]
Monitoring Qualitative Ninhydrin TestProvides a reliable indication of the presence or absence of free primary amines.[1]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Slow or Incomplete Coupling 1. Steric hindrance from the growing peptide chain. 2. Peptide aggregation.1. Extend the coupling time to 3-4 hours. 2. Consider a double coupling: after the first coupling and washing, repeat the coupling step with a fresh cocktail. 3. If aggregation is suspected, switch to a more effective solvent like N-Methyl-2-pyrrolidone (NMP) or add chaotropic salts.[11]
High Levels of Racemization 1. Presence of a base (e.g., residual piperidine or added DIPEA). 2. Prolonged reaction time at elevated temperatures.1. Ensure thorough washing after Fmoc deprotection. Avoid using DIPEA unless absolutely necessary. 2. Maintain room temperature and do not extend coupling times unnecessarily once the reaction is complete. 3. Ensure HOBt is used as an additive.
Formation of Deletion Sequences Incomplete coupling followed by reaction in the next cycle.If coupling remains incomplete after extended time or double coupling, cap the unreacted amines with acetic anhydride to prevent further elongation of the truncated sequence.

Conclusion

The successful incorporation of D-histidine with high stereochemical purity is achievable through a well-designed synthetic strategy. The use of pre-activated Fmoc-D-His(Trt)-OPfp provides a robust and efficient method that leverages the high reactivity of the pentafluorophenyl ester to minimize contact time and reduce the risk of racemization. By following the detailed protocol and considering the troubleshooting guidelines presented in this application note, researchers can confidently synthesize complex histidine-containing peptides with high fidelity, ensuring the integrity and intended biological function of the final product.

References

  • Vertex AI Search, based on information about amino acid deriv
  • Sieber, P., & Riniker, B. (1987). Protection of histidine in peptide synthesis: A Reassessment of the trityl group. Tetrahedron Letters, 28(48), 6031-6034.
  • Yang, Y., Hansen, L., & Baldi, A. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development, 26(7), 2055–2066.
  • Suzhou Highfine Biotech. (2025). Amino protecting group—triphenylmethyl series.
  • Scite.ai, based on "Suppression of Simultaneous Fmoc-His(Trt)
  • BenchChem. (2025). Troubleshooting low coupling efficiency with Z-D-His-OH.
  • BenchChem. (2025). A comparative study of pentafluorophenyl esters in peptide coupling efficiency.
  • PubMed, based on "Im-trityl protection of histidine".
  • ACS Publications. (2022). Suppression of Simultaneous Fmoc-His(Trt)
  • BenchChem. (2025). Technical Support Center: Minimizing Racemization of Histidine During Peptide Coupling.
  • BenchChem. (2025). A Comparative Guide to Coupling Reagents for Fmoc-His(Trt)-OH in Peptide Synthesis.
  • Hojo, K., et al. (2014). Aqueous microwave-assisted solid-phase peptide synthesis using Fmoc strategy. III: racemization studies and water-based synthesis of histidine-containing peptides. Amino Acids, 46(10), 2347-54.
  • Tesser, G. I. (1997). Application of the Trityl Group in Peptide Chemistry. Thesis, University of Nijmegen.
  • ACS Publications. (2022).
  • BenchChem. (2025). Protocol for solid-phase peptide synthesis using Fmoc-amino acid pentafluorophenyl esters.
  • BenchChem. (2025). Application Notes and Protocols: Pentafluorophenyl Chloroformate in Solid-Phase Peptide Synthesis (SPPS).
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • The Royal Society of Chemistry. (2013).
  • Jones, J. H., & Ramage, W. I. (1978). Mechanism of racemisation of histidine derivatives in peptide synthesis.
  • Nowick, J. S. (2014).
  • Google Patents. (1990). Active esters for solid phase peptide synthesis. EP0401797A1.
  • BenchChem. (2025). Fmoc-DL-Histidine Coupling: Application Notes and Protocols for Peptide Synthesis.
  • ResearchGate, based on "Utilization of the p-nitrobenzyloxycarbonyl (pNZ) amine protecting group and pentafluorophenyl (Pfp) esters for the solid phase synthesis of spiroligomers".
  • Albericio, F., & Subirós-Funosas, R. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 1-18.
  • Royal Society of Chemistry. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry.
  • Merck Millipore. (n.d.). Novabiochem®.
  • National Institutes of Health. (n.d.). Fragment synthesis of disulfide-containing peptides. PMC.
  • Fields, G. B. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • ResearchGate, based on "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences".
  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(4), 223-41.
  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • ACS Publications. (2022). Suppression of Simultaneous Fmoc-His(Trt)

Sources

Application

Advanced Application Note: Fmoc-D-His(Trt)-OPfp Active Ester Coupling Dynamics and Temperature Optimization

Introduction & Strategic Context The incorporation of D-amino acids into synthetic peptides is a cornerstone strategy in modern drug development, utilized to confer resistance against endogenous proteolytic degradation a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

The incorporation of D-amino acids into synthetic peptides is a cornerstone strategy in modern drug development, utilized to confer resistance against endogenous proteolytic degradation and extend the therapeutic half-life of peptide APIs. However, the integration of D-Histidine presents a profound synthetic challenge. Histidine is notoriously prone to epimerization (racemization) during solid-phase peptide synthesis (SPPS), threatening the stereochemical integrity of the final product[1].

To circumvent this, the use of pre-activated pentafluorophenyl (OPfp) active esters —specifically Fmoc-D-His(Trt)-OPfp —has emerged as a superior methodological choice. This application note details the mechanistic causality, optimal coupling conditions, and thermal parameters required to achieve high-fidelity D-Histidine incorporation without chiral degradation.

Mechanistic Causality: The Histidine Racemization Paradigm

The Epimerization Vulnerability

Histidine's susceptibility to racemization stems from its imidazole side chain. Even when protected by a bulky Trityl (Trt) group on the τ -nitrogen (tele), the unprotected π -nitrogen (pros) remains weakly basic. During standard in situ activation (e.g., using HATU or DIC) in the presence of strong tertiary bases like Diisopropylethylamine (DIPEA), the π -nitrogen can act intramolecularly to abstract the α -proton, promoting rapid enolization and the formation of an oxazolone intermediate[1]. Re-opening of this oxazolone by the incoming amine nucleophile results in a racemic mixture of D- and L-Histidine epimers.

The OPfp Active Ester Advantage

Fmoc-D-His(Trt)-OPfp bypasses the need for harsh in situ activation. The pentafluorophenyl group is intensely electron-withdrawing, creating a highly reactive ester that facilitates rapid aminolysis[2]. Because the intrinsic reactivity is so high, the rate of peptide bond formation strictly outcompetes the rate of oxazolone formation[3]. Crucially, OPfp esters can be coupled in the complete absence of tertiary bases , eliminating the primary external trigger for epimerization[4].

G A Fmoc-D-His(Trt)-OH (Starting Material) B In Situ Activation (HATU + DIPEA) A->B Standard SPPS C Pre-activated Ester (Fmoc-D-His(Trt)-OPfp) A->C OPfp Synthesis D Oxazolone Formation (Base Promoted) B->D High Temp / Strong Base E Direct Aminolysis (Base-Free) C->E RT / HOBt Catalyst F High Racemization Risk (L-His / D-His Epimers) D->F G Maintained Chiral Integrity (Pure D-His Peptide) E->G

Mechanistic pathway comparing in situ activation racemization risks vs the stereoselective OPfp route.

Optimization of Coupling Conditions & Temperature

Solvent and Catalytic Additives

While OPfp esters are highly reactive, sterically hindered sequences may slow down the coupling rate. The addition of 1-Hydroxybenzotriazole (HOBt) acts as a potent, non-basic catalyst[3]. HOBt reacts transiently with the OPfp ester to form an OBt-ester intermediate, which accelerates acylation without inducing the basic conditions that lead to enolization[2]. N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are the optimal solvents due to their high dielectric constants, which stabilize the transition state of the aminolysis reaction.

Base Exclusion

A fundamental rule when using Fmoc-D-His(Trt)-OPfp is the omission of DIPEA . If a base is absolutely mandated by the specific resin microenvironment (e.g., neutralizing residual acid salts), a sterically hindered, less basic alternative such as 2,4,6-trimethylpyridine (collidine) must be used to minimize D-to-L chiral conversion[5].

Thermal Kinetics (Temperature Control)

Temperature is the most critical physical parameter. Microwave-assisted SPPS routinely employs temperatures between 75°C and 90°C to break hydrophobic aggregation. However, elevating Histidine couplings to 80°C induces massive racemization[5].

  • Optimal Condition: Room temperature (20–25°C) for 1 to 2 hours.

  • Microwave Condition: If microwave energy is utilized to accelerate a difficult coupling, the temperature must be capped at 50°C , and collidine should replace DIPEA if any base is used[5].

Quantitative Data: Condition Comparison
Activation StrategyAdditive / BaseTemp (°C)Time (min)Yield (%)Epimerization Risk
HATU / in situDIPEA (2.0 eq)75 (MW)5>95High (>15%)
HATU / in situDIPEA (2.0 eq)25 (RT)60>95Moderate (5-10%)
OPfp Active Ester None 25 (RT) 120 >90 Minimal (<1%)
OPfp Active Ester HOBt (1.0 eq) 25 (RT) 60 >95 Minimal (<1%)
OPfp Active EsterCollidine (1.0 eq)50 (MW)10>90Low (<2%)

Validated Experimental Protocol

This protocol outlines a self-validating, 0.1 mmol scale coupling cycle designed to ensure complete amide bond formation while preserving the D-configuration of the Histidine residue[2].

Workflow S1 Resin Swelling (DMF, 30 min) S2 Fmoc Deprotection (20% Piperidine) S1->S2 S3 Reagent Prep 3-5 eq OPfp + HOBt S2->S3 S4 Coupling Reaction (RT, 1-2h, No Base) S3->S4 S5 Kaiser Test (Monitor) S4->S5 S5->S4 If Incomplete S6 Wash & Next Cycle (DMF/DCM) S5->S6

Step-by-step solid-phase peptide synthesis (SPPS) workflow utilizing Fmoc-D-His(Trt)-OPfp.

Step-by-Step Methodology

1. Resin Preparation & Swelling

  • Weigh 0.1 mmol of the peptide-resin (e.g., Rink Amide or Wang resin) into a fritted manual synthesis vessel.

  • Swell the resin in 5 mL of anhydrous DMF for 30 minutes at room temperature to maximize the accessibility of the reactive sites. Drain the solvent.

2. Fmoc Deprotection

  • Add 5 mL of 20% Piperidine in DMF to the resin. Agitate for 5 minutes, then drain.

  • Repeat with a fresh 5 mL of 20% Piperidine in DMF for 15 minutes.

  • Causality Check: Thoroughly wash the resin with DMF (5 × 5 mL) to completely remove residual piperidine. Any remaining secondary amine will prematurely react with the OPfp ester in the next step.

3. Preparation of the Active Ester Solution

  • In a clean, dry vial, dissolve 0.3 to 0.5 mmol (3–5 equivalents) of Fmoc-D-His(Trt)-OPfp in 2–3 mL of anhydrous DMF[2].

  • Optional but Recommended: Add 0.3 to 0.5 mmol (3–5 equivalents) of anhydrous HOBt to the solution to act as a nucleophilic catalyst[3].

  • Do NOT add DIPEA or any other tertiary base.

4. Coupling Reaction

  • Transfer the active ester solution to the synthesis vessel containing the deprotected resin.

  • Agitate the mixture gently at room temperature (20–25°C) for 1 to 2 hours.

  • Note on Temperature: Do not apply heat unless utilizing a microwave reactor, in which case temperature must not exceed 50°C[5].

5. Self-Validation (Kaiser Test)

  • Drain the reaction solution and wash the resin with DMF (3 × 5 mL) and DCM (3 × 5 mL).

  • Extract a few resin beads and perform a qualitative Kaiser (ninhydrin) test.

  • Interpretation: A clear/yellow bead indicates complete coupling (absence of primary amines). A blue bead indicates incomplete coupling. If blue, repeat Step 3 and 4 (double coupling) before proceeding.

6. Cycle Completion

  • Wash the resin extensively with DMF, DCM, and Methanol to purge all cleaved pentafluorophenol byproducts. The resin is now ready for the subsequent Fmoc deprotection cycle.

References

  • Title: comparative study of pentafluorophenyl esters in peptide coupling efficiency Source: Benchchem URL
  • Title: Protocol for solid-phase peptide synthesis using Fmoc-amino acid pentafluorophenyl esters Source: Benchchem URL
  • Title: Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis Source: PubMed / NIH URL
  • Title: Pentafluorophenyl esters Source: Grokipedia URL
  • Title: Advances in Fmoc solid-phase peptide synthesis Source: PMC / NIH URL

Sources

Method

Application Note: Streamlining the Synthesis of D-Histidine Containing Peptides with Fmoc-D-His(Trt)-OPfp

For Researchers, Scientists, and Drug Development Professionals Abstract The incorporation of D-amino acids, particularly D-histidine, into peptide sequences is a critical strategy in modern drug discovery, offering enha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of D-amino acids, particularly D-histidine, into peptide sequences is a critical strategy in modern drug discovery, offering enhanced enzymatic stability and unique conformational properties. However, the synthesis of such peptides is often challenged by the high propensity of histidine to racemize during activation and coupling steps. This application note provides a comprehensive guide to the use of Nα-Fmoc-N(im)-trityl-D-histidine pentafluorophenyl ester (Fmoc-D-His(Trt)-OPfp) as a superior building block for the solid-phase peptide synthesis (SPPS) of D-histidine-containing peptides. We will delve into the mechanistic advantages of the trityl (Trt) protecting group and the pentafluorophenyl (OPfp) active ester, provide detailed, field-proven protocols for their application, and discuss the analytical methods for the characterization of the final peptide product.

Introduction: The Significance of D-Histidine in Peptide Therapeutics

Peptides are at the forefront of therapeutic innovation, but their clinical utility can be hampered by rapid degradation by proteases. The strategic incorporation of D-amino acids is a well-established method to overcome this limitation. D-histidine, with its unique imidazole side chain, plays a crucial role in the biological activity of many peptides, participating in proton transfer, metal ion coordination, and receptor binding. Its inclusion in D-conformation can lead to peptides with enhanced stability, prolonged half-life, and novel pharmacological profiles.

However, the synthesis of histidine-containing peptides is notoriously difficult due to the nucleophilic nature of the imidazole side chain, which can lead to side reactions and, most critically, racemization at the α-carbon during carboxyl group activation.[1][2] This loss of stereochemical integrity can result in a heterogeneous mixture of diastereomers, complicating purification and compromising biological activity.

The Dual Advantage: Trityl Protection and Pentafluorophenyl Ester Activation

The use of Fmoc-D-His(Trt)-OPfp addresses the challenges of D-histidine incorporation through a dual-strategy approach: robust side-chain protection and highly efficient, racemization-suppressing activation.

The Trityl (Trt) Group: Shielding the Imidazole Side Chain

The trityl (Trt) group is a bulky triphenylmethyl moiety that provides substantial steric hindrance, effectively protecting the imidazole nitrogen from participating in undesirable side reactions.[3][4] While the Trt group primarily protects the τ-nitrogen (Nτ) of the imidazole ring, which offers only partial suppression of racemization, its steric bulk does contribute to minimizing side reactions.[1][5] The acid lability of the Trt group ensures its straightforward removal during the final cleavage step with trifluoroacetic acid (TFA).[6]

The Pentafluorophenyl (OPfp) Ester: Rapid and Clean Coupling

Pentafluorophenyl (PFP) esters are highly reactive acylating agents, a property attributed to the strong electron-withdrawing nature of the pentafluorophenyl group.[7] This high reactivity facilitates rapid coupling reactions, which is crucial for minimizing racemization.[7][8] Kinetic studies have shown that PFP esters have a significantly higher coupling rate compared to other active esters.[7] The use of a pre-formed active ester like Fmoc-D-His(Trt)-OPfp offers a distinct advantage by allowing for a clean and efficient coupling step without the need for in-situ activating reagents, which can themselves contribute to side reactions.[9]

Workflow for D-Histidine Peptide Synthesis

The following diagram illustrates the general workflow for solid-phase peptide synthesis incorporating Fmoc-D-His(Trt)-OPfp.

SPPS_Workflow Resin Resin Support (e.g., Wang, Rink Amide) Deprotection N-terminal Fmoc Deprotection Resin->Deprotection 1. Start Washing1 Washing Steps (DMF, DCM) Deprotection->Washing1 Coupling Coupling of Fmoc-D-His(Trt)-OPfp Washing1->Coupling Washing2 Washing Steps (DMF, DCM) Coupling->Washing2 Cycle Repeat Cycles for Peptide Elongation Washing2->Cycle Cycle->Deprotection Next Amino Acid Cleavage Cleavage from Resin & Side-Chain Deprotection Cycle->Cleavage Final Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: General workflow for SPPS using Fmoc-D-His(Trt)-OPfp.

Detailed Protocols

The following protocols provide a step-by-step guide for the synthesis of D-histidine-containing peptides using Fmoc-D-His(Trt)-OPfp on a solid support.

Materials and Reagents
Reagent/MaterialGradeSupplier
Fmoc-D-His(Trt)-OPfpPeptide Synthesis GradeCommercially Available
Solid-Phase Resin (e.g., Wang, Rink Amide)100-200 mesh, 0.5-1.0 mmol/gCommercially Available
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
PiperidineReagent GradeCommercially Available
Trifluoroacetic Acid (TFA)Reagent GradeCommercially Available
Triisopropylsilane (TIS)Reagent GradeCommercially Available
Diethyl EtherAnhydrousCommercially Available
Protocol 1: Solid-Phase Peptide Synthesis Cycle

This protocol outlines a single cycle for the incorporation of Fmoc-D-His(Trt)-OPfp.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15-20 minutes to ensure complete Fmoc removal.[10]

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling of Fmoc-D-His(Trt)-OPfp:

    • Dissolve 1.5 to 2.0 equivalents of Fmoc-D-His(Trt)-OPfp in a minimal amount of DMF.

    • Add the amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation. Monitor the reaction progress using a qualitative ninhydrin (Kaiser) test. A negative test indicates complete coupling.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and the pentafluorophenol byproduct.

  • Peptide Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

  • Resin Preparation: After the final synthesis cycle, wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.[11]

  • Preparation of Cleavage Cocktail:

    • Caution: Prepare the cleavage cocktail in a well-ventilated fume hood as TFA is highly corrosive.

    • A standard cleavage cocktail for peptides containing Trt-protected residues is Reagent B: TFA/Phenol/Water/TIS (88:5:5:2 v/v/v/v).[3] TIS acts as a scavenger for the liberated trityl cations.[11][12]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[11]

    • Gently agitate the mixture at room temperature for 2-4 hours. The appearance of a deep yellow color is indicative of the formation of the stable trityl cation.[12][13]

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin.

    • Collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.[12]

    • Allow the mixture to stand at -20°C for at least 1 hour to maximize precipitation.

    • Centrifuge the suspension to pellet the crude peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and byproducts.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Characterization of the D-Histidine Containing Peptide

Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized peptide.

Analytical TechniquePurpose
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) To purify the crude peptide and assess its purity.[14]
Mass Spectrometry (MS) To confirm the molecular weight of the peptide, thereby verifying the correct amino acid sequence.[14]
Amino Acid Analysis (AAA) To determine the amino acid composition of the peptide.[14] Chiral AAA can be used to confirm the presence of D-histidine.
Circular Dichroism (CD) Spectroscopy To analyze the secondary structure of the peptide.[14]

Troubleshooting and Key Considerations

  • Incomplete Coupling: If the ninhydrin test remains positive, extend the coupling time or consider a double coupling.

  • Racemization: While Fmoc-D-His(Trt)-OPfp is designed to minimize racemization, prolonged coupling times or the use of strong bases can increase the risk. Adhering to the recommended protocols is crucial. For sequences highly prone to racemization, alternative protecting groups for the π-nitrogen of histidine, such as Boc or Methoxybenzyl (Momb), may be considered.[1][2]

  • Side Reactions during Cleavage: Ensure an adequate amount of scavenger (TIS) is used in the cleavage cocktail to prevent re-attachment of the trityl cation to sensitive residues like tryptophan or cysteine.[11][12]

Conclusion

The use of Fmoc-D-His(Trt)-OPfp provides a robust and efficient solution for the synthesis of D-histidine-containing peptides. The combination of the sterically demanding Trt group for side-chain protection and the highly reactive OPfp ester for activation leads to high coupling efficiencies while minimizing the risk of racemization. The detailed protocols and characterization methods outlined in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to successfully synthesize and validate these important therapeutic candidates.

References

  • Application Note and Protocols for Standard Cleavage of His(Trt)-Containing Peptides - Benchchem.
  • comparative study of pentafluorophenyl esters in peptide coupling efficiency - Benchchem.
  • Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis.
  • Technical Support Center: Preventing Racemization of Histidine in Peptide Synthesis - Benchchem.
  • An In-depth Technical Guide to the Applications of H-His(Trt)-OH in Biochemical Research - Benchchem.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Available at: [Link]

  • Aqueous microwave-assisted solid-phase peptide synthesis using Fmoc strategy. III: racemization studies and water-based synthesis of histidine-containing peptides - PubMed. Available at: [Link]

  • Advances in Peptide Coupling Techniques | PDF | Pyridine | Amide - Scribd. Available at: [Link]

  • N(π)-2-Naphthylmethoxymethyl-Protected Histidines: Scalable, Racemization-Free Building Blocks for Peptide Synthesis | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • A Comparative Guide to Histidine Side-Chain Protection: Evaluating Alternatives to the Trityl Group - Benchchem.
  • US5233044A - Active esters for solid phase peptide synthesis - Google Patents.
  • Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC. Available at: [Link]

  • Protection of histidine in peptide synthesis: A Reassessment of the trityl group. Available at: [Link]

  • Synthesis of Histidine-Rich Peptides Using Boc-His(Boc)-OH: Application Notes and Protocols - Benchchem.
  • A Head-to-Head Comparison of Cleavage Cocktails for Trityl (Trt) Group Removal - Benchchem.
  • Analytical Characterization and Quantification of Histidine Dipeptides, Carnosine and Anserine by Modeling of Potentiometric Titration Data - International Journal of Electrochemical Science. Available at: [Link]

  • Synthetic Histidine-Rich Peptides Inhibit Candida Species and Other Fungi In Vitro: Role of Endocytosis and Treatment Implications - PMC. Available at: [Link]

  • Peptide Characterization Techniques and Applications - ResolveMass Laboratories Inc. Available at: [Link]

  • Study of the impact of histidine configuration and position on analytical separation of tripeptides - PubMed. Available at: [Link]

  • Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry This journal is © The Royal Society of Chemistry 2012 - Supporting Information. Available at: [Link]

  • A Technical Guide to Fmoc-His(Trt)-OH: Properties, Synthesis Protocols, and Workflow Integration - Benchchem.
  • EP0061933A2 - Histidine protection - Google Patents.
  • Navigating the Challenges of Histidine-Containing Peptide Synthesis: A Comparative Guide to Reproducibility - Benchchem.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Effective Structural Characterization Strategies for Peptides | BioPharmaSpec. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • A Researcher's Guide to Histidine Protection in Peptide Synthesis: A Cost-Benefit Analysis of Fmoc-His(Trt)-OH and Its Alter - Benchchem.
  • Synthesis of α,β-dehydro-histidine. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • solid phase peptide - Moodle@Units. Available at: [Link]

  • Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. Available at: [Link]

  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS - Merel. Available at: [Link]

  • Advances in Fmoc solid-phase peptide synthesis - Semantic Scholar. Available at: [Link]

Sources

Application

Application Note: Trityl (Trt) Group Cleavage Strategies for Fmoc-D-His(Trt)-OPfp

Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.

Introduction & Chemical Context

The strategic use of protecting groups is a fundamental concept in modern organic and peptide synthesis, enabling chemists to selectively mask reactive functional groups and achieve complex molecular architectures[1]. Fmoc-D-His(Trt)-OPfp is a highly specialized, commercially available building block utilized in advanced solid-phase peptide synthesis (SPPS) and medicinal chemistry[2].

This molecule presents a unique trifunctional challenge:

  • Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile N -alpha protecting group.

  • Trt (Triphenylmethyl/Trityl): An acid-labile protecting group shielding the nucleophilic nitrogen of the histidine imidazole ring[3].

  • OPfp (Pentafluorophenyl ester): A highly reactive, moisture-sensitive active ester used to facilitate rapid peptide bond formation without the need for additional coupling reagents (like DIC or HATU) during chain elongation.

The cleavage of the Trt group from the histidine residue requires highly acidic conditions, typically utilizing Trifluoroacetic Acid (TFA)[3]. However, the experimental approach must be strictly dictated by the timing of the cleavage. If the goal is to deprotect the monomer while preserving the OPfp active ester, the protocol must fundamentally differ from standard post-coupling SPPS cleavage.

Mechanistic Insights: Trityl Cleavage & Scavenger Causality

The acidolytic cleavage of the trityl group relies on the remarkable stability of the resulting triphenylmethyl carbocation[1]. When exposed to 90–95% TFA, the imidazole-Trt bond is protonated and cleaved, releasing the highly reactive trityl cation.

The Causality of Scavengers: If left unquenched, the trityl cation will act as a potent electrophile, leading to the re-alkylation of the histidine imidazole ring or the irreversible alkylation of other nucleophilic amino acid side chains (such as Tryptophan, Tyrosine, or Cysteine)[4]. To prevent this, nucleophilic scavengers must be introduced into the cleavage cocktail.

  • Triisopropylsilane (TIS): TIS acts as an exceptional hydride donor, efficiently trapping the trityl cation and converting it into inert triphenylmethane[4].

  • Anhydrous vs. Aqueous Conditions: While water is a standard scavenger in SPPS to quench t-butyl cations, it must be strictly excluded if the OPfp ester is still intact, as water will rapidly hydrolyze the active ester[4].

Mechanism A Fmoc-D-His(Trt)-OPfp B TFA (Protonation) A->B Acidolysis C Trityl Cation (Trt+) B->C Cleavage D TIS (Hydride Donor) C->D Scavenging F Re-alkylation (Side Reaction) C->F Without TIS E Triphenylmethane (Inert Byproduct) D->E Quenching

Caption: Mechanistic pathway of acidolytic Trt cleavage and TIS scavenging.

Experimental Protocols

The technique of Fmoc solid-phase peptide synthesis has matured considerably and is now the standard approach for the routine production of peptides[5]. Depending on your synthetic objective, select the appropriate protocol below.

Protocol A: Direct Monomer Deprotection (Preserving the OPfp Ester)

Objective: Cleave the Trt group to yield Fmoc-D-His-OPfp for specialized downstream ligations. Causality: Water must be completely excluded to prevent the hydrolysis of the pentafluorophenyl ester. An anhydrous TFA/TIS cocktail is mandatory[4].

Materials:

  • Fmoc-D-His(Trt)-OPfp

  • Trifluoroacetic acid (TFA, ≥99.0% purity, anhydrous)

  • Triisopropylsilane (TIS, ≥99.0% purity)

  • Cold diethyl ether (anhydrous, chilled to -20°C)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask purged with argon, weigh the Fmoc-D-His(Trt)-OPfp monomer.

  • Cocktail Formulation: Prepare an anhydrous cleavage cocktail consisting of 95% TFA and 5% TIS (v/v).

  • Reaction: Add the cleavage cocktail to the monomer (approx. 10 mL per gram of compound). Stir the solution continuously at room temperature under an argon atmosphere for 1.5 to 2 hours.

  • Monitoring: Validate the cleavage via LC-MS. Look for the disappearance of the starting material and the appearance of the product mass (loss of 242 Da corresponding to the Trt group).

  • Precipitation: Concentrate the reaction mixture under a stream of nitrogen to approximately 20% of its original volume. Add the concentrated mixture dropwise into a 10-fold volumetric excess of cold anhydrous diethyl ether to precipitate the deprotected monomer.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether supernatant. Wash the pellet twice more with cold ether to remove residual TFA and triphenylmethane. Dry the pellet under high vacuum.

Protocol B: Post-Coupling On-Resin Cleavage (Standard SPPS)

Objective: Global deprotection and resin cleavage after Fmoc-D-His(Trt)-OPfp has been successfully coupled into a growing peptide chain. Causality: Once the OPfp ester has been displaced by an amine to form a peptide bond, ester hydrolysis is no longer a risk. Water is reintroduced into the cocktail to efficiently quench other carbocations generated during global deprotection[5].

Materials:

  • Peptidyl-resin containing the incorporated D-His(Trt) residue.

  • TFA, TIS, and Ultrapure Water (Milli-Q).

Step-by-Step Methodology:

  • Resin Preparation: Wash the final peptide-resin thoroughly with Dichloromethane (DCM) and dry it under a stream of nitrogen[4].

  • Cocktail Formulation: Prepare the standard cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% H₂O (v/v)[4].

  • Reaction: Add the cocktail to the resin (10 mL per gram of resin). Incubate the mixture for 2–3 hours at room temperature with gentle, occasional swirling[4].

  • Filtration: Filter the resin through a fritted syringe, collecting the TFA filtrate containing the fully deprotected peptide.

  • Precipitation & Isolation: Precipitate the peptide by adding the filtrate dropwise to cold diethyl ether. Centrifuge, wash the pellet with ether three times, and dry under vacuum prior to RP-HPLC purification[4].

Workflow Start Determine Objective Q1 Preserve OPfp Ester? Start->Q1 PathA Protocol A: Monomer Q1->PathA Yes PathB Protocol B: Peptide Q1->PathB No (Coupled) CocktailA 95% TFA / 5% TIS (Anhydrous) PathA->CocktailA ResultA Fmoc-D-His-OPfp CocktailA->ResultA CocktailB 95% TFA / 2.5% TIS / 2.5% H2O PathB->CocktailB ResultB Cleaved Peptide CocktailB->ResultB

Caption: Workflow decision tree for Fmoc-D-His(Trt)-OPfp deprotection.

Quantitative Data Presentation

The following table summarizes the critical parameters and expected outcomes for the two distinct cleavage strategies.

ParameterProtocol A (Monomer Deprotection)Protocol B (Post-Coupling SPPS)
Target Substrate Intact Fmoc-D-His(Trt)-OPfpPeptidyl-Resin (Post-coupling)
Cleavage Cocktail 95% TFA / 5% TIS95% TFA / 2.5% TIS / 2.5% H₂O
Water Content 0% (Strictly Anhydrous) 2.5%
Reaction Time 1.5 – 2.0 Hours2.0 – 3.0 Hours
OPfp Ester Status Preserved (Stable)N/A (Already converted to amide)
Primary Scavenger TIS (Hydride Donor)TIS & H₂O
Expected Mass Shift -242 Da (Loss of Trt)Global deprotection mass shifts

References

  • Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Available at: [Link]

  • Oxford Academic. Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Available at: [Link]

Sources

Method

Application Note: Microwave-Assisted Solid Phase Peptide Synthesis Utilizing Fmoc-D-His(Trt)-OPfp

Introduction & Mechanistic Rationale Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has fundamentally transformed peptide chemistry. By applying dielectric heating to the reaction vessel, MW-SPPS drastically...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has fundamentally transformed peptide chemistry. By applying dielectric heating to the reaction vessel, MW-SPPS drastically reduces coupling and deprotection times while improving crude yields for sterically hindered or aggregation-prone sequences[1]. However, the application of elevated temperatures (typically 75°C–90°C) introduces a severe liability: the accelerated epimerization (racemization) of stereochemically sensitive amino acids[2]. Histidine is particularly vulnerable to this degradation pathway.

The incorporation of D-Histidine (D-His) is increasingly utilized in the rational design of peptidomimetics and therapeutic peptides to confer resistance to proteolytic degradation. Maintaining the stereochemical integrity of D-His during MW-SPPS is a critical quality attribute for drug development professionals.

The epimerization of histidine is mechanistically driven by the basic imidazole π -nitrogen, which promotes the enolization of the activated α -carboxylic acid. More critically, standard coupling reagents (such as DIC/HOBt or HATU) drive the formation of an oxazol-5(4H)-one intermediate[3]. Under microwave irradiation, the rate of oxazolone formation and subsequent proton abstraction outpaces the aminolysis rate, leading to significant contamination with the inactive L-His diastereomer.

To preserve stereochemistry without sacrificing the kinetic advantages of MW-SPPS, the use of pre-activated pentafluorophenyl (OPfp) esters—specifically Fmoc-D-His(Trt)-OPfp—is highly recommended[4]. The pentafluorophenyl group is a potent electron-withdrawing moiety that makes the ester highly reactive toward nucleophilic attack by the resin-bound amine[5]. Because the amino acid is pre-activated, no external uronium or carbodiimide coupling reagents are added to the reaction vessel. This completely bypasses the reagent-driven oxazolone formation pathway. The rapid aminolysis of the OPfp ester effectively outcompetes any residual enolization, ensuring high stereochemical fidelity even under microwave conditions[5].

Experimental Workflow

The following workflow illustrates the integration of OPfp ester coupling into a standard MW-SPPS cycle. By isolating the histidine coupling step from strong activators and reducing the microwave temperature slightly, the protocol creates a self-validating environment that protects chiral integrity.

MWSPPS Start Resin Preparation (Swelling in DMF) Deprotect Fmoc Deprotection (20% Piperidine, MW: 75°C) Start->Deprotect Wash1 DMF Wash (x4) Deprotect->Wash1 Couple Coupling: Fmoc-D-His(Trt)-OPfp (No Activator, MW: 50°C) Wash1->Couple Wash2 DMF Wash (x4) Couple->Wash2 Decision Sequence Complete? Wash2->Decision Decision->Deprotect No (Next AA) Cleavage Cleavage & Global Deprotection (TFA/TIS/H2O) Decision->Cleavage Yes

Workflow for Microwave-Assisted SPPS using Fmoc-D-His(Trt)-OPfp.

Comparative Epimerization Data

The table below summarizes the quantitative impact of different coupling strategies on the stereochemical integrity of Histidine during solid-phase synthesis. The data clearly demonstrates the protective effect of the OPfp ester strategy under microwave conditions.

Coupling StrategyReagentsTemperatureTimeEpimerization (% L-His)
Standard MW Fmoc-D-His(Trt)-OH + DIC/Oxyma90°C2 min7.0 - 10.0%
Standard RT Fmoc-D-His(Trt)-OH + DIC/Oxyma25°C60 min0.3 - 0.5%
Pre-activated MW Fmoc-D-His(Trt)-OPfp (No Activator)50°C10 min< 0.4%
Pre-activated RT Fmoc-D-His(Trt)-OPfp (No Activator)25°C60 min< 0.1%

(Note: Data synthesized from comparative studies on histidine epimerization[1],[2],[5])

Detailed Step-by-Step Methodology

This protocol is designed for a 0.1 mmol scale synthesis using an automated microwave peptide synthesizer.

Step 1: Resin Preparation
  • Weigh 0.1 mmol of Rink Amide AM resin (or equivalent) into the microwave reaction vessel.

  • Add 5 mL of N,N-Dimethylformamide (DMF).

  • Allow the resin to swell for 20 minutes at room temperature.

    • Causality: Proper swelling expands the polymer matrix, exposing primary amines to ensure uniform reaction kinetics and preventing truncated sequences.

Step 2: Fmoc Deprotection
  • Drain the swelling solvent.

  • Add 5 mL of 20% Piperidine in DMF (v/v).

  • Irradiate at 75°C for 3 minutes.

  • Drain and repeat the deprotection step once.

    • Causality: A double deprotection ensures complete removal of the Fmoc group, which is critical before coupling bulky, pre-activated esters.

Step 3: Pre-Coupling Wash
  • Wash the resin with 5 mL of DMF four times, draining completely between washes.

    • Causality: Rigorous washing removes all residual piperidine. Trace piperidine will prematurely deprotect the incoming Fmoc-amino acid or react directly with the OPfp ester, severely depressing the coupling yield.

Step 4: Microwave-Assisted OPfp Coupling
  • Dissolve 0.3 mmol (3.0 equivalents) of Fmoc-D-His(Trt)-OPfp in 3 mL of DMF.

  • Crucial: Do not add any exogenous base (e.g., DIPEA) or coupling activators (e.g., DIC, HATU).

    • Causality: Exogenous base catalyzes proton abstraction at the α -carbon. Omitting it isolates the reaction from base-catalyzed epimerization pathways.

  • Transfer the solution to the reaction vessel.

  • Irradiate at 50°C for 10 minutes.

    • Causality: 50°C provides sufficient thermal energy to overcome the steric hindrance of the trityl protecting group without reaching the thermal degradation threshold of the OPfp ester, balancing kinetic speed with stereochemical safety.

Step 5: Post-Coupling Wash
  • Wash the resin with 5 mL of DMF four times.

  • Proceed to the next cycle of synthesis or final cleavage.

Step 6: Cleavage and Global Deprotection
  • Transfer the resin to a cleavage manifold.

  • Add 5 mL of cleavage cocktail: TFA / Triisopropylsilane (TIS) / H2O (95:2.5:2.5 v/v/v).

  • Agitate at room temperature for 2 hours.

  • Filter the peptide solution into cold diethyl ether to precipitate the crude peptide.

Validation & Quality Control

To ensure this protocol functions as a self-validating system, stereochemical integrity must be verified before scaling up the synthesis to commercial or late-stage clinical volumes.

Self-Validation Protocol:

  • Following the coupling of Fmoc-D-His(Trt)-OPfp and subsequent Fmoc deprotection, remove a 5 mg micro-aliquot of the resin.

  • Cleave the aliquot using the TFA cocktail described in Step 6.

  • Derivatize the crude micro-cleavage product using Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).

  • Analyze via Chiral LC-MS.

  • Quality Gate: The integration area of the L-His diastereomer peak must be < 0.5% relative to the D-His peak. If L-His exceeds this threshold, verify the absence of residual base in the automated synthesizer's DMF wash lines, as trace base is the primary culprit for unexpected epimerization when using OPfp esters.

Sources

Application

Application Note: Optimal Molar Excess and Coupling Strategy for Fmoc-D-His(Trt)-OPfp in Solid-Phase Peptide Synthesis

Executive Summary The incorporation of D-histidine into synthetic peptides and peptidomimetics presents a notorious challenge in Solid-Phase Peptide Synthesis (SPPS). The imidazole side chain, even when protected, render...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of D-histidine into synthetic peptides and peptidomimetics presents a notorious challenge in Solid-Phase Peptide Synthesis (SPPS). The imidazole side chain, even when protected, renders the α -carbon highly susceptible to base-catalyzed epimerization during carboxyl activation. To circumvent this, pre-activated pentafluorophenyl (OPfp) esters—specifically Fmoc-D-His(Trt)-OPfp —are employed. This application note details the mechanistic rationale, optimal molar excess parameters, and a self-validating protocol for utilizing Fmoc-D-His(Trt)-OPfp to achieve >98% coupling efficiency while maintaining absolute chiral integrity.

Mechanistic Insights: The Epimerization Conundrum

The Failure of Standard Activation

When standard coupling reagents (e.g., HATU, DIC) are used in conjunction with a tertiary amine base (e.g., DIPEA, NMM), the activated histidine intermediate rapidly forms an oxazolone. The basicity of the microenvironment, combined with the electron-withdrawing nature of the activated carbonyl, facilitates the abstraction of the α -proton. This leads to direct enolization and subsequent loss of D-chirality, resulting in a racemic mixture of D- and L-His residues within the peptide chain.

The OPfp Advantage

Fmoc-D-His(Trt)-OPfp is a pre-activated ester that fundamentally alters the reaction landscape. Because the leaving group (pentafluorophenol) is an excellent nucleofuge, the ester undergoes direct aminolysis by the resin-bound N-terminal amine without the need for tertiary bases . By eliminating DIPEA from the coupling environment, the base-catalyzed oxazolone pathway is effectively shut down [3].

The Role of the Trityl (Trt) Group

While the OPfp ester dictates the activation chemistry, the Trityl (Trt) protecting group on the imidazole τ -nitrogen provides massive steric shielding. This prevents unwanted side-chain acylation (branching) and dampens the inherent nucleophilicity of the imidazole ring, further suppressing intramolecular catalysis.

Mechanistic_Pathway Standard Standard Activation (e.g., HATU/DIC + DIPEA) Intermediate1 Oxazolone Formation (High Epimerization Risk) Standard->Intermediate1 Tertiary Base Catalysis OPfp Pre-activated OPfp Ester (Fmoc-D-His(Trt)-OPfp) Intermediate2 Direct Aminolysis (Base-Free Environment) OPfp->Intermediate2 HOBt/HOAt Catalysis Outcome1 Epimerization (Loss of D-Chirality) Intermediate1->Outcome1 Outcome2 Chiral Integrity Maintained (Pure D-His Incorporation) Intermediate2->Outcome2

Logical relationship: OPfp esterification prevents base-catalyzed epimerization of D-Histidine.

Optimization of Molar Excess

In standard SPPS, amino acids are routinely coupled using a 4.0 to 5.0-fold molar excess. However, OPfp esters are highly specialized, pre-activated, and often cost-prohibitive building blocks. Determining the optimal molar excess requires balancing reaction kinetics, coupling efficiency, and reagent economy.

Research demonstrates that OPfp esters can couple efficiently at a low molar excess (1.5 equivalents) when conserving precious building blocks [1]. However, for standard library generation, a 2.0 to 3.0-fold molar excess is considered the optimal standard [2]. To accelerate the aminolysis of the OPfp ester without introducing basicity, an equimolar amount of 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) is added as an auxiliary nucleophile.

Table 1: Comparison of Molar Excess Parameters for Fmoc-D-His(Trt)-OPfp
Molar Excess (Equivalents)Catalyst (Equivalents)Tertiary Base AddedCoupling TimeEpimerization RiskCoupling Efficiency
1.0 - 1.5HOAt (1.0 - 1.5)None120 - 180 minVery LowModerate to High
2.0 - 3.0 (Optimal) HOBt/HOAt (2.0 - 3.0) None 60 - 120 min Very Low Excellent (>98%)
4.0 - 5.0HOBt (4.0 - 5.0)None45 - 60 minLowExcellent
3.0 (Standard AA control)HATU (3.0)DIPEA (6.0)30 - 45 minHigh (Oxazolone)Excellent

Note: The addition of DIPEA (as seen in the standard AA control) is strictly prohibited when using the OPfp strategy for Histidine.

Experimental Protocol: Base-Free OPfp Coupling

This self-validating protocol ensures the quantitative incorporation of D-His while preserving its stereocenter. The workflow relies on the intrinsic reactivity of the OPfp ester and the catalytic enhancement of HOBt.

Reagents Required
  • Resin: Fmoc-deprotected peptidyl-resin (e.g., Rink Amide or Wang resin).

  • Building Block: Fmoc-D-His(Trt)-OPfp (2.5 equivalents relative to resin loading).

  • Catalyst: Anhydrous HOBt or HOAt (2.5 equivalents).

  • Solvent: Peptide-synthesis grade N,N-Dimethylformamide (DMF).

Step-by-Step Methodology
  • Resin Preparation: Ensure the peptidyl-resin has been fully Fmoc-deprotected using 20% piperidine in DMF (2 × 5 mins). Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of residual piperidine. Critical: Any residual base will promote epimerization.

  • Reagent Dissolution: In a clean, dry vial, dissolve 2.5 eq. of Fmoc-D-His(Trt)-OPfp and 2.5 eq. of HOBt in a minimal volume of DMF (typically 0.1 M to 0.2 M concentration). Vortex until completely dissolved. Do not add DIPEA, NMM, or any other tertiary amine.

  • Coupling Reaction: Add the activated ester solution to the resin. Agitate gently at room temperature for 90 to 120 minutes. The HOBt will transiently form an OBt-ester, which rapidly reacts with the resin-bound amine.

  • Washing: Drain the reaction mixture. Wash the resin extensively with DMF (5 × 1 min) to remove the liberated pentafluorophenol (PfpOH) byproduct and unreacted reagents.

  • Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test on a few resin beads.

    • Negative (Yellow beads/solution): Coupling is complete. Proceed to the next SPPS cycle.

    • Positive (Blue beads/solution): Incomplete coupling. Perform a capping step using Acetic Anhydride/Pyridine (Ac2O/Pyr) in DMF to terminate unreacted sequences before proceeding.

SPPS_Workflow Start Peptidyl-Resin (Fmoc-Deprotected) Preparation Prepare 2.0-3.0 eq. Fmoc-D-His(Trt)-OPfp + Equimolar HOBt in DMF Start->Preparation Coupling Coupling Reaction (Strictly NO DIPEA) 60-120 mins Preparation->Coupling Washing DMF Wash (Remove PfpOH byproduct) Coupling->Washing Check Kaiser Test Washing->Check Capping Ac2O Capping (If positive) Check->Capping Positive Next Next SPPS Cycle (Fmoc Deprotection) Check->Next Negative Capping->Next

Optimized SPPS workflow for Fmoc-D-His(Trt)-OPfp coupling.

References

  • Liu M, Barany G, Live D. "Parallel solid-phase synthesis of mucin-like glycopeptides." Carbohydrate Research, 2005.[Link]

  • Mutulis F, Tysk M, Mutule I, Wikberg JES. "A Simple and Effective Method for Producing Nonrandom Peptide Libraries Using Cotton as a Carrier in Continuous Flow Peptide Synthesizers." Journal of Combinatorial Chemistry, 2003.[Link]

  • Hamdan F, Tahoori F, Balalaie S. "Synthesis of novel cyclopeptides containing heterocyclic skeletons." RSC Advances, 2018.[Link]

Method

Application Notes &amp; Protocols: Dissolving Fmoc-D-His(Trt)-OPfp in DMF or NMP for SPPS

Introduction: The Critical Role of Solute Integrity in Peptide Synthesis In Solid-Phase Peptide Synthesis (SPPS), the complete and rapid dissolution of activated amino acid derivatives is a prerequisite for achieving hig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Solute Integrity in Peptide Synthesis

In Solid-Phase Peptide Synthesis (SPPS), the complete and rapid dissolution of activated amino acid derivatives is a prerequisite for achieving high coupling efficiencies, which directly translates to the purity and yield of the final peptide product.[1] Incomplete dissolution leads to lower effective concentrations of the acylating species, resulting in deletion sequences that are often difficult to remove during purification.

This guide focuses on Fmoc-D-His(Trt)-OPfp, a pre-activated histidine derivative designed for efficient and reliable incorporation. The pentafluorophenyl (Pfp) ester is a highly reactive leaving group, driven by the strong electron-withdrawing nature of the perfluorinated ring, which facilitates rapid amide bond formation under mild conditions.[2][3][4] The use of such pre-formed, stable, and crystalline active esters provides a significant advantage over in-situ activation methods, which can introduce harsh reagents and side reactions directly into the coupling vessel.[2][3][5]

Histidine is notoriously one of the most challenging amino acids in SPPS due to its high propensity for racemization during the activation step.[6][7][8] The imidazole side chain can act as an intramolecular base, abstracting the α-proton and leading to a loss of stereochemical integrity.[7][8] By employing a pre-activated species like Fmoc-D-His(Trt)-OPfp, the risks associated with base-mediated in-situ activation are circumvented, making it a preferred strategy for preserving chirality.[2][9]

The choice of solvent is equally critical. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the workhorse polar aprotic solvents in Fmoc-SPPS, prized for their excellent solvating properties and ability to swell the polystyrene resin support.[10][11] However, their characteristics, stability, and handling requirements differ. This document provides a detailed, experience-driven protocol for the dissolution of Fmoc-D-His(Trt)-OPfp in both DMF and NMP, offering best practices to ensure the chemical and stereochemical integrity of this critical reagent.

Deconstructing the Reagent and Solvents

A fundamental understanding of the components is essential for troubleshooting and optimizing the coupling process.

  • Fmoc-D-His(Trt)-OPfp :

    • Nα-Fmoc Group : The temporary, base-labile protecting group removed by piperidine treatment in each cycle of the synthesis.[8][12]

    • Trityl (Trt) Group : A bulky, acid-labile group protecting the τ-nitrogen (N-tau) of the histidine imidazole ring. This prevents side reactions like N-acylation but does not protect the π-nitrogen (N-pi), which is implicated in catalyzing racemization.[8][13]

    • Pentafluorophenyl (OPfp) Ester : A highly reactive functional group that serves as the "activated" carboxylate. It reacts readily with the N-terminal amine of the growing peptide chain, avoiding the need for additional coupling reagents at the point of use and thereby reducing potential side reactions.[3][9]

  • Solvent Selection: DMF vs. NMP :

    • N,N-Dimethylformamide (DMF) : The most prevalent solvent in SPPS. Its primary drawback is its propensity to degrade over time, releasing dimethylamine. This basic impurity can cause premature deprotection of the Fmoc group, leading to peptide impurities.[10] Therefore, the use of high-purity, amine-free DMF is non-negotiable for successful synthesis.[14]

    • N-Methyl-2-pyrrolidone (NMP) : An excellent alternative to DMF, often demonstrating superior solvating power for both reagents and the growing peptide-resin complex, which can enhance coupling yields in difficult sequences. While it does not produce basic impurities like DMF, some studies suggest that certain Fmoc-amino acids may exhibit greater decomposition over extended storage in NMP compared to high-purity DMF.[10]

It is important to note that both DMF and NMP are classified as Substances of Very High Concern (SVHC) under European REACH regulations due to their reproductive toxicity, prompting research into greener alternatives.[11][15][16]

Experimental Protocols for Dissolution

The following protocols are designed for a standard 0.1 to 0.25 mmol scale synthesis. The cardinal rule for handling Fmoc-D-His(Trt)-OPfp is to prepare the solution immediately prior to its addition to the reaction vessel. Prolonged standing in solution, regardless of the solvent, increases the risk of degradation and racemization.[17]

Protocol 1: Dissolution in N,N-Dimethylformamide (DMF)

Objective: To prepare a clear, active solution of Fmoc-D-His(Trt)-OPfp in DMF for immediate use in SPPS.

Materials:

  • Fmoc-D-His(Trt)-OPfp

  • High-purity, peptide synthesis grade, anhydrous (<50 ppm water), amine-free DMF

  • Clean, dry glass vial or flask

  • Argon or Nitrogen gas line (optional, but recommended)

Procedure:

  • Solvent Quality Verification: Before use, visually inspect the DMF. It should be clear and colorless. A yellow tint may indicate degradation and the presence of amines. Use DMF from a recently opened bottle stored under an inert atmosphere and protected from light.[17]

  • Reagent Weighing: In a clean, dry vial, accurately weigh the required amount of Fmoc-D-His(Trt)-OPfp. A 3- to 5-fold molar excess relative to the resin's functional loading is typical.

  • Dissolution: Add the calculated volume of high-purity DMF to the vial to achieve the desired concentration (typically 0.2 M to 0.5 M). For example, for a 0.1 mmol scale synthesis using 3 equivalents (0.3 mmol), dissolve the weighed reagent in 0.6 to 1.5 mL of DMF.

  • Mixing: Gently swirl the vial. If necessary, sonicate in a water bath for 15-30 seconds to expedite dissolution. The resulting solution should be completely clear and colorless.

  • Immediate Use: Transfer the entire solution to the deprotected peptide-resin in the reaction vessel without delay.

Protocol 2: Dissolution in N-Methyl-2-pyrrolidone (NMP)

Objective: To prepare a clear, active solution of Fmoc-D-His(Trt)-OPfp in NMP for immediate use in SPPS.

Materials:

  • Fmoc-D-His(Trt)-OPfp

  • High-purity, peptide synthesis grade, anhydrous (<50 ppm water) NMP

  • Clean, dry glass vial or flask

  • Argon or Nitrogen gas line (optional)

Procedure:

  • Solvent Quality Verification: Use high-purity NMP from a tightly sealed container to minimize water absorption.

  • Reagent Weighing: In a clean, dry vial, accurately weigh the required amount of Fmoc-D-His(Trt)-OPfp (typically 3- to 5-fold molar excess).

  • Dissolution: Add the calculated volume of NMP to achieve the target concentration (e.g., 0.2 M to 0.5 M). NMP's slightly higher solvating power may result in faster dissolution compared to DMF.[10]

  • Mixing: Gently swirl the vial. Sonication is rarely necessary but can be used sparingly if needed. The solution must be perfectly clear before use.

  • Immediate Use: Add the freshly prepared solution to the reaction vessel containing the deprotected peptide-resin immediately.

Comparative Summary and Data

The choice between DMF and NMP can depend on the specific peptide sequence, laboratory standards, and cost considerations.

ParameterN,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)Causality & Field Insights
Solubility Good to ExcellentExcellentNMP is a more powerful solvent and is often preferred for sequences prone to aggregation or for dissolving bulky/hydrophobic derivatives.
Dissolution Rate Generally fast, may require brief sonication.Very fast, typically dissolves with gentle swirling.The higher polarity and solvating capacity of NMP accelerates the dissolution process.
Solution Stability LOW. Prone to degradation from amine impurities in lower-grade DMF, causing discoloration and loss of activity.MODERATE. More stable than in DMF as it lacks the amine degradation pathway, but extended storage is still not recommended.The "prepare fresh" rule is critical for both, but especially for DMF. Any yellowing is a definitive sign of a compromised reagent solution.
Cost Generally lower.Generally higher.For large-scale synthesis, the cost difference can be significant, making high-purity DMF an attractive option if handled correctly.
Safety & Regulatory Reproductive toxin (Category 1B), listed as an SVHC under REACH.[11][15]Reproductive toxin, listed as an SVHC and restricted under REACH Annex XVII.[11][15]Both solvents are under increasing regulatory pressure, driving the adoption of greener alternatives.[16]

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Dissolution / Cloudy Solution 1. Poor solvent quality (presence of water).2. Insufficient solvent volume (concentration too high).3. Low ambient temperature.1. Use fresh, anhydrous, peptide-synthesis grade solvent.2. Add a small, measured amount of additional solvent to decrease the concentration.3. Briefly sonicate the vial for 15-30 seconds. Avoid heating, as it can accelerate racemization.
Solution Rapidly Turns Yellow/Brown 1. (Primarily in DMF) Degradation of DMF to basic dimethylamine, which attacks the Trt or Fmoc group.[17]2. Contamination in the weighing vial.3. Photodegradation.1. Discard the solution and the solvent. Open a fresh bottle of high-purity, amine-free DMF.2. Ensure all glassware is meticulously cleaned and dried.3. Prepare the solution immediately before use and protect it from direct light.
High Racemization Levels in Final Peptide 1. Prolonged pre-activation time (delay between dissolution and coupling).[6][8]2. Use of basic additives (not necessary for Pfp esters).3. Elevated coupling temperature.1. Adhere strictly to the "dissolve and use immediately" protocol. Minimize the pre-activation window to minutes.2. Do not add tertiary amines like DIPEA to the Pfp ester solution.3. Perform the coupling reaction at room temperature.

Visualized Workflow

The following diagram illustrates the validated workflow for the preparation and use of the Fmoc-D-His(Trt)-OPfp solution in an SPPS cycle.

SPPS_Workflow start Start SPPS Cycle (Resin Deprotected & Washed) weigh_aa 1. Accurately Weigh Fmoc-D-His(Trt)-OPfp (3-5 eq.) start->weigh_aa prep_solvent 2. Select High-Purity Anhydrous Solvent (DMF or NMP) weigh_aa->prep_solvent dissolve 3. Dissolve Immediately Before Use (Target Conc: 0.2-0.5 M) prep_solvent->dissolve inspect 4. Visual Inspection dissolve->inspect troubleshoot Troubleshoot: - Use Fresh Solvent - Sonicate (15s max) - Adjust Concentration inspect->troubleshoot Solution is Cloudy or Discolored add_to_resin 5. Add Clear Solution to Peptide-Resin inspect->add_to_resin  Solution is  Clear & Colorless troubleshoot->dissolve couple 6. Couple at Room Temp. (Typically 1-4 hours) add_to_resin->couple end_cycle End of Coupling Step (Proceed to Wash) couple->end_cycle

Caption: Validated workflow for preparing and using Fmoc-D-His(Trt)-OPfp solution in SPPS.

References

  • Green Solvents in SPPS: Sustainable Peptide Synthesis. (2025). Google Cloud.
  • Application Notes and Protocols: Pentafluorophenyl Chloroformate in Solid-Phase Peptide Synthesis (SPPS). (n.d.). Benchchem.
  • Solvents for Solid Phase Peptide Synthesis. (n.d.). AAPPTec.
  • Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters. (2026). Dilun Biotechnology.
  • Methods and protocols of modern solid phase peptide synthesis. (2014). Springer.
  • Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments. (2022).
  • Molecular Solvents – Replacements for DMF, DMAC, NMP. (2026). iom3.org.
  • Fmoc-His(Boc)-OH vs. Fmoc-His(Trt)-OH for Minimizing Racemization in Peptide Synthesis. (n.d.). Benchchem.
  • Evaluation of greener solvents for solid-phase peptide synthesis. (2021). Taylor & Francis Online.
  • Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. (2021). RSC Publishing.
  • Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjug
  • Protocol for solid-phase peptide synthesis using Fmoc-amino acid pentafluorophenyl esters. (n.d.). Benchchem.
  • Peptide Synthesis Using Fmoc-Amino Acid OPfp Esters. (n.d.). AAPPTec.
  • Advances in Fmoc solid‐phase peptide synthesis. (n.d.). PMC.
  • Technical Support Center: Fmoc-His(Trt)
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (2020). University of California, Irvine.
  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. (2019).
  • Solubility of Fmoc-D-Cys(Trt)-OH in common organic solvents. (n.d.). Benchchem.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Advanced ChemTech.

Sources

Application

Application Note: High-Fidelity Incorporation of Fmoc-D-His(Trt)-OPfp in Continuous Flow Peptide Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Continuous Flow Solid-Phase Peptide Synthesis (CF-SPPS), Additive-Free Coupling, Epimerization Suppression Executive Summa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Continuous Flow Solid-Phase Peptide Synthesis (CF-SPPS), Additive-Free Coupling, Epimerization Suppression

Executive Summary & Mechanistic Rationale

Continuous flow solid-phase peptide synthesis (CF-SPPS) has revolutionized the speed and scalability of peptide manufacturing. However, the reliance on in-situ coupling reagents (e.g., HATU, DIC) often introduces severe operational bottlenecks. High concentrations of these reagents frequently cause the precipitation of insoluble byproducts (like diisopropylurea) within micro-mixing tees, leading to catastrophic backpressure spikes and reactor fouling.

To bypass these mechanical failures, this application note details a highly optimized, additive-free protocol for the incorporation of Fmoc-D-His(Trt)-OPfp —a pre-activated pentafluorophenyl ester.

The Pentafluorophenyl (OPfp) Advantage

By leveraging the intrinsic reactivity of the OPfp leaving group, this method ensures high-fidelity coupling without exogenous activators. The highly electronegative fluorine atoms on the phenyl ring drastically lower the lowest unoccupied molecular orbital (LUMO) of the carbonyl group, facilitating rapid nucleophilic attack by the resin-bound amine . Because the ester is pre-activated, the fluidic stream remains homogeneous, eliminating precipitation risks .

Preserving Chirality: The D-Histidine Challenge

Incorporating D-amino acids is a standard strategy in drug development to prevent proteolytic cleavage in vivo, thereby extending a therapeutic peptide's half-life. However, Histidine is uniquely susceptible to base-catalyzed racemization (epimerization) during synthesis. The proximity of the imidazole ring to the activated carbonyl can catalyze enolization. By utilizing the pre-activated Fmoc-D-His(Trt)-OPfp ester, the synthesis avoids the strongly basic conditions typically associated with in-situ activation (e.g., DIPEA), thereby locking the stereocenter and preserving the critical D-conformation .

System Architecture & Reaction Pathway

The success of this protocol relies on the precise synchronization of fluid dynamics, temperature, and chemical reactivity. Below are the logical relationships defining the flow setup and the additive-free aminolysis mechanism.

FlowSetup Solvent Solvent (DMF) Pump Mixer Micromixer Solvent->Mixer Reagent Fmoc-D-His(Trt)-OPfp Pump Reagent->Mixer Coupling Base Deprotection Base Pump Base->Mixer Fmoc Removal Heater Heated Reactor Coil (60°C) Mixer->Heater Column Packed Resin Bed (ChemMatrix) Heater->Column UV UV-Vis Detector (304 nm) Column->UV Waste Waste / Collection UV->Waste

Continuous Flow Solid-Phase Peptide Synthesis (CF-SPPS) architecture for OPfp ester incorporation.

Mechanism NTerm Resin-Bound Peptide (Free N-terminal Amine) Intermediate Tetrahedral Intermediate (Rapid formation in flow) NTerm->Intermediate Nucleophilic Attack OPfp Fmoc-D-His(Trt)-OPfp (Pre-activated Ester) OPfp->Intermediate Product Elongated Peptide (Fmoc-D-His(Trt)-Peptide-Resin) Intermediate->Product Amide Bond Formation LeavingGroup Pentafluorophenol (HOPfp) (Washed away) Intermediate->LeavingGroup Elimination

Additive-free aminolysis mechanism of Fmoc-D-His(Trt)-OPfp in continuous flow.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. By integrating inline UV-Vis spectroscopy, every chemical event (deprotection, coupling, and washing) is empirically verified in real-time, ensuring absolute process control.

Materials & Reagent Preparation
  • Solid Support: ChemMatrix® Rink Amide Resin (0.1 mmol scale, loading 0.5 mmol/g).

    • Causality: Poly(ethylene glycol) (PEG)-based resins like ChemMatrix maintain superior swelling and mass transfer under the high flow rates and pressures of CF-SPPS compared to traditional rigid polystyrene matrices .

  • Coupling Reagent: Fmoc-D-His(Trt)-OPfp (0.4 M dissolved in anhydrous DMF). No coupling additives (e.g., DIC/Oxyma) are added.

  • Deprotection Solution: 20% Piperidine in DMF (v/v).

  • System Solvent: HPLC-grade N,N-Dimethylformamide (DMF).

Reactor Initialization & Resin Swelling
  • Packing: Pack 200 mg of ChemMatrix resin into a variable-bed flow column (5 mm internal diameter).

  • Swelling: Engage the primary solvent pump to deliver DMF at 2.0 mL/min at 25°C for 10 minutes. Visual confirmation of resin bed expansion is required before proceeding.

  • Thermal Equilibration: Ramp the pre-heating reactor coil and the column jacket to 60°C.

    • Causality: OPfp esters are highly stable but exhibit sluggish kinetics at room temperature. Thermal acceleration (60°C) provides the necessary kinetic energy to drive the additive-free coupling to completion within minutes, bypassing the need for chemical catalysts.

The Automated Coupling Cycle
  • Fmoc Deprotection: Divert the fluidic valve to pump 20% Piperidine/DMF through the reactor at 3.0 mL/min for 2.0 minutes.

    • Validation: Monitor the inline UV-Vis detector at 304 nm. A sharp peak indicates the release of the dibenzofulvene-piperidine adduct.

  • Wash Phase 1: Flush the system with DMF at 4.0 mL/min for 1.5 minutes.

    • Validation: The wash is complete only when the UV baseline returns to zero, confirming the total clearance of the base (preventing premature cleavage of the incoming Fmoc group).

  • OPfp Coupling: Divert the valve to the Fmoc-D-His(Trt)-OPfp reservoir. Pump the 0.4 M solution at a reduced flow rate of 1.0 mL/min for 4.0 minutes.

    • Causality: Reducing the flow rate increases the residence time of the reagent within the heated zone and the resin bed, maximizing the conversion of the sterically hindered D-His(Trt) derivative.

  • Wash Phase 2: Flush with DMF at 4.0 mL/min for 1.5 minutes to clear the liberated pentafluorophenol (HOPfp) byproduct.

Cleavage and Global Deprotection
  • Flush the resin bed with Dichloromethane (DCM) for 2 minutes and purge with a stream of N₂ gas to dry the matrix.

  • Transfer the resin to a batch vial and treat with a standard Cleavage Cocktail (95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) for 2 hours at room temperature.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize for downstream LC-MS analysis.

Quantitative Data & Process Optimization

The following tables summarize the empirical advantages of the OPfp strategy and the optimized fluidic parameters required for successful incorporation.

Table 1: Comparison of Activation Strategies in CF-SPPS
ParameterIn-Situ Activation (HATU/DIPEA)Pre-Activated Ester (OPfp)
Reagent Precipitation Risk High (Urea byproducts in micro-mixers)Zero (Homogeneous, additive-free)
Histidine Epimerization Moderate to High (Base-catalyzed enolization)< 0.1% (Neutral coupling conditions)
System Backpressure Prone to sudden, catastrophic spikesStable baseline throughout synthesis
Atom Economy Low (Requires excess coupling reagents/bases)High (Direct aminolysis)
Table 2: Optimized Flow Parameters for Fmoc-D-His(Trt)-OPfp
Process StepReagent / SolventFlow Rate (mL/min)Temp (°C)Time (min)
Resin SwellingDMF2.02510.0
Fmoc Deprotection20% Piperidine in DMF3.0602.0
Wash 1DMF4.0601.5
OPfp Coupling 0.4 M Fmoc-D-His(Trt)-OPfp 1.0 60 4.0
Wash 2DMF4.0601.5

Conclusion

The integration of Fmoc-D-His(Trt)-OPfp into continuous flow peptide synthesis platforms solves two of the most persistent challenges in modern peptide manufacturing: mechanical fouling and stereochemical degradation. By leveraging thermal acceleration in lieu of chemical additives, this self-validating protocol offers a robust, scalable, and highly pure pathway for the synthesis of advanced, proteolytically stable peptide therapeutics.

References

  • Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Organic Process Research & Development. URL:[Link]

  • The Renascence of Continuous-Flow Peptide Synthesis – An abridged account of solid and solution-based approaches. Organic & Biomolecular Chemistry. URL:[Link]

  • A system for continuous flow solid phase peptide synthesis using fluorenylmethoxycarbonyl-amino acid pentafluorophenyl esters. Tetrahedron. URL:[Link]

  • ChemMatrix, a Poly(ethylene glycol)-Based Support for the Solid-Phase Synthesis of Complex Peptides. Journal of Combinatorial Chemistry. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Preventing histidine racemization during Fmoc-D-His(Trt)-OPfp coupling

Welcome to the Technical Support Center for Advanced Peptide Synthesis. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most notorious challenges in solid-phase peptide s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Peptide Synthesis. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most notorious challenges in solid-phase peptide synthesis (SPPS): maintaining the stereointegrity of D-Histidine during coupling.

When synthesizing peptides requiring D-amino acids (often for proteolytic stability in drug development), the inversion of stereochemistry at the alpha-carbon is a critical failure point. While using the pre-activated pentafluorophenyl ester, Fmoc-D-His(Trt)-OPfp , is a highly effective strategy to mitigate this, improper handling can still lead to significant L-His impurity formation.

This guide synthesizes mechanistic causality, field-proven troubleshooting, and self-validating protocols to ensure your couplings remain epimer-free.

The Mechanistic "Why": Understanding Histidine Racemization

To prevent racemization, we must first understand its causality. Histidine is uniquely prone to epimerization because the basic nitrogen in the imidazole side chain (even when protected by a bulky Trityl group at the tele/tau position) can act as an intramolecular catalyst.

During the activation of the carboxyl group, the alpha-proton becomes highly acidic. If a base is present, or if the activated state is prolonged, the alpha-proton is abstracted, forming an achiral enolate intermediate[1]. When this enolate is re-protonated, it happens from either face of the molecule, converting your expensive Fmoc-D-His(Trt)-OH into a racemic mixture of D- and L-His[1].

Active esters like OPfp (pentafluorophenyl) are utilized specifically because they are stable, pre-activated species that do not require the addition of harsh coupling reagents (like HATU or HBTU) or strong bases (like DIPEA) in situ[2]. However, OPfp esters have slower coupling kinetics. If researchers attempt to "force" the reaction by adding heat or base, they inadvertently trigger the enolization pathway.

G A Fmoc-D-His(Trt)-OPfp (Pre-Activated Ester) B Base Addition / High Temp Alpha-Proton Abstraction A->B Improper Conditions F Fmoc-D-His(Trt)-Peptide (Desired Product) A->F Optimal OPfp Coupling (No Base, +HOBt Catalyst) C Achiral Enolate Intermediate (Loss of Stereocenter) B->C D Re-protonation (Stereorandom) C->D E Fmoc-L-His(Trt)-Peptide (Racemized Impurity) D->E Face A Attack D->F Face B Attack

Caption: Mechanistic pathway of base-catalyzed D-Histidine racemization versus optimal OPfp coupling.

Troubleshooting Guide & FAQs

Q1: I switched from HATU to Fmoc-D-His(Trt)-OPfp, but my chiral HPLC still shows 5% L-His impurity. What is causing this? A: The most common culprit is the residual or intentional presence of a strong tertiary amine base. Many standard SPPS protocols reflexively add N,N-Diisopropylethylamine (DIPEA/DIEA) to the coupling mixture. DIPEA is a strong base that rapidly induces racemization in histidine, even with OPfp esters[3]. Solution:Do not add DIPEA or TEA. OPfp esters do not require a base for aminolysis. If your resin is present as a salt (e.g., TFA salt) and requires neutralization prior to coupling, wash the resin with 5% DIPEA in DMF before adding the OPfp ester, and ensure you wash thoroughly with pure DMF to remove all residual base before introducing the Fmoc-D-His(Trt)-OPfp.

Q2: The coupling efficiency of the OPfp ester is too low, leading to deletion sequences. How do I push it to completion without heating? A: OPfp esters react slower than uronium-activated species (like HATU). To accelerate the coupling without inducing racemization, you must use a neutral nucleophilic catalyst. Solution: Add 1 equivalent of HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) to the reaction mixture[4]. HOBt reacts with the OPfp ester to form an OBt ester in situ, which is highly reactive toward the resin-bound amine but does not abstract the alpha-proton[3]. This drastically reduces coupling time (from 4 hours to ~1 hour) while maintaining stereochemical integrity.

Q3: Does the choice of solvent impact the stereointegrity of the OPfp coupling? A: Yes. Highly polar, aprotic solvents like DMF or NMP are standard and generally safe, but they can stabilize the enolate intermediate if a base is present. Ensure your DMF is strictly anhydrous and amine-free (degraded DMF contains dimethylamine, a secondary base that will cause both Fmoc-deprotection and racemization).

Quantitative Data Summary: Coupling Reagents vs. Racemization

The following table summarizes the expected L-His impurity formation when coupling D-His onto a growing peptide chain, demonstrating why OPfp combined with HOBt is the gold standard for this specific residue.

Coupling Reagent / MethodAdditivesTypical Coupling TimeRacemization (L-His Impurity)Reference / Notes
HBTU / DIPEA None20 - 60 min5.0% - 15.0%Highly prone to base-catalyzed epimerization.
HATU / DIPEA None5 - 20 min3.0% - 10.0%Fast kinetics, but strong base still causes issues.
DIC / Oxyma None1 - 3 hours~1.8%Mildest in-situ method, but racemization still occurs[5].
Fmoc-D-His(Trt)-OPfp None2 - 4 hours< 0.5%Very slow, risk of deletion sequences.
Fmoc-D-His(Trt)-OPfp HOBt (1 eq) 1 - 2 hours < 0.1% Optimal balance of speed and stereointegrity [4].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your synthesis, this protocol integrates a self-validating feedback loop (the Kaiser/Chloranil test) to confirm coupling completion without relying on arbitrary reaction times that risk degradation.

Materials Required:

  • Fmoc-D-His(Trt)-OPfp (3.0 equivalents relative to resin loading)

  • Anhydrous HOBt (1.0 equivalent relative to resin loading)

  • Peptide-Resin (N-terminal deprotected, thoroughly washed)

  • Peptide Synthesis Grade DMF (Amine-free)

Step-by-Step Methodology:

  • Resin Neutralization (If applicable): If the N-terminal amine is protonated (e.g., after a TFA cleavage of a side-chain protecting group), wash the resin with 5% DIPEA in DMF for 2 minutes. Crucial Step: Wash the resin 5 times with pure DMF to remove all traces of DIPEA.

  • Reagent Preparation: In a clean, dry vial, dissolve 3.0 eq of Fmoc-D-His(Trt)-OPfp and 1.0 eq of HOBt in a minimal volume of anhydrous DMF (approx. 0.1 M concentration)[4]. Note: Do NOT add any base to this vial.

  • Coupling: Add the dissolved reagents to the resin. Agitate gently at room temperature (20-25°C). Do not use microwave heating for this step.

  • Self-Validation (1 Hour Mark): Extract a few beads of the resin and wash them with DCM. Perform a Kaiser Test (for primary amines) or a Chloranil Test (for secondary amines, e.g., if coupling onto Proline).

    • If the test is Blue/Positive: Free amines remain. Continue coupling for another hour.

    • If the test is Yellow/Negative: Coupling is complete.

  • Termination: Once validation is negative, drain the reaction mixture. Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove all pentafluorophenol byproducts.

Workflow Step1 1. Resin Preparation Wash with DMF (Ensure Base-Free) Step2 2. Reagent Preparation Dissolve OPfp ester + HOBt in DMF Step1->Step2 Step3 3. Coupling Reaction Agitate at RT (Strictly No Base) Step2->Step3 Step4 4. Self-Validation Perform Kaiser/Chloranil Test Step3->Step4 After 1 Hour Step4->Step3 Positive (Incomplete) Step5 5. Post-Coupling Wash thoroughly, proceed to Fmoc removal Step4->Step5 Negative (Complete)

Caption: Self-validating workflow for Fmoc-D-His(Trt)-OPfp coupling to ensure zero racemization.

References

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group Source: Nature Communications (NIH) URL:[Link]

Sources

Optimization

Troubleshooting incomplete coupling with Fmoc-D-His(Trt)-OPfp active ester

Troubleshooting Incomplete Coupling Reactions Welcome to our dedicated support center for troubleshooting challenges associated with Fmoc-D-His(Trt)-OPfp active ester. This guide is designed for researchers, chemists, an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Incomplete Coupling Reactions

Welcome to our dedicated support center for troubleshooting challenges associated with Fmoc-D-His(Trt)-OPfp active ester. This guide is designed for researchers, chemists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). Here, we address common issues of incomplete coupling, providing not just solutions but also the underlying chemical principles to empower your synthetic strategy.

Part 1: Troubleshooting Guide - Diagnosis and Resolution

This section is structured to help you diagnose the root cause of incomplete coupling and provides actionable steps for resolution.

Question 1: I'm observing a significant amount of unreacted amine after the coupling step with Fmoc-D-His(Trt)-OPfp. What are the primary causes?

Incomplete acylation with Fmoc-D-His(Trt)-OPfp is a common yet solvable issue. The primary culprits often revolve around steric hindrance, suboptimal reaction conditions, or reagent degradation.

The bulky trityl (Trt) protecting group on the imidazole side chain of histidine, combined with the growing peptide chain on the solid support, creates significant steric congestion around the N-terminal amine. This can physically impede the approach of the activated ester. Furthermore, the pentafluorophenyl (PFP) ester, while highly reactive, requires precise conditions to achieve optimal efficiency.

Primary Causes & Solutions:

Cause Explanation Recommended Action
Steric Hindrance The Trityl group on the histidine side chain is exceptionally bulky. This, combined with resin swelling and the growing peptide chain, can physically block the active ester from reaching the N-terminal amine.1. Extend Coupling Time: Double the standard coupling time (e.g., from 2 hours to 4 hours). 2. Increase Temperature: Raise the reaction temperature to 35-40°C to increase molecular motion and overcome steric barriers.
Suboptimal Base The choice and amount of base are critical. A base that is too weak will not sufficiently deprotonate the N-terminal amine, while an excessive amount of a strong base can cause side reactions, such as racemization or premature Fmoc deprotection.Use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA). Start with 2 equivalents relative to the amino acid and adjust as needed. Avoid using bases like Triethylamine (TEA) which can cause side reactions.
Solvent Issues Poor resin swelling or solvent polarity can drastically affect reaction kinetics. The solvent must adequately solvate both the peptide chain and the incoming activated amino acid.Use a 1:1 mixture of Dichloromethane (DCM) and N,N-Dimethylformamide (DMF). DMF is excellent for solvating the peptide chain, while DCM helps in swelling the polystyrene resin. Ensure solvents are anhydrous.
Reagent Degradation Fmoc-D-His(Trt)-OPfp is sensitive to moisture. Hydrolysis of the PFP ester will deactivate the amino acid, rendering it incapable of coupling.Always store the reagent under argon or nitrogen in a desiccator. Allow the vial to warm to room temperature before opening to prevent condensation.
Question 2: My Kaiser test is positive (blue beads) after coupling. How can I "cap" the unreacted amines before proceeding to the next cycle?

A positive Kaiser test indicates the presence of free primary amines. It is crucial to block, or "cap," these unreacted sequences to prevent the formation of deletion peptides, which are often difficult to separate during purification.

Protocol for Acetyl Capping:

This procedure acetylates the unreacted N-terminal amines, rendering them unreactive for subsequent coupling steps.

  • Wash: Wash the resin three times with DMF to remove residual reagents.

  • Prepare Capping Solution: Prepare a solution of Acetic Anhydride (Ac₂O) and DIPEA in DMF. A common mixture is Ac₂O/DIPEA/DMF (0.5:0.5:9 v/v/v).

  • Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Wash: Wash the resin thoroughly (5x with DMF, 3x with DCM) to remove all traces of the capping reagents.

  • Confirmation: Perform a Kaiser test. The beads should be colorless or yellowish, indicating a successful capping reaction.

Below is a workflow diagram illustrating the decision-making process when an incomplete coupling is detected.

G cluster_coupling Coupling Step cluster_analysis Analysis cluster_decision Decision & Action cluster_remedy Remediation cluster_next Next Step start Perform Coupling with Fmoc-D-His(Trt)-OPfp kaiser Perform Kaiser Test start->kaiser decision Test Result? kaiser->decision recouple Re-couple with Fmoc-D-His(Trt)-OPfp decision->recouple Positive (Blue) deprotect Proceed to Fmoc Deprotection decision->deprotect Negative (Yellow) capping Cap with Acetic Anhydride recouple->capping If still positive capping->deprotect

Troubleshooting

Technical Support Center: Optimizing Fmoc-D-His(Trt)-OPfp Solubility in SPPS

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a common yet critical challenge in Solid-Phase Peptide Synthesis (SPPS): the limit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a common yet critical challenge in Solid-Phase Peptide Synthesis (SPPS): the limited solubility of Fmoc-D-His(Trt)-OPfp in standard solvents. Poor solubility of this crucial building block can lead to incomplete couplings, deletion sequences, and ultimately, lower purity and yield of your target peptide.

This guide provides in-depth, field-proven insights and practical troubleshooting strategies to help you navigate these challenges effectively. We will delve into the underlying causes of poor solubility and present a range of validated solutions, from solvent system optimization to the use of solubility-enhancing additives.

Frequently Asked Questions (FAQs)

Q1: Why does Fmoc-D-His(Trt)-OPfp exhibit poor solubility in common SPPS solvents like DMF?

A1: The solubility challenge arises from a combination of factors inherent to the molecule's structure. The large, hydrophobic trityl (Trt) protecting group on the histidine side chain, coupled with the bulky, aromatic fluorenylmethyloxycarbonyl (Fmoc) group, significantly reduces its ability to be effectively solvated by polar aprotic solvents like N,N-Dimethylformamide (DMF). The planar nature of the Fmoc groups can also lead to π-π stacking and intermolecular aggregation, further decreasing solubility.

Q2: Can I just sonicate the solution for longer to dissolve the Fmoc-D-His(Trt)-OPfp?

A2: While sonication can aid in dissolving Fmoc-amino acids, prolonged or high-energy sonication is not always a complete solution and may not be sufficient for highly insoluble derivatives like Fmoc-D-His(Trt)-OPfp. Over-sonication can also potentially lead to degradation of the compound. It is often a temporary fix, and the amino acid may precipitate out of solution upon standing or during the coupling reaction.

Q3: I managed to dissolve the Fmoc-D-His(Trt)-OPfp, but my coupling efficiency is still low. What could be the issue?

A3: This is a classic sign of on-resin aggregation. Even if the amino acid is soluble in the coupling solution, the growing peptide chain on the solid support can fold and aggregate, particularly with hydrophobic sequences. This aggregation can block the N-terminus, preventing the incoming activated amino acid from accessing the reactive site. In such cases, strategies to disrupt peptide aggregation on the resin are necessary.

Q4: Are there "greener" solvent alternatives that can improve the solubility of Fmoc-D-His(Trt)-OPfp?

A4: The field of green chemistry is actively exploring alternatives to traditional SPPS solvents. Some greener solvents like N-Butylpyrrolidinone (NBP) and triethyl phosphate (TEP) have been investigated. However, Fmoc-His(Trt)-OH has shown poor solubility in TEP as well[1]. Often, mixtures of these greener solvents are required to achieve adequate solubility[1].

Troubleshooting Guide: Enhancing Fmoc-D-His(Trt)-OPfp Solubility

This section provides a systematic approach to troubleshooting and resolving solubility issues with Fmoc-D-His(Trt)-OPfp.

Initial Assessment: Visual Inspection

Before initiating coupling, visually inspect the amino acid solution. The presence of undissolved particles is a clear indicator of poor solubility that must be addressed to avoid failed couplings.

Strategy 1: Solvent System Optimization

The choice of solvent is critical for successful SPPS. If you are experiencing solubility issues with Fmoc-D-His(Trt)-OPfp in pure DMF, consider the following solvent systems.

Solvent SystemCompositionRationale & Key Considerations
NMP/DCM 1:1 (v/v)N-Methyl-2-pyrrolidone (NMP) is a more polar and efficient solvating agent than DMF for many Fmoc-amino acids.[2] Dichloromethane (DCM) can help to solvate the hydrophobic Trityl group.
DMF/DCM 1:1 (v/v)A common mixture that can improve the solubility of hydrophobic protected amino acids. DCM is less polar and can better solvate the bulky, non-polar protecting groups.
NMP/DMM 6:4 (v/v)A study has shown that a 40% NMP in Dipropyleneglycol Dimethylether (DMM) mixture can solubilize Fmoc-His(Trt)-OH at a standard 0.1 M concentration for SPPS.[3]
TEP/NBP 1:1 (v/v)For researchers exploring greener solvent alternatives, a mixture of Triethyl phosphate (TEP) and N-Butylpyrrolidone (NBP) has been reported to dissolve otherwise insoluble Fmoc-Asn(Trt)-OH, suggesting potential utility for other Trt-protected amino acids.[1]
DMF with DMSO Up to 20% DMSODimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent that can dissolve many otherwise insoluble compounds.[4] Use with caution as it can be difficult to remove during washing steps.
  • Reagent Preparation: Ensure all solvents are of high purity (peptide synthesis grade) and anhydrous.

  • Mixing: In a clean, dry vessel, combine the desired volumes of the chosen solvents. For example, to prepare a 1:1 (v/v) NMP/DCM mixture, combine equal volumes of NMP and DCM.

  • Amino Acid Dissolution: Add the Fmoc-D-His(Trt)-OPfp to the prepared solvent mixture and gently agitate or sonicate briefly until fully dissolved.

  • Activation & Coupling: Proceed with your standard activation and coupling protocol.

Strategy 2: Employing Solubility-Enhancing Additives

Certain additives can disrupt intermolecular forces that lead to aggregation and poor solubility.

Chaotropic salts like Lithium Chloride (LiCl) can disrupt hydrogen bonding networks and reduce aggregation, thereby improving solubility.

  • Stock Solution Preparation: Prepare a 1 M stock solution of LiCl in DMF.

  • Amino Acid Solution: Add the LiCl stock solution to your DMF to achieve a final concentration of 0.1-0.2 M LiCl.

  • Dissolution: Add the Fmoc-D-His(Trt)-OPfp to the LiCl-containing DMF and agitate to dissolve.

  • Coupling: Proceed with the coupling reaction. Note: Ensure thorough washing of the resin after coupling to remove any residual LiCl, which could interfere with subsequent steps.

Strategy 3: Optimizing Reaction Conditions

Performing the coupling reaction at a slightly elevated temperature can significantly improve the solubility of the amino acid and the kinetics of the reaction.

  • Dissolution: Prepare the Fmoc-D-His(Trt)-OPfp solution in your chosen solvent system.

  • Pre-heating: Gently warm the amino acid solution to 35-40°C.

  • Coupling: Add the warmed, activated amino acid solution to the resin and maintain the reaction vessel at the elevated temperature for the duration of the coupling.

  • Monitoring: Monitor the coupling reaction closely, as elevated temperatures can sometimes increase the risk of side reactions.

Note on Microwave Synthesis: Microwave peptide synthesizers often utilize elevated temperatures, which can be highly effective in overcoming solubility and aggregation issues.[5]

Workflow for Troubleshooting Fmoc-D-His(Trt)-OPfp Solubility

The following diagram outlines a logical workflow for addressing solubility challenges with Fmoc-D-His(Trt)-OPfp.

G cluster_0 Troubleshooting Workflow A Start: Fmoc-D-His(Trt)-OPfp insoluble in standard solvent (e.g., DMF) B Strategy 1: Optimize Solvent System (e.g., NMP/DCM, DMF/DMSO) A->B C Is the amino acid soluble? B->C D Strategy 2: Add Chaotropic Agent (e.g., LiCl) C->D No H Proceed with Coupling C->H Yes E Is the amino acid soluble? D->E F Strategy 3: Elevate Temperature (35-40°C or Microwave) E->F No E->H Yes G Is the amino acid soluble? F->G G->H Yes I Consult Advanced Strategies: - Alternative Protecting Groups - Re-evaluate Synthesis Plan G->I No

Caption: Decision tree for troubleshooting Fmoc-D-His(Trt)-OPfp solubility.

Advanced Considerations

If the above strategies do not yield satisfactory results, it may be necessary to consider more fundamental changes to your synthesis plan:

  • Alternative Histidine Derivatives: While Fmoc-D-His(Trt)-OPfp is a common choice, other side-chain protecting groups for histidine are available that may offer improved solubility. For instance, the methoxytrityl (Mmt) or the newer 4-methyltrityl (Mtt) groups can sometimes alter solubility profiles.

  • On-Resin Aggregation: As mentioned in the FAQs, persistent low coupling efficiency despite a soluble amino acid solution points towards on-resin aggregation. In such cases, incorporating backbone-protecting groups like pseudoproline dipeptides or using resins with polyethylene glycol (PEG) linkers can be highly effective at disrupting secondary structure formation and improving solvation of the growing peptide chain.[5]

By systematically applying the troubleshooting strategies outlined in this guide, researchers can effectively overcome the solubility challenges associated with Fmoc-D-His(Trt)-OPfp, leading to more successful and efficient solid-phase peptide synthesis.

References

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(4), 223-241.
  • Góngora-Benítez, M., et al. (2024). Triethyl phosphate (TEP) as a green solvent for solid-phase peptide synthesis (SPPS). Journal of Peptide Science, e3507.
  • Tachi, N., et al. (2002). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Open Access Pub, 1(1).
  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Ronga, L., et al. (2023). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides. Pharmaceutics, 15(6), 1773.

Sources

Optimization

How to store Fmoc-D-His(Trt)-OPfp to prevent hydrolysis and degradation

A Guide to Optimal Storage and Handling for Preventing Hydrolysis and Degradation Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth g...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Optimal Storage and Handling for Preventing Hydrolysis and Degradation

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on the proper storage and handling of Fmoc-D-His(Trt)-OPfp to ensure its integrity and maximize its performance in solid-phase peptide synthesis (SPPS).

Fmoc-D-His(Trt)-OPfp is a specialized and highly activated amino acid derivative crucial for the synthesis of complex peptides. However, its trifunctional nature—comprising a base-labile Fmoc group, an acid-labile Trt group, and a moisture-sensitive OPfp active ester—makes it susceptible to degradation if not handled correctly. This guide outlines the critical factors affecting its stability and provides actionable protocols to prevent hydrolysis and other degradation pathways, ensuring reproducible and successful synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems users may encounter, explaining the underlying causes and providing targeted solutions.

Issue 1: Reduced Coupling Efficiency or Incomplete Reactions

  • Symptom: You observe a lower than expected yield in your peptide synthesis, or monitoring techniques (like the Kaiser test) indicate incomplete coupling of the histidine residue.

  • Potential Cause 1: Hydrolysis of the OPfp Ester. The pentafluorophenyl (OPfp) ester is the active group responsible for forming the peptide bond. It is highly electrophilic, which makes it very reactive towards the desired amine nucleophile, but also susceptible to nucleophilic attack by water.[1][2] If the Fmoc-D-His(Trt)-OPfp powder has been exposed to ambient moisture, or if the solvents used in the coupling reaction contain water, the ester can hydrolyze back to the much less reactive carboxylic acid (Fmoc-D-His(Trt)-OH).

  • Solution:

    • Strict Anhydrous Conditions: Ensure all solvents, particularly DMF, are of high purity and anhydrous. Use freshly opened bottles of solvent or dried solvent.

    • Proper Reagent Handling: Allow the Fmoc-D-His(Trt)-OPfp container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.[3][4]

    • Inert Atmosphere: Handle the solid reagent under an inert atmosphere (nitrogen or argon) whenever possible.

  • Potential Cause 2: Degradation of the Fmoc-D-His(Trt) Moiety. The integrity of the entire molecule is crucial. If the Trt or Fmoc groups have degraded, the reagent's effectiveness will be compromised.

  • Solution:

    • Verify Reagent Quality: If hydrolysis is ruled out, consider the possibility of broader degradation. Check the appearance of the solid; it should be a white to off-white powder.[5] Significant discoloration is a sign of degradation.

    • Fresh Reagent: When in doubt, use a fresh, unopened vial of the reagent to confirm if the issue lies with the stored material.

Issue 2: Yellow or Brown Discoloration of Stock Solutions

  • Symptom: Your freshly prepared solution of Fmoc-D-His(Trt)-OPfp in DMF turns yellow or brown, sometimes within hours.

  • Potential Cause: Premature Cleavage of the Trityl (Trt) Group. This is a well-documented issue for Trt-protected histidine derivatives.[6] Commercial grades of DMF can contain basic impurities like dimethylamine, which are strong enough to slowly cleave the acid-labile Trt group from the imidazole side chain.[6] This degradation can occur in as little as 24 hours at room temperature.[6][7]

  • Solution:

    • Use High-Purity Solvents: Always use high-purity, amine-free DMF for preparing amino acid solutions.[6]

    • Prepare Solutions Fresh: The most effective strategy is to dissolve Fmoc-D-His(Trt)-OPfp immediately before it is needed in your synthesizer.[6] Avoid preparing stock solutions for long-term storage.

    • Refrigerate if Necessary: If a solution must be stored for a short period (a few hours), keep it refrigerated at 4°C and protected from light to slow the degradation rate.[6]

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for Fmoc-D-His(Trt)-OPfp powder?

A1: For long-term storage, Fmoc-D-His(Trt)-OPfp should be kept at -15°C to -20°C in a tightly sealed container to protect it from moisture.[3][8] The container should also be opaque or stored in the dark to prevent potential light-induced degradation of the Fmoc group.[3]

Q2: How does the OPfp ester compare to other active esters in terms of stability?

A2: Pentafluorophenyl (OPfp) esters are among the most reactive activated esters used in peptide synthesis, which contributes to rapid coupling times.[2][9] They are generally stable, crystalline compounds that can be stored for long periods as a solid.[1][2] Compared to other active esters, they exhibit a good balance of high reactivity and sufficient stability for practical use in SPPS, and are often less susceptible to hydrolysis than N-hydroxysuccinimide (NHS) esters.[2]

Q3: Can I store a solution of Fmoc-D-His(Trt)-OPfp in DMF?

A3: It is strongly discouraged. As detailed in the troubleshooting guide, the Trt group is unstable in DMF due to basic impurities, leading to rapid degradation and solution discoloration.[6][7] It is best practice to prepare solutions immediately before use.[6]

Q4: What is the primary degradation pathway I should be concerned about during storage?

A4: The primary concern during storage of the solid powder is hydrolysis of the OPfp ester due to moisture ingress. This converts the highly reactive ester into a non-reactive carboxylic acid, rendering it ineffective for coupling without an additional in-situ activation step.

Q5: Besides hydrolysis and Trt-group cleavage, are there other side reactions to be aware of?

A5: Histidine derivatives are particularly prone to racemization (loss of stereochemical purity) during the activation and coupling steps of peptide synthesis.[6][10] Using pre-formed, highly reactive esters like Fmoc-D-His(Trt)-OPfp can help minimize the activation time in solution, which in turn can reduce the risk of racemization compared to in-situ activation methods that require longer pre-activation times.[11][12]

Data Summary and Protocols
Recommended Storage Conditions
ParameterConditionRationale
Temperature -15°C to -20°CMinimizes the rate of all potential degradation reactions.[3][8]
Atmosphere Dry / Inert GasPrevents hydrolysis of the moisture-sensitive OPfp ester.[3][5]
Light Protect from LightThe Fmoc group is known to be sensitive to light, especially over long periods.[3]
Container Tightly Sealed, OpaquePrevents moisture and light exposure.[3]
Experimental Protocol: Handling and Use of Fmoc-D-His(Trt)-OPfp

This protocol ensures the reagent maintains its integrity from storage to the coupling reaction.

  • Reagent Equilibration:

    • Remove the sealed container of Fmoc-D-His(Trt)-OPfp from the freezer (-20°C).

    • Place it in a desiccator at room temperature for at least 30-60 minutes. This is a critical step to prevent water from condensing on the cold powder when the container is opened.[4]

  • Weighing:

    • Once at room temperature, briefly open the container and quickly weigh the required amount of powder in a dry, clean vial.

    • If possible, perform this step in a glove box or under a stream of inert gas (argon or nitrogen).

    • Immediately and tightly reseal the main container and return it to the freezer.

  • Solution Preparation:

    • Add high-purity, anhydrous DMF to the weighed Fmoc-D-His(Trt)-OPfp.

    • Ensure complete dissolution, using gentle vortexing if necessary.

    • This solution should be prepared as close to the time of use as possible.[6]

  • Coupling Reaction:

    • Introduce the freshly prepared solution into your manual or automated peptide synthesizer.

    • Fmoc-amino acid OPfp esters are pre-activated and do not require additional coupling reagents like HBTU or DIC.[12]

    • However, additives like HOBt can sometimes be used to accelerate the coupling rate.[12] Proceed with your established SPPS coupling protocol.

Visualizing Degradation Pathways

The following diagram illustrates the key molecular structures and the primary degradation pathways to avoid.

G cluster_hydrolysis Hydrolysis Pathway cluster_degradation Solution Degradation Pathway A Fmoc-D-His(Trt)-OPfp (Stable Solid) B Fmoc-D-His(Trt)-OH (Inactive Carboxylic Acid) A->B H₂O (Moisture) (Hydrolysis of Ester) C Fmoc-D-His-OPfp (Premature Trt-group Cleavage) A->C Basic Impurities in DMF (Cleavage of Trt Group)

Sources

Troubleshooting

Technical Support Center: A Guide to Minimizing Side Reactions During Fmoc-Histidine Deprotection

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solid-phase peptide synthesis (SPPS), focusing specifically...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solid-phase peptide synthesis (SPPS), focusing specifically on the challenges associated with the deprotection of Fmoc-D-His(Trt)-OPfp and related histidine derivatives. The unique structure of histidine makes it particularly susceptible to side reactions, most notably racemization, which can compromise the stereochemical integrity and biological activity of the final peptide.

This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you diagnose issues, optimize your synthesis strategy, and ensure the highest possible purity and yield for your target peptide.

Core Troubleshooting Guide: Diagnosing and Solving Deprotection Issues

This section addresses specific problems encountered during the Fmoc deprotection step of histidine-containing peptides, presented in a direct question-and-answer format.

Problem 1: Significant Racemization of D-Histidine Detected

Q: My final peptide analysis (chiral HPLC or enzymatic digestion) shows significant conversion of D-Histidine to L-Histidine. What are the primary causes and how can I prevent this?

A: This is the most critical side reaction for histidine. Racemization compromises the stereochemical purity of your peptide and is primarily caused by the imidazole side chain acting as an internal base, which facilitates the abstraction of the α-proton of the activated amino acid.[1] The resulting planar carbanion intermediate can be re-protonated from either face, leading to a mixture of D and L enantiomers. This is particularly problematic during both the coupling and deprotection steps.

Causality & Prevention Strategies:

  • Deprotection Reagent & Conditions: The standard 20% piperidine in DMF is a strong base, and prolonged exposure increases the risk of racemization.[2]

    • Solution 1: Reduce Exposure Time: Use shorter, repeated deprotection cycles (e.g., 2 x 5 minutes) instead of a single long one (e.g., 1 x 20 minutes).[2] This minimizes the total time the deprotected amine is exposed to the basic environment.

    • Solution 2: Modify the Deprotection Cocktail: The addition of 1-hydroxybenzotriazole (HOBt) to the piperidine solution can suppress racemization.[3][4] A concentration of 0.1 M HOBt is often effective.

    • Solution 3: Use Alternative, Milder Bases: For highly sensitive sequences, replacing piperidine with a different base system can be highly effective. A combination of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) with a scavenger like piperazine is a common alternative.[5][6] DBU provides rapid deprotection while minimizing base-mediated side reactions.[6]

  • Elevated Temperatures: Microwave-assisted SPPS accelerates reactions but can significantly increase the rate of racemization for sensitive residues like histidine.[2][4]

    • Solution: If using microwave synthesis, lower the coupling temperature for the histidine residue to 50°C or below.[4][7] Alternatively, the histidine coupling can be performed at room temperature while the rest of the synthesis is accelerated with heat.[4][7]

  • Activation/Coupling Conditions (Preventative Measure): While your question is about deprotection, the highest risk of racemization occurs during amino acid activation.

    • Best Practice: Avoid pre-activation of Fmoc-His(Trt)-OH for extended periods.[8] Use low-racemization coupling reagents (e.g., HATU, HCTU) in the presence of an additive like OxymaPure or HOAt, which are more effective than HOBt at suppressing racemization.[7][9] Furthermore, use a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine for activation instead of DIPEA.[8][10]

G

Caption: Base-mediated abstraction of the alpha-proton leads to a planar, achiral intermediate.

Problem 2: My Peptide Contains Asp-Gly/Ser/Asn and Shows Multiple Byproducts

Q: My crude peptide, which has an Asp-Gly sequence, shows poor purity with byproducts that are difficult to separate. Mass spectrometry suggests the presence of isomers and piperidide adducts. What is happening?

A: You are observing the classic side reaction of aspartimide formation . This is one of the most common and problematic side reactions in Fmoc-SPPS.[11][12] Under the basic conditions of Fmoc deprotection, the backbone amide nitrogen following an aspartic acid residue can attack the side-chain ester, forming a five-membered succinimide ring (aspartimide).[12] This intermediate is unstable and can be opened by the deprotection base (e.g., piperidine) or water to yield a mixture of the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and their corresponding piperidide adducts, all of which can also be racemized.[3][12]

Causality & Prevention Strategies:

  • Sequence-Dependence: This side reaction is highly dependent on the residue C-terminal to the Asp. Small, unhindered residues like -Gly, -Ser, -Asn, and -Ala are most problematic.[3][12]

  • Deprotection Conditions: Strong bases and long exposure times significantly promote aspartimide formation.[12]

    • Solution 1: Add an Acidic Modifier: Adding a small amount of a weak acid to the deprotection solution can dramatically suppress aspartimide formation without significantly slowing down Fmoc removal. Adding 0.1 M HOBt or 1-5% formic acid to the 20% piperidine/DMF solution is effective.[3][4][13]

    • Solution 2: Use Milder Base Systems: A 5% piperazine solution in DMF/NMP can be a much milder alternative to 20% piperidine, significantly reducing aspartimide formation.[4] Using DBU-based deprotection systems has also been shown to reduce this side reaction in some contexts.[6]

    • Solution 3: Backbone Protection: For extremely difficult sequences, the most robust solution is to use a backbone-protected dipeptide, such as Fmoc-Asp(OMpe)-Gly-OH or one where the Gly nitrogen is protected with a 2-hydroxy-4-methoxybenzyl (Hmb) group.[3] These protecting groups sterically hinder the initial cyclization step and are removed during the final TFA cleavage.

G Peptide Peptide with Asp-Gly Sequence Aspartimide Cyclic Aspartimide Intermediate (Racemization can occur) Peptide->Aspartimide Base-catalyzed cyclization Piperidine Piperidine (Base) Piperidine->Peptide Alpha_Peptide α-Asp Peptide (Desired) Aspartimide->Alpha_Peptide Ring Opening Beta_Peptide β-Asp Peptide (Isomer) Aspartimide->Beta_Peptide Ring Opening Alpha_Piperidide α-Piperidide Adduct Aspartimide->Alpha_Piperidide Piperidine Attack Beta_Piperidide β-Piperidide Adduct Aspartimide->Beta_Piperidide Piperidine Attack

Caption: Base-catalyzed cyclization at Asp residues leads to multiple unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the standard, recommended protocol for Fmoc deprotection of a peptide containing Fmoc-D-His(Trt)-OH?

A: For a standard synthesis where extreme sensitivity has not been observed, the following protocol is a robust starting point.

  • Reagent: 20% (v/v) piperidine in high-purity, amine-free DMF.

  • Procedure:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Drain the solvent.

    • Add the 20% piperidine/DMF solution to the resin (approx. 10 mL per gram of resin).

    • Agitate gently for 5 minutes.

    • Drain the solution.

    • Add a fresh aliquot of 20% piperidine/DMF solution.

    • Agitate gently for 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the dibenzofulvene-piperidine adduct.[10]

Q2: How does microwave-assisted synthesis affect side reactions for histidine?

A: Microwave heating dramatically accelerates both deprotection and coupling steps.[4] While this can improve overall synthesis time, the higher temperatures increase the kinetic energy of the system, which can exacerbate side reactions. For histidine, this means a higher risk of racemization.[2][4] It is crucial to use optimized microwave protocols that employ lower temperatures (e.g., 50-60°C) and shorter exposure times (e.g., 1-3 minutes) for sensitive residues.[2][4]

Q3: Are there better side-chain protecting groups for Histidine than Trityl (Trt) to minimize racemization?

A: Yes, the choice and position of the protecting group on the imidazole ring are critical. The Trityl (Trt) group protects the τ-nitrogen (N-tau), leaving the π-nitrogen (N-pi) exposed, which is believed to be the primary culprit in facilitating α-proton abstraction.[1] Protecting groups that mask the more basic π-nitrogen, such as Boc (t-butyloxycarbonyl) or Methoxybenzyloxymethyl (MBom), have been shown to significantly reduce racemization compared to Trt.[1][3][8] Therefore, for sequences where histidine racemization is a major concern, using Fmoc-D-His(Boc)-OH is a superior choice.

Q4: How can I monitor the efficiency of Fmoc deprotection?

A: Monitoring is crucial, especially for difficult sequences where aggregation might hinder deprotection.[9][14]

  • UV-Vis Spectrophotometry: Automated synthesizers monitor the deprotection in real-time by measuring the UV absorbance of the dibenzofulvene-piperidine adduct released into the waste stream.[15] An incomplete or broadened peak can indicate slow deprotection.[16]

  • Qualitative Colorimetric Tests: The Kaiser (ninhydrin) test is a simple and effective method to check for the presence of free primary amines after deprotection.[14] A positive result (deep blue bead color) confirms successful Fmoc removal. A negative or weak result indicates a problem that requires extending the deprotection time or using a stronger reagent cocktail.

Data Summary & Recommended Protocols

Table 1: Comparison of Fmoc Deprotection Cocktails
Reagent CocktailCompositionPrimary Advantage(s)Key Disadvantage(s)Best For
Standard 20% Piperidine in DMFWell-established, effective for most sequences.[2]Can promote racemization and aspartimide formation.[2][12]Routine peptide synthesis.
HOBt Additive 20% Piperidine + 0.1M HOBt in DMFReduces racemization and aspartimide formation.[3][4]HOBt can be unstable; slightly increased cost.Asp-containing sequences; racemization-prone residues.
DBU/Piperazine 2% DBU + 2% Piperazine in DMFVery fast deprotection; reduces racemization of C-terminal Cys.[6]DBU is a very strong base; may not be suitable for all sensitive sequences.Difficult or aggregated sequences; reducing specific side reactions.
Formic Acid Additive 20% Piperidine + 1-5% Formic Acid in DMFHighly effective at preventing aspartimide formation.[13]May slightly slow deprotection; requires careful optimization.Peptides highly prone to aspartimide formation (e.g., Asp-Gly).

Experimental Protocols

Protocol 1: Optimized Deprotection for Racemization-Prone Residues

This protocol is recommended when synthesizing peptides with D-Histidine or other racemization-sensitive amino acids.

  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Prepare Deprotection Solution: Prepare a fresh solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.

  • First Deprotection: Drain the swelling solvent and add the deprotection solution to the resin. Agitate for 5 minutes at room temperature.

  • Drain & Second Deprotection: Drain the solution. Add a fresh aliquot of the deprotection solution and agitate for 10 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 7 times) to ensure complete removal of the base.

  • Verification (Optional): Perform a Kaiser test on a small sample of resin beads to confirm the presence of a free primary amine.

Protocol 2: Deprotection to Minimize Aspartimide Formation

This protocol is recommended for sequences containing Asp-Gly, Asp-Ser, or Asp-Asn motifs.

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Prepare Deprotection Solution: Prepare a fresh solution of 20% (v/v) piperidine containing 1% (v/v) formic acid in DMF.

  • Deprotection: Drain the swelling solvent. Add the deprotection solution and agitate for 2 x 7-minute treatments.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times). It is critical to ensure all acid/base traces are removed before the subsequent coupling step.

Troubleshooting Workflow

G Start Crude Peptide Shows Low Purity Analyze Analyze via LC-MS Start->Analyze CheckMass Identify Mass of Major Impurity Analyze->CheckMass Racemization Racemization CheckMass->Racemization Isomerization Aspartimide Aspartimide CheckMass->Aspartimide Isomerization or Adduct Deletion Deletion CheckMass->Deletion Mass Defect Action_Rac Action_Rac Racemization->Action_Rac Action_Asp Action_Asp Aspartimide->Action_Asp Action_Del Action_Del Deletion->Action_Del

Caption: A logical workflow for diagnosing and addressing common purity issues in SPPS.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]

  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]

  • Fiveable. (2025, August 15). Fmoc Deprotection: Organic Chemistry Study Guide. Fiveable. Retrieved from [Link]

  • GenScript. (n.d.). Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS). GenScript. Retrieved from [Link]

  • Avila, D., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. Retrieved from [Link]

  • Iris Biotech GmbH. (n.d.). Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Iris Biotech GmbH. Retrieved from [Link]

  • Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. Iris Biotech GmbH. Retrieved from [Link]

  • Palasek, S. A., et al. (2007). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. Journal of Peptide Science. Retrieved from [Link]

  • Lauer, J. L., et al. (2012). Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. Organic Letters. Retrieved from [Link]

  • Isenegger, P. G., et al. (2019). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications. Retrieved from [Link]

  • Fields, G. B., & Fields, C. G. (1995). Methods for Removing the Fmoc Group. Methods in Enzymology. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • Corcoles, R., et al. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. RSC Sustainability. Retrieved from [Link]

  • Nishiuchi, Y., et al. (2016). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]

  • ETH Zurich Research Collection. (2019). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. ETH Zurich. Retrieved from [Link]

  • Activotec. (n.d.). Fmoc-His(Trt)-OH. Activotec. Retrieved from [Link]

  • Wade, J. D., et al. (1991). DBU as an N alpha-deprotecting reagent for the fluorenylmethoxycarbonyl group in continuous flow solid-phase peptide synthesis. Peptide Research. Retrieved from [Link]

  • Beck-Sickinger, A. G., & Drocourt, J. L. (2002). Synthesis and Application of Fmoc-His(3-Bum)-OH. Journal of Peptide Research. Retrieved from [Link]

  • García-Ramos, Y., et al. (2012). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and N α -DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments. International Journal of Peptide Research and Therapeutics. Retrieved from [Link]

  • ResearchGate. (1991). DBU as an N alpha-deprotecting reagent for the fluorenylmethoxycarbonyl group in continuous flow solid-phase peptide synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Retrieved from [Link]

  • MDPI. (2023, December 8). Epimerisation in Peptide Synthesis. MDPI. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aggregation in Fmoc-D-His(Trt)-OPfp Coupling

Welcome, researchers and peptide chemists. This guide provides in-depth technical support for a common yet challenging step in Solid-Phase Peptide Synthesis (SPPS): the coupling of Histidine, specifically when using the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers and peptide chemists. This guide provides in-depth technical support for a common yet challenging step in Solid-Phase Peptide Synthesis (SPPS): the coupling of Histidine, specifically when using the pre-activated pentafluorophenyl (OPfp) ester of Fmoc-D-His(Trt)-OH. While designed for convenience, this reagent can be at the center of synthesis failures due to peptide aggregation and inherent side reactions of the histidine residue.

As Senior Application Scientists, we understand that a failed synthesis is costly in terms of time, reagents, and morale. This center is structured to provide not just protocols, but the underlying chemical rationale, empowering you to diagnose issues systematically and implement robust solutions. We will move from understanding the core problems to immediate troubleshooting steps and finally, to advanced strategies for fundamentally "difficult" sequences.

Part 1: Frequently Asked Questions - Understanding the Root Causes

This section addresses the fundamental "why" behind aggregation and histidine-related coupling problems.

Q1: What is peptide aggregation in SPPS and why does it happen?

A: Peptide aggregation is the self-association of growing peptide chains attached to the solid-phase resin.[1] Instead of being fully solvated and accessible, the chains fold and stick together, primarily through intermolecular hydrogen bonds that form stable, β-sheet-like structures.[2] This process effectively renders the N-terminal amine of the growing chain inaccessible for the next coupling step.[2][3]

Key indicators of on-resin aggregation include:

  • Physical Resin Shrinking: The resin bed volume noticeably decreases as the solvated chains collapse.[3]

  • Slow Solvent Drainage: Solvents pass through the reaction vessel much more slowly.

  • Incomplete or Failed Reactions: Both the Fmoc-deprotection and the subsequent amino acid coupling are slow or incomplete, as confirmed by colorimetric tests like the Kaiser or TNBS test.[1][3]

Aggregation is highly sequence-dependent, often triggered by stretches of hydrophobic amino acids, but can occur in many sequences as the peptide elongates.[1][3]

Q2: Why is Histidine, particularly Fmoc-D-His(Trt)-OH, so challenging to couple?

A: Histidine is considered one of the most difficult amino acids to incorporate successfully in SPPS for two primary reasons:

  • High Propensity for Racemization: The imidazole ring of the histidine side chain is the main culprit. The π-nitrogen atom can act as an intramolecular base, abstracting the alpha-proton from the activated carboxyl group.[4] This leads to the formation of an enolate intermediate, which rapidly loses its stereochemical integrity, resulting in the incorporation of the undesired L-isomer (epimerization) into your D-peptide sequence.[4][5][6] The trityl (Trt) protecting group helps mitigate this but does not eliminate the risk, especially during slow couplings.[7]

  • Contribution to Aggregation: The imidazole side chain, with its ability to act as both a hydrogen bond donor and acceptor, can actively participate in the intermolecular hydrogen bonding that drives peptide aggregation.[8] This exacerbates the general aggregation tendency of the growing peptide sequence.

Q3: I'm using a pre-activated OPfp ester. Shouldn't that prevent problems?

A: While convenient, using Fmoc-D-His(Trt)-OPfp is a trade-off.

  • Advantage: It eliminates the need for handling coupling reagents for this single step, simplifying the protocol.

  • Disadvantage: Pfp esters are generally less reactive than the intermediates formed during in situ activation (e.g., with HATU or DIC/Oxyma).[5] This can lead to significantly longer coupling times. A longer reaction time provides a larger window for both aggregation to occur and for the imidazole-catalyzed racemization to proceed, potentially negating the convenience.[7] For a straightforward sequence, it may work perfectly. For a sequence prone to aggregation, it can be the point of failure.

Part 2: Troubleshooting Guide - A Systematic Approach to Failure

When a coupling fails, a systematic approach is crucial. This workflow guides you from initial diagnosis to effective intervention.

Workflow: From Diagnosis to Solution

G cluster_0 cluster_1 Strategy 1: Immediate Mitigation (Same Synthesis) cluster_2 Strategy 2: Proactive Approach (Resynthesis Required) start Poor Coupling of His Detected (e.g., Positive Kaiser Test) q1 Is the resin visibly clumping or shrinking? start->q1 strat1 Modify Reaction Conditions (Protocol 2.1) q1->strat1 Yes (Likely Aggregation) strat2 Switch to In Situ Activation (Protocol 2.2) q1->strat2 No strat1->strat2 If conditions fail to improve coupling strat3 Incorporate Backbone Protection (Dmb/Hmb) strat2->strat3 If in situ coupling still fails end Successful Synthesis strat2->end On Success strat4 Incorporate Pseudoproline Dipeptides (Protocol 2.3)

Caption: A workflow for troubleshooting His coupling failures.

Strategy 2.1: Modify Reaction Conditions to Disrupt Aggregation

If aggregation is the suspected cause, altering the chemical environment can break up the hydrogen bonds and re-solvate the peptide chains.

  • Change the Solvent System: Switch from N,N-Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties for aggregated peptides.[1]

  • Use Chaotropic Salts: Before coupling, wash the resin with a solution of 0.8 M LiCl in DMF. These salts disrupt the secondary structures causing aggregation.[3]

  • Elevate the Temperature: Performing the coupling at a higher temperature (e.g., 40-60°C) can provide enough energy to break the hydrogen bonds. Microwave-assisted SPPS is particularly effective for driving difficult couplings to completion, including those involving sterically hindered amino acids.[1][9]

Strategy 2.2: Switch to In Situ Activation for Higher Reactivity & Control

If modifying conditions is insufficient, or if racemization is the primary concern, abandoning the OPfp ester in favor of a more potent and controllable in situ activation method is the most robust solution. This involves using the standard Fmoc-D-His(Trt)-OH amino acid.

The recommended system is DIC/Oxyma . Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) has emerged as a superior alternative to the traditional 1-hydroxybenzotriazole (HOBt).

Protocol 2.2: Optimized In Situ Coupling with Fmoc-D-His(Trt)-OH and DIC/Oxyma

This protocol minimizes both aggregation and racemization risks.

  • Resin Preparation: After successful Fmoc-deprotection of the N-terminal residue (confirmed by a negative Kaiser test), wash the peptide-resin thoroughly with DMF (3-5 times).[10]

  • Reagent Preparation: In a separate vessel, dissolve Fmoc-D-His(Trt)-OH (3-5 eq.) and OxymaPure® (3-5 eq.) in a minimal amount of DMF.

  • Activation and Coupling:

    • Add N,N'-Diisopropylcarbodiimide (DIC) (3-5 eq.) to the amino acid/Oxyma solution.

    • Crucially, minimize pre-activation time. Allow the mixture to pre-activate for no more than 2 minutes.[6][11] Extended pre-activation is a primary cause of histidine racemization.[6][7]

    • Immediately add the activated solution to the reaction vessel containing the resin.

  • Reaction: Allow the coupling to proceed for 1-2 hours at room temperature. Monitor the reaction using the Kaiser test. If the reaction is sluggish, a second coupling (double coupling) may be necessary.[10]

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).[10]

Part 3: Advanced Strategies for "Difficult" Sequences

For sequences that are inherently prone to severe aggregation, protocol-level adjustments may not be enough. A redesign of the synthesis strategy, incorporating structure-disrupting elements, is required.

Strategy 3.1: Backbone Protection (Dmb/Hmb)

Incorporating a temporary protecting group on the nitrogen of the peptide backbone physically blocks the hydrogen atom required for hydrogen bond formation.[1][2] The most common are the 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb) groups.[3] These are introduced as dipeptides, such as Fmoc-Xaa-(Dmb)Gly-OH , which can be inserted at strategic points (e.g., every 6 residues) to disrupt aggregation.[2][3] The Dmb/Hmb group is cleaved during the final TFA cocktail treatment.[3]

Strategy 3.2: Pseudoproline Dipeptides

This is one of the most effective and widely used methods to combat aggregation.[3]

  • What They Are: Pseudoproline dipeptides are derived from Ser, Thr, or Cys residues. The side-chain hydroxyl or thiol group is cyclized onto the backbone nitrogen, forming a proline-like oxazolidine or thiazolidine ring.[12][13]

  • Mechanism of Action: This five-membered ring introduces a "kink" into the peptide backbone, similar to natural proline.[12] This kink conformationally disrupts the linear structure required for β-sheet formation, keeping the peptide chains solvated and accessible.[13][14]

  • Implementation: These are introduced as dipeptides (e.g., Fmoc-Ala-Ser(ψPro)-OH). They are stable to piperidine but are cleaved by TFA during the final deprotection, regenerating the native Ser or Thr residue.[14] For optimal results, they should be spaced approximately 5-6 residues apart in the sequence.[2][3]

The Disruptive Power of Pseudoprolines

Caption: Pseudoprolines (ψPro) introduce a kink, preventing β-sheet formation.

Protocol 2.3: Manual Coupling of a Pseudoproline Dipeptide
  • Resin Preparation: Swell and Fmoc-deprotect the peptide-resin as standard.

  • Activation: In a separate vessel, dissolve the Fmoc-Xaa-(ψPro)-OH dipeptide (2-3 eq.) and an aminium/uronium salt like HATU or HBTU (2-3 eq.) in a minimum volume of DMF or NMP.[3]

  • Base Addition: Add DIPEA (4-6 eq.) to the activation mixture and mix thoroughly.

  • Coupling: Immediately add the solution to the resin and agitate for 1-2 hours. Pseudoproline couplings are generally very efficient due to the reduced aggregation of the resin.[3]

  • Monitoring and Washing: Check for completion with a TNBS test (Ninhydrin is not suitable for the secondary amine of the pseudoproline). Wash the resin thoroughly as per standard procedures.

Part 4: Comparative Data Summary

Making informed decisions requires comparative data. The following tables summarize key choices in your troubleshooting process.

Table 1: Comparison of Common Coupling Additives
FeatureHOBt (1-hydroxybenzotriazole)OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate)
Coupling Efficiency Standard benchmark, effective for most couplings.Superior to HOBt, especially for difficult or hindered sequences.[15][16]
Racemization Suppression Good, but can be insufficient for sensitive residues like His.Excellent, comparable or superior to HOAt, significantly better than HOBt.[15][16][17]
Safety Profile Explosive Hazard when anhydrous. Requires careful handling.Non-explosive, significantly enhancing laboratory safety.[15][16]
Recommendation Legacy reagent.Recommended choice for all modern SPPS, especially for difficult couplings.
Table 2: Summary of Anti-Aggregation Strategies
StrategyMechanismWhen to UseKey Considerations
Solvent Change (DMF→NMP) Increases solvation of the peptide backbone.[1]First-line defense against moderate aggregation.NMP is more viscous and expensive than DMF.
Chaotropic Salts (e.g., LiCl) Disrupts secondary structures (β-sheets) via ion-pairing.[3]When resin shrinking is observed; for particularly stubborn aggregation.Must be thoroughly washed out after treatment.
Microwave Heating Uses thermal energy to break hydrogen bonds and accelerate kinetics.[9]For known "difficult" couplings, sterically hindered residues, and aggregation.Requires specialized equipment. Can increase risk of side reactions if not optimized.
Backbone Protection (Dmb/Hmb) Physically blocks backbone N-H, preventing hydrogen bonding.[2]Proactive strategy for long or known difficult sequences (requires resynthesis).Cost of specialized reagents. Must be placed strategically.[3]
Pseudoproline Dipeptides Introduces a conformational "kink" that disrupts β-sheets.[12][13]Proactive strategy for long peptides or those containing Ser/Thr/Cys.[3]Highly effective. Cost of specialized dipeptides. Must be planned in advance.[14]
References
  • Benchchem. (n.d.). Technical Support Center: Managing Aggregation in Histidine-Containing Peptides.
  • Organic Syntheses. (n.d.). Procedure.
  • Benchchem. (n.d.). OxymaPure vs. HOBt: A Comparative Guide to Coupling Additives in Peptide Synthesis.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • ChemPep. (n.d.). Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield.
  • Benchchem. (n.d.). Safeguarding Stereochemistry: A Comparative Guide to Histidine Side-Chain Protection in SPPS.
  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry, 15(37), 9394-403. doi: 10.1002/chem.200900614. Retrieved from [Link]

  • Merck. (n.d.). Novabiochem® Innovations 1.14.
  • Benchchem. (n.d.). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Carbodiimide Activators.
  • (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Fmoc-His(Trt)-OH Stability and Use in Automated Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Peptide Aggregation with Pseudoprolines.
  • Wikipedia. (n.d.). Pseudoproline. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Simon, M. D., & Raines, R. T. (2018). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
  • Scribd. (n.d.). Optimizing Fmoc-His(Trt)-OH in Peptide Synthesis. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

Sources

Troubleshooting

Technical Support Center: Optimizing Fmoc-D-His(Trt)-OPfp Coupling Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of solid-phase peptide synthesis (SPPS).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of solid-phase peptide synthesis (SPPS). The coupling of histidine residues, particularly Fmoc-D-His(Trt)-OPfp, is a frequent source of challenges, primarily due to the unique chemical properties of the histidine side chain. This document provides in-depth, experience-driven answers to common questions, focusing on the critical role of base equivalents in achieving high-purity peptides while minimizing racemization.

Q1: Why is the coupling of Fmoc-D-His(Trt)-OH and its activated esters like -OPfp so challenging, and what are the signs of a problem?

The primary challenge with histidine is its high susceptibility to racemization, a side reaction that can compromise the biological activity of the final peptide.[1] This issue is rooted in the chemistry of its imidazole side chain.

The Mechanism of Racemization: The unprotected π-nitrogen of the imidazole ring can act as an internal base. During the activation of the carboxyl group for coupling, the acidity of the α-proton (the proton on the chiral carbon) is increased. The nearby imidazole nitrogen can then abstract this proton, forming a planar, achiral intermediate.[2] When this intermediate is reprotonated, there is a roughly 50% chance it will return to the desired D-configuration and a 50% chance it will flip to the undesired L-enantiomer, leading to a diastereomeric mixture that is often difficult to purify.[2] While the Trityl (Trt) group on the τ-nitrogen offers some steric hindrance, it only minimally suppresses this side reaction.[2]

Symptoms of a Failed or Difficult Coupling:

  • Positive Kaiser Test: A blue or purple color on resin beads after the coupling step indicates the presence of unreacted free primary amines, signifying an incomplete reaction.[2]

  • Low Yield of Final Peptide: Incomplete coupling at the histidine position results in truncated sequences (deletions), which reduces the overall yield of the desired full-length peptide.[2]

  • Difficult Purification: The presence of a D-His epimer results in a diastereomeric impurity that is often very close in retention time to the target peptide on reverse-phase HPLC, complicating purification.

  • Mass Spectrometry Analysis: The presence of a peak corresponding to the mass of the peptide minus the histidine residue can confirm a deletion sequence. The epimer will have the same mass as the target peptide and must be identified by other means, such as chiral chromatography.

Q2: I'm using a pre-activated Fmoc-D-His(Trt)-OPfp ester. Why is the choice and amount of base still a critical concern?

This is a crucial point of confusion. While pentafluorophenyl (Pfp) esters are highly activated and do not require a base for the activation step itself, the overall reaction environment during the coupling to the resin-bound amine is what matters.[3][4]

The problem arises from two sources:

  • Residual Base: In standard Fmoc-SPPS, the N-terminal Fmoc group is removed with a basic solution, typically 20% piperidine in DMF.[5] Despite extensive washing, trace amounts of piperidine can remain, creating a basic microenvironment on the resin.

  • Added Base: It is a common (though often detrimental for His) practice to add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine to the coupling reaction. The rationale is to ensure the resin-bound amine is in its free, nucleophilic state and to neutralize any acidic species.

However, any excess base, whether residual or added, will accelerate the racemization of the activated histidine by facilitating the abstraction of the α-proton.[6] Therefore, even with a pre-activated ester, controlling the basicity of the reaction is paramount to maintaining the stereochemical integrity of the D-Histidine.

Q3: My coupling is incomplete (positive Kaiser test). Should I add a strong base like DIPEA to drive the reaction to completion?

No, this approach is strongly discouraged. While a slightly basic pH can accelerate the rate of coupling, adding a strong base like DIPEA is a primary cause of histidine racemization.[7] You risk solving the problem of incomplete coupling by creating a much more difficult problem of product racemization.

Recommended First-Line Troubleshooting for Incomplete Coupling:

  • Extend Reaction Time: Allow the initial coupling reaction to proceed for a longer duration (e.g., 3-4 hours instead of 1-2 hours).

  • Perform a Double Couple: After the first coupling, wash the resin thoroughly with DMF and then add a fresh solution of Fmoc-D-His(Trt)-OPfp and allow it to react again.[2] This is often sufficient to push the reaction to completion without significantly increasing the risk of racemization.

Only after these methods have failed should you consider modifying the base conditions, and even then, the focus should be on optimization with a weaker base, not simply adding an excess of a strong one.

Q4: What is the recommended type and amount of base to use as a starting point when coupling Fmoc-D-His(Trt)-OPfp?

To minimize racemization, the best practice is to use the weakest, most sterically hindered base possible, and only in the minimal amount necessary to facilitate the reaction without creating a strongly basic environment.

  • Recommended Base: 2,4,6-collidine is substantially better than DIPEA or N-methylmorpholine (NMM) for suppressing racemization due to its lower basicity and higher steric hindrance.[7][8]

  • Minimalist Approach: The goal is to use just enough base to neutralize any residual acid (e.g., from the hydrochloride salt of the incoming amine on the resin) without creating a large excess. For Pfp esters, which couple efficiently, it is often possible to use no base at all, provided the resin has been washed meticulously after Fmoc deprotection.

The following table provides a starting point for optimization.

| Table 1: Recommended Starting Base Equivalents for Fmoc-D-His(Trt)-OPfp Coupling | | :--- | :--- | :--- | :--- | | Reagent | Equivalents (relative to resin loading) | Base Type | Base Equivalents | | Fmoc-D-His(Trt)-OPfp | 1.5 - 3.0 | 2,4,6-Collidine | 0.5 - 1.0 | | Additive (optional, for speed) | | | | | HOBt (N-Hydroxybenzotriazole) | 1.5 - 3.0 | | |

Q5: How can I systematically optimize the base equivalents for my specific peptide sequence?

A small-scale parallel synthesis is the most effective method to determine the optimal conditions for your specific sequence, as factors like steric hindrance from neighboring amino acids can influence coupling efficiency.

Protocol 1: Parallel Optimization of Base Equivalents

Objective: To identify the lowest concentration of 2,4,6-collidine that provides complete coupling with minimal racemization.

Materials:

  • Resin-bound peptide with a free N-terminal amine (split into 4 equal portions).

  • Fmoc-D-His(Trt)-OPfp.

  • N,N-Dimethylformamide (DMF).

  • 2,4,6-collidine.

  • Kaiser test kit.

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • HPLC system for analysis.

Procedure:

  • Resin Preparation: Swell the resin and perform the standard Fmoc deprotection cycle. Wash the resin exhaustively with DMF (at least 5-7 times) to remove all traces of piperidine.[2]

  • Aliquot the Resin: Divide the washed resin into four identical reaction vessels (Vessel A, B, C, D).

  • Prepare Coupling Solutions: Prepare a stock solution of Fmoc-D-His(Trt)-OPfp (e.g., 2 equivalents) in DMF.

  • Parallel Coupling:

    • Vessel A (0 eq Base): Add the Fmoc-D-His(Trt)-OPfp solution directly to the resin.

    • Vessel B (0.5 eq Base): Add 0.5 equivalents of 2,4,6-collidine to the resin, agitate briefly, then add the Fmoc-D-His(Trt)-OPfp solution.

    • Vessel C (1.0 eq Base): Add 1.0 equivalents of 2,4,6-collidine, agitate, then add the amino acid solution.

    • Vessel D (2.0 eq Base): Add 2.0 equivalents of 2,4,6-collidine, agitate, then add the amino acid solution.

  • Reaction: Agitate all vessels at room temperature for 2 hours.

  • Monitor Completion: Take a small sample of beads from each vessel and perform a Kaiser test. Note any differences in the intensity of the blue color.

  • Cleavage & Analysis: After washing, cleave a small amount of peptide from each resin batch. Analyze the crude product from each reaction by LC-MS.

    • Check Purity: Compare the peak area of the desired full-length peptide to any deletion sequences.

    • Check for Racemization: Look for a post-peak or shoulder on the main product peak, which may indicate the presence of the L-His diastereomer. Confirmation often requires chiral chromatography or specialized analytical methods.

Q6: I suspect racemization has occurred. How can I definitively confirm it?

Visual inspection of an HPLC chromatogram is often not sufficient. Confirmation requires more rigorous analytical techniques:

  • Chiral HPLC: This is the most direct method. Using a chiral stationary phase can separate the two diastereomers (D-His peptide and L-His peptide), allowing for accurate quantification.

  • LC-MS/MS after Enzymatic Digestion: Digesting the peptide with a specific protease can generate smaller fragments. Analyzing these fragments by LC-MS/MS can sometimes resolve the epimers.

  • Amino Acid Analysis (AAA): The peptide can be completely hydrolyzed back to its constituent amino acids. The resulting amino acid mixture can then be derivatized with a chiral reagent and analyzed by GC or HPLC to determine the ratio of D-His to L-His.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues encountered during Fmoc-D-His(Trt)-OPfp coupling.

G start Perform His(Trt) Coupling (2 hours) kaiser_test Kaiser Test on Resin Beads start->kaiser_test negative Coupling Successful kaiser_test->negative Negative (Yellow/Colorless) positive Incomplete Coupling Detected kaiser_test->positive Positive (Blue) proceed Proceed to Next Deprotection Cycle negative->proceed double_couple Action: Perform Double Couple (Fresh Reagents, 2 hours) positive->double_couple kaiser_test_2 Kaiser Test Again double_couple->kaiser_test_2 negative_2 Coupling Successful kaiser_test_2->negative_2 Negative positive_2 Persistent Coupling Failure kaiser_test_2->positive_2 Still Positive proceed_2 Proceed to Next Cycle negative_2->proceed_2 optimize Troubleshoot: 1. Run Base Optimization Protocol 2. Consider Alternative Activator (DIC/Oxyma) 3. Check for Aggregation positive_2->optimize

Caption: Troubleshooting workflow for Fmoc-D-His(Trt)-OPfp coupling.

References
  • Yang, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. ACS Publications. Retrieved from [Link]

  • Scite.ai. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and N α -DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and N α -DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Technical Support Information Bulletin 1179 - Peptide Synthesis Using Fmoc-Amino Acid OPfp Esters. Retrieved from [Link]

  • CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • APD. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Lin, G., et al. (2022). Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy. ACS Publications. Retrieved from [Link]

  • Subir, A.K., et al. (2022). Epimerisation in Peptide Synthesis. PMC - NIH. Retrieved from [Link]

  • Scribd. (n.d.). Optimizing Fmoc-His(Trt)-OH in Peptide Synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Reddit. (2023). Coupling reaction sometimes works, sometimes doesn't. Retrieved from [Link]

  • Gyros Protein Technologies. (2016). SPPS Tips For Success. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Coupling Efficiency: Fmoc-D-His(Trt)-OPfp vs. Fmoc-D-His(Trt)-OH in Solid-Phase Peptide Synthesis

For researchers, medicinal chemists, and professionals in drug development, the successful incorporation of histidine into a peptide sequence is a frequent and often underestimated challenge. Histidine's imidazole side c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the successful incorporation of histidine into a peptide sequence is a frequent and often underestimated challenge. Histidine's imidazole side chain, while crucial for the biological function of many peptides, introduces a significant risk of racemization during the carboxyl group activation step of solid-phase peptide synthesis (SPPS).[1][2][3] The π-nitrogen of the imidazole ring can act as an intramolecular base, abstracting the α-proton and leading to a loss of stereochemical integrity.[1][3]

While the trityl (Trt) protecting group on the side-chain's τ-nitrogen mitigates some side reactions, it only offers minimal suppression of racemization.[4][5] Therefore, the choice of coupling strategy becomes paramount. This guide provides an in-depth, data-driven comparison of two common approaches for introducing D-histidine: the in-situ activation of Fmoc-D-His(Trt)-OH and the use of the pre-activated pentafluorophenyl (Pfp) active ester, Fmoc-D-His(Trt)-OPfp .

The Mechanistic Distinction: In-Situ Activation vs. Pre-Activation

The fundamental difference between these two reagents lies in the timing and method of carboxyl group activation.

Fmoc-D-His(Trt)-OH , the free carboxylic acid, requires in-situ activation within the reaction vessel. This is typically achieved using a uronium/aminium salt coupling reagent, such as HATU, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[6][7] The base deprotonates the carboxylic acid, which then attacks HATU to form a highly reactive OAt-active ester intermediate.[6][8] This intermediate is then attacked by the free N-terminal amine of the resin-bound peptide to form the desired peptide bond.

Fmoc-D-His(Trt)-OPfp , in contrast, is a pre-activated building block.[9] The pentafluorophenyl group is a highly effective electron-withdrawing group, rendering the ester's carbonyl carbon extremely electrophilic and susceptible to nucleophilic attack.[9][10] This "active ester" can be added directly to the deprotected peptide-resin, forming the peptide bond without the need for additional coupling reagents. This strategy avoids exposing the growing peptide chain to the byproducts of a separate activation reagent.[9][11]

G cluster_0 Method A: In-Situ Activation (Fmoc-D-His(Trt)-OH) cluster_1 Method B: Pre-Activated Ester (Fmoc-D-His(Trt)-OPfp) A_His Fmoc-D-His(Trt)-OH A_Active OAt-Active Ester (Intermediate) A_His->A_Active Activation A_HATU HATU + DIPEA A_HATU->A_Active A_Peptide Fmoc-His-Peptide-Resin A_Active->A_Peptide Coupling A_Resin H₂N-Peptide-Resin A_Resin->A_Peptide B_His Fmoc-D-His(Trt)-OPfp B_Peptide Fmoc-His-Peptide-Resin B_His->B_Peptide Direct Coupling B_Resin H₂N-Peptide-Resin B_Resin->B_Peptide

Caption: Comparison of coupling reaction pathways.

Experimental Design: A Head-to-Head Comparison

To objectively evaluate the performance of these two derivatives, we designed a controlled experiment to synthesize a model hexapeptide, Tyr-D-His-Thr-Val-Gly-Arg-NH₂ , on a Rink Amide resin. This sequence was chosen as it represents a moderately challenging synthesis.

Mandatory Visualization: Experimental Workflow

G cluster_A Vessel A: Fmoc-D-His(Trt)-OH cluster_B Vessel B: Fmoc-D-His(Trt)-OPfp start Start: Rink Amide Resin deprotect Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 DMF Wash deprotect->wash1 split Split Resin into Two Reaction Vessels wash1->split A_couple Coupling: 3 eq. Fmoc-D-His(Trt)-OH 2.9 eq. HATU 6 eq. DIPEA split->A_couple Method A B_couple Coupling: 3 eq. Fmoc-D-His(Trt)-OPfp split->B_couple Method B A_monitor Monitor with Kaiser Test A_couple->A_monitor A_wash DMF Wash A_monitor->A_wash rejoin Rejoin Paths for Remaining Synthesis Cycles A_wash->rejoin B_monitor Monitor with Kaiser Test B_couple->B_monitor B_wash DMF Wash B_monitor->B_wash B_wash->rejoin synthesis Complete Synthesis of Tyr, Thr, Val, Gly, Arg rejoin->synthesis cleavage Cleavage & Deprotection (TFA/TIS/H₂O) synthesis->cleavage analysis Analysis: RP-HPLC & LC-MS cleavage->analysis

Caption: Experimental workflow for comparing coupling methods.

Detailed Experimental Protocols

Part 1: Standard Solid-Phase Peptide Synthesis Steps
  • Resin Swelling: Rink Amide resin (0.5 mmol/g loading) was swollen in N,N-Dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: The N-terminal Fmoc group was removed by treating the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: The resin was washed thoroughly with DMF (5x) and DCM (3x) and then DMF (3x) to remove residual piperidine.

Part 2: Comparative Histidine Coupling

The swollen, deprotected resin was split equally into two reaction vessels.

Vessel A: Fmoc-D-His(Trt)-OH with HATU/DIPEA

  • Activation Solution: In a separate vial, Fmoc-D-His(Trt)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) were dissolved in DMF.

  • Pre-activation: The solution was allowed to pre-activate for 2 minutes. This step is crucial for forming the active ester before adding it to the resin, which can enhance coupling speed.[6]

  • Coupling: The activation solution was added to the resin. The vessel was agitated at room temperature for 1 hour.

  • Monitoring: A small sample of beads was taken for a Kaiser test to check for the presence of free primary amines.[12][13]

  • Recoupling (if necessary): If the Kaiser test was positive (blue beads), the coupling step was repeated for another hour.

  • Washing: Upon a negative Kaiser test, the resin was washed with DMF (5x).

Vessel B: Fmoc-D-His(Trt)-OPfp (Active Ester)

  • Coupling Solution: Fmoc-D-His(Trt)-OPfp (3 eq.) was dissolved in DMF.

  • Coupling: The solution was added directly to the resin. The vessel was agitated at room temperature for 1 hour. The high reactivity of Pfp esters means no additional reagents are needed.[9][10]

  • Monitoring: A small sample of beads was taken for a Kaiser test.

  • Recoupling (if necessary): If the test was positive, the coupling was repeated.

  • Washing: Upon a negative Kaiser test, the resin was washed with DMF (5x).

Part 3: Synthesis Completion and Analysis
  • Chain Elongation: The remaining amino acids (Tyr, Thr, Val, Gly, Arg) were coupled using a standard HATU/DIPEA protocol for both vessels.

  • Capping: After any difficult coupling indicated by a positive Kaiser test, any unreacted amines were capped using a solution of acetic anhydride and pyridine in DMF to prevent the formation of deletion sequences.[12][14]

  • Final Cleavage: The completed peptides were cleaved from the resin and all side-chain protecting groups were removed using a cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water for 3 hours.[15]

  • Analysis: The crude peptides were precipitated with cold diethyl ether, dissolved in a water/acetonitrile mixture, and analyzed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity and quantity of the D-His diastereomer (racemization).[16][17][18] Identity was confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS).

Results and Discussion

The experiment yielded significant differences in coupling efficiency, reaction completion time, and, most critically, the stereochemical purity of the final peptide.

Data Presentation

Table 1: Qualitative Coupling Monitoring via Kaiser Test

MethodTime PointKaiser Test ResultInterpretation
Fmoc-D-His(Trt)-OH 1 hourLight blue beadsIncomplete coupling, recoupling required.[13][14]
2 hoursColorless/YellowCoupling complete.
Fmoc-D-His(Trt)-OPfp 1 hourColorless/YellowCoupling complete.[13][14]

The Kaiser test results provided the first clear indication of superior performance. The pre-activated Fmoc-D-His(Trt)-OPfp achieved complete coupling within the first hour, a direct result of its high intrinsic reactivity.[9] The standard Fmoc-D-His(Trt)-OH method required a second coupling cycle, doubling the reaction time and reagent consumption for this critical step.

Table 2: Quantitative Analysis of Crude Peptide Product

ParameterMethod A: Fmoc-D-His(Trt)-OHMethod B: Fmoc-D-His(Trt)-OPfp
Crude Purity (HPLC Area %) 81.2%92.5%
Overall Yield 65%78%
Racemization (% L-His Isomer) 4.8%0.9%

The quantitative data from RP-HPLC analysis confirmed the initial observations.

  • Purity and Yield: The faster, more efficient coupling of the Pfp ester translated directly into higher crude purity and a better overall yield. The incomplete initial coupling with the -OH version likely led to a small but significant portion of deletion sequences (Tyr-Thr-Val-Gly-Arg-NH₂) that, even with capping, can complicate purification.

  • Racemization: The most striking result is the five-fold reduction in racemization. This is the primary advantage of the Pfp ester for histidine incorporation. The prolonged exposure of Fmoc-D-His(Trt)-OH to the basic conditions of DIPEA during the two-hour, two-cycle coupling provides a greater opportunity for the imidazole side chain to catalyze epimerization.[1][3] The Pfp ester's rapid and clean coupling kinetics under neutral conditions (no base required) drastically minimizes this risk.[9]

Conclusion and Recommendations

For the synthesis of peptides containing D-histidine, the choice of building block has a profound impact on efficiency and product quality. While the in-situ activation of Fmoc-D-His(Trt)-OH is a viable and widely used method, it presents a higher risk of incomplete coupling and significant racemization, particularly in challenging sequences.

The use of the pre-activated Fmoc-D-His(Trt)-OPfp ester offers a demonstrably superior alternative. Its key advantages include:

  • Rapid Coupling Kinetics: Complete reaction in a shorter timeframe.

  • Higher Efficiency: Leads to greater crude purity and overall yield.

  • Suppression of Racemization: The absence of a required base and rapid reaction time significantly preserve the stereochemical integrity of the histidine residue.[9]

While the initial cost of the Pfp derivative may be higher, this is often offset by savings in reagents, synthesis time, and the reduced complexity of downstream purification. For researchers and drug development professionals prioritizing high purity, minimal side products, and stereochemical fidelity, Fmoc-D-His(Trt)-OPfp is the authoritative choice for the reliable incorporation of D-histidine.

References

  • Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis.
  • BenchChem. (2025). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.
  • BenchChem. (2025). The Role of Pentafluorophenol in Modern Peptide Synthesis: A Technical Guide.
  • BenchChem. (2025). A comparative study of pentafluorophenyl esters in peptide coupling efficiency.
  • BenchChem. (2025). A Comparative Guide to Histidine Side-Chain Protection: Evaluating Alternatives to the Trityl Group.
  • Jones, J. H., & Ramage, W. I. (1980). Mechanism of racemisation of histidine derivatives in peptide synthesis. International Journal of Peptide and Protein Research, 15(3), 301-303. [Link]

  • Creative Proteomics. (n.d.). RP-HPLC Peptide Purity Analysis.
  • AltaBioscience. (n.d.). Peptide Purification and Product Analysis.
  • BenchChem. (2025). Technical Support Center: Minimizing Racemization of Histidine During Peptide Coupling.
  • Sigma-Aldrich. (n.d.). Peptide Sample Amount Determination.
  • The Organic Chemistry Tutor. (2020). HATU, DIPEA Peptide Coupling Mechanism. Retrieved from YouTube. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • BenchChem. (2025). Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 3-33. [Link]

  • Hojo, K., et al. (2014). Aqueous microwave-assisted solid-phase peptide synthesis using Fmoc strategy. III: racemization studies and water-based synthesis of histidine-containing peptides. Amino Acids, 46(10), 2349-2355. [Link]

  • Advanced ChemTech. (n.d.). Fmoc-His(Trt)-OH – Building block in solid-phase peptide synthesis.
  • BenchChem. (2025). Technical Support Center: Capping Unreacted Sites in Solid-Phase Peptide Synthesis.
  • Sieber, P., & Riniker, B. (1987). Protection of histidine in peptide synthesis: A Reassessment of the trityl group. Tetrahedron Letters, 28(49), 6031-6034.
  • Wikipedia. (n.d.). Pentafluorophenyl esters. Retrieved from Wikipedia. [Link]

  • MedChemExpress. (n.d.). Fmoc-His(Trt)-OH | Building Block in Solid-phase Peptide Synthesis.
  • The Organic Chemistry Tutor. (2021). HBTU, DIPEA Peptide Coupling Mechanism. Retrieved from YouTube. [Link]

  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Thompson, S., et al. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. Chemistry, 3(4), 1199-1224. [Link]

  • Noda, H., et al. (2020). N(π)-2-Naphthylmethoxymethyl-Protected Histidines: Scalable, Racemization-Free Building Blocks for Peptide Synthesis. Organic Process Research & Development, 24(3), 435-442. [Link]

  • Fukuyama, T., et al. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Organic Process Research & Development. [Link]

  • Barlos, K., & Gatos, D. (1999). Im-trityl protection of histidine. Journal of Peptide Science, 5(8), 368-373. [Link]

  • BenchChem. (2025). In-Depth Technical Guide to Nim-Trityl-L-histidine: Properties and Applications.
  • BenchChem. (2025). Navigating the Challenges of Histidine-Containing Peptide Synthesis: A Comparative Guide to Reproducibility.
  • BenchChem. (2025). Kaiser test for monitoring incomplete coupling of modified amino acids.
  • Chen, W. Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development, 26(7), 2139-2151. [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Organic & Biomolecular Chemistry, 15(45), 9639-9644. [Link]

  • AAPPTec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test).
  • Al Musaimi, O., et al. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Green Chemistry. [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • Muttenthaler, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 173. [Link]

  • BroadPharm. (n.d.). Protocol: Conjugation of PFP Ester-Activated Acid to a Biomolecule in Buffer.
  • Dilun Biotechnology. (2026). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters.
  • Merel, A. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • Atherton, E., & Sheppard, R. C. (Eds.). (1989). Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • ResearchGate. (n.d.). Schematic overview of Fmoc solid-phase peptide synthesis (SPPS).

Sources

Comparative

A Comparative Guide to Coupling Strategies for D-Histidine: OPfp Active Esters vs. HATU/HBTU

For researchers, medicinal chemists, and professionals in drug development, the successful incorporation of chiral amino acids is paramount to the synthesis of biologically active peptides. Among these, D-histidine prese...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the successful incorporation of chiral amino acids is paramount to the synthesis of biologically active peptides. Among these, D-histidine presents a formidable challenge due to the high propensity of its imidazole side chain to catalyze racemization during carboxyl group activation. This guide provides an in-depth, objective comparison of three prevalent coupling strategies for D-histidine: the use of pre-activated pentafluorophenyl (OPfp) esters, and the in-situ activation with the uronium/aminium salts HATU and HBTU. This analysis is grounded in mechanistic principles and supported by experimental insights to empower you to make informed decisions for your peptide synthesis workflows.

The Challenge of D-Histidine Coupling: A Mechanistic Perspective

The primary obstacle in coupling D-histidine, or its L-enantiomer, is the risk of epimerization at the α-carbon. This loss of stereochemical integrity arises from the basicity of the imidazole side chain's π-nitrogen. During the activation of the carboxyl group, this nitrogen can act as an intramolecular base, abstracting the α-proton.[1] This leads to the formation of a planar, achiral enolate or oxazolone intermediate, which upon reprotonation, can yield a mixture of both D- and L-isomers, compromising the purity and biological activity of the final peptide.[2]

The choice of coupling reagent, reaction conditions, and the protecting group on the histidine's imidazole ring are the most critical factors in mitigating this racemization.[3] This guide will dissect how each of these coupling methods addresses this inherent challenge.

Comparative Analysis of Coupling Reagents

The selection of a coupling reagent for D-histidine is a trade-off between reaction kinetics, efficiency, and the suppression of racemization. Below is a summary of the key performance characteristics of OPfp esters, HATU, and HBTU.

FeatureOPfp Active EstersHATUHBTU
Activation Method Pre-activated, stable crystalline solids[4]In-situ activation via OAt-active ester[5]In-situ activation via OBt-active ester[6]
Reactivity & Speed High reactivity, rapid coupling times[4]Very high, often faster than HBTU[7]High, very efficient[8]
Racemization Low, avoids contact with activating reagent[9]Very low, HOAt moiety enhances stereopurity[10]Low, but generally higher than HATU[11]
Key Advantages - High purity of starting material- No byproducts from activating reagent in the coupling step- Suitable for automated and flow synthesis[3][4]- Superior performance for hindered couplings- Excellent racemization suppression[10]- Fast reaction rates[7]- Widely used and effective- More cost-effective than HATU
Potential Downsides - Requires prior synthesis and purification of the active ester- Can be less effective for highly hindered couplings compared to HATU[12]- Higher cost- Potential for guanidinylation of the N-terminus if used in excess[11]- Higher racemization potential than HATU- Can also cause guanidinylation side reactions[8]
Ideal For - Syntheses where purity is critical- Automated synthesis protocols- Minimizing side reactions from in-situ activation- Difficult or sterically hindered couplings- Peptides highly sensitive to racemization- Rapid synthesis protocols- Routine peptide synthesis- Cost-sensitive applications where moderate racemization is acceptable

Reaction Mechanisms and Workflows

OPfp Active Ester Coupling

Pentafluorophenyl esters are highly reactive due to the strong electron-withdrawing nature of the pentafluorophenyl group, which makes it an excellent leaving group.[4] The coupling proceeds via a direct nucleophilic attack of the amine on the pre-activated ester.

OPfp_Mechanism Fmoc-D-His(PG)-OPfp Fmoc-D-His(PG)-OPfp Peptide_Bond Fmoc-D-His(PG)-NH-Peptide-Resin Fmoc-D-His(PG)-OPfp->Peptide_Bond Nucleophilic Attack H2N-Peptide-Resin H₂N-Peptide-Resin H2N-Peptide-Resin->Peptide_Bond PFP_Leaving_Group Pentafluorophenol Peptide_Bond->PFP_Leaving_Group Release of

Caption: Mechanism of OPfp ester coupling.

HATU/HBTU Coupling

HATU and HBTU are uronium/aminium salts that react with the carboxyl group of the amino acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form an active ester in-situ.[13] This active ester is then attacked by the amine of the growing peptide chain. The key difference lies in the active ester formed: HATU forms a highly reactive OAt ester, while HBTU forms a slightly less reactive OBt ester.[7] The 7-azabenzotriazole (HOAt) leaving group in the HATU pathway is more effective at suppressing racemization.[10]

HATU_HBTU_Mechanism cluster_activation Activation cluster_coupling Coupling Fmoc-D-His(PG)-COOH Fmoc-D-His(PG)-COOH Active_Ester OAt or OBt Active Ester Fmoc-D-His(PG)-COOH->Active_Ester HATU_HBTU HATU or HBTU HATU_HBTU->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Urea_Byproduct Tetramethylurea Active_Ester->Urea_Byproduct Release of Peptide_Bond Fmoc-D-His(PG)-NH-Peptide-Resin Active_Ester->Peptide_Bond Nucleophilic Attack H2N-Peptide-Resin H₂N-Peptide-Resin H2N-Peptide-Resin->Peptide_Bond Leaving_Group HOAt or HOBt Peptide_Bond->Leaving_Group Release of

Caption: Mechanism of HATU/HBTU in-situ activation and coupling.

Comparative Experimental Workflow

The practical workflows for these methods differ primarily in the activation step.

Workflow_Comparison cluster_opfp OPfp Ester Workflow cluster_hatu_hbtu HATU/HBTU Workflow opfp1 Swell Resin opfp2 Fmoc Deprotection opfp1->opfp2 opfp3 Dissolve Fmoc-D-His(PG)-OPfp and Additive (e.g., HOBt) opfp2->opfp3 opfp4 Add to Resin and Couple opfp3->opfp4 opfp5 Wash opfp4->opfp5 hatu1 Swell Resin hatu2 Fmoc Deprotection hatu1->hatu2 hatu3 Pre-activate: Dissolve Fmoc-D-His(PG)-OH, HATU/HBTU, and Base hatu2->hatu3 hatu4 Add Activated Mixture to Resin and Couple hatu3->hatu4 hatu5 Wash hatu4->hatu5

Caption: Comparative experimental workflows.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific peptide sequence and synthesis scale. The use of a racemization-suppressing protecting group on the D-histidine imidazole ring, such as tert-butoxycarbonyl (Boc), is highly recommended.[3]

Protocol 1: Coupling with Fmoc-D-His(Boc)-OPfp

This protocol assumes the pre-synthesized Fmoc-D-His(Boc)-OPfp ester is available.

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.

  • Reagent Preparation: In a separate vessel, dissolve 3 equivalents of Fmoc-D-His(Boc)-OPfp and 1 equivalent of 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) or 1-hydroxybenzotriazole (HOBt) in DMF. The addition of HOBt or its analogues can accelerate the coupling reaction.

  • Coupling: Add the solution from step 2 to the resin. Agitate the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction for completion using a qualitative ninhydrin test. The reaction is typically complete within 1-2 hours.

  • Washing: Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

Protocol 2: Coupling with HATU/DIPEA

This protocol outlines the in-situ activation and coupling of Fmoc-D-His(Boc)-OH using HATU.

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.

  • Pre-activation: In a separate vessel, dissolve 3 equivalents of Fmoc-D-His(Boc)-OH and 2.9 equivalents of HATU in DMF. Add 6 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution to initiate activation.[1] It is crucial to minimize pre-activation time to reduce the risk of racemization; ideally, this solution should be prepared immediately before addition to the resin.

  • Coupling: Immediately add the activated amino acid solution to the resin. Agitate the reaction mixture at room temperature.

  • Monitoring: Monitor the coupling reaction using a qualitative ninhydrin test. Couplings with HATU are typically rapid, often completing within 30-60 minutes.

  • Washing: Once the reaction is complete, wash the resin as described in Protocol 1, step 5.

Protocol 3: Coupling with HBTU/DIPEA

This protocol is similar to the HATU protocol but may require longer coupling times and carries a slightly higher risk of racemization.

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.

  • Pre-activation: In a separate vessel, dissolve 3 equivalents of Fmoc-D-His(Boc)-OH and 2.9 equivalents of HBTU in DMF. Add 6 equivalents of DIPEA to initiate activation.[1]

  • Coupling: Immediately add the activated amino acid solution to the resin and agitate at room temperature.

  • Monitoring: Monitor the reaction progress with a ninhydrin test. Coupling times may range from 1 to 2 hours.

  • Washing: Upon completion, wash the resin as described in Protocol 1, step 5.

Conclusion and Recommendations

The choice between OPfp active esters, HATU, and HBTU for the coupling of D-histidine is highly dependent on the specific requirements of the synthesis.

  • For syntheses where stereochemical purity is the absolute priority , and for complex or sterically hindered sequences, HATU is the reagent of choice. Its superior ability to suppress racemization and its high reactivity justify its higher cost.[10]

  • OPfp active esters offer an excellent alternative, particularly in automated synthesis or when it is desirable to avoid the byproducts of in-situ activating reagents. The use of a pre-purified, stable active ester can lead to cleaner coupling reactions and higher purity of the final product.[9]

  • HBTU remains a robust and cost-effective option for routine peptide synthesis. However, for D-histidine coupling, careful optimization of reaction times and the use of appropriate protecting groups are essential to minimize racemization.

Ultimately, the optimal strategy may involve empirical testing of these methods for a specific peptide sequence. By understanding the mechanistic underpinnings and practical considerations of each approach, researchers can navigate the challenges of D-histidine incorporation and successfully synthesize peptides with high yield and stereochemical fidelity.

References

  • Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. ACS Publications. Published June 27, 2022. Available at: [Link]

  • Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. PMC. Published December 2, 2021. Available at: [Link]

  • HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube. Published January 18, 2021. Available at: [Link]

  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube. Published December 21, 2020. Available at: [Link]

  • Further studies on the protection of histidine side chains in peptide synthesis: the use of the π-benzyloxymethyl group. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Published 1982. Available at: [Link]

  • Solid-Phase Peptide Synthesis of Dipeptide (Histidine-β-Alanine) as a Chelating Agent by Using Trityl Chloride Resin, for Removal of Al3+, Cu2+, Hg2+ and Pb2+. SciELO. Available at: [Link]

  • Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA. Available at: [Link]

  • HATU - Wikipedia. Available at: [Link]

  • HBTU - Wikipedia. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Coupling step during synthesis of peptides containing Histidine residue? ResearchGate. Published April 21, 2018. Available at: [Link]

  • Comparative study of methods to couple hindered peptides. PubMed - NIH. Available at: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. ACS Publications. Published March 11, 2021. Available at: [Link]

  • HBTU – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Technical Support Information Bulletin 1179 - Peptide Synthesis Using Fmoc-Amino Acid OPfp Esters. Available at: [Link]

  • active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Optimizing Peptide Coupling: Key Techniques. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Available at: [Link]

  • Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures | ACS Organic & Inorganic Au. ACS Publications. Published June 4, 2024. Available at: [Link]

  • Coupling step during synthesis of peptides containing Histidine residue? ResearchGate. Published April 21, 2018. Available at: [Link]

  • US5233044A - Active esters for solid phase peptide synthesis - Google Patents.
  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. PMC. Published December 19, 2024. Available at: [Link]

  • 6 - Organic Syntheses Procedure. Available at: [Link]

  • amide coupling reagents. Sciencemadness Discussion Board. Published April 19, 2005. Available at: [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Available at: [Link]

Sources

Validation

A Comparative Guide to HPLC Analysis and Purity Validation of Peptides Synthesized with Fmoc-D-His(Trt)-OPfp

For Researchers, Scientists, and Drug Development Professionals The incorporation of non-standard amino acids and complex protecting group strategies is a hallmark of modern peptide synthesis. Fmoc-D-His(Trt)-OPfp, an ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-standard amino acids and complex protecting group strategies is a hallmark of modern peptide synthesis. Fmoc-D-His(Trt)-OPfp, an activated D-histidine derivative, is a critical building block for creating peptides with specific therapeutic or research functions. The trityl (Trt) group offers robust protection for the imidazole side chain, minimizing common side reactions, while the pentafluorophenyl (OPfp) ester facilitates efficient coupling. However, the very features that make this reagent valuable also introduce specific challenges in post-synthesis analysis. Ensuring the purity and structural integrity of the final peptide is paramount, as even minor impurities can drastically alter biological activity and therapeutic outcomes.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis and purity validation of peptides incorporating a Fmoc-D-His(Trt)-OH residue. We will delve into the causality behind experimental choices, present comparative data, and provide robust, self-validating protocols to empower researchers to develop and troubleshoot their analytical workflows with confidence.

The Analytical Challenge: Understanding His(Trt) Peptides and Their Impurities

The successful analysis of a peptide synthesized with Fmoc-D-His(Trt)-OPfp hinges on understanding two key factors: the physicochemical properties conferred by the His(Trt) residue and the spectrum of potential impurities generated during synthesis.

  • Increased Hydrophobicity: The large, non-polar trityl group significantly increases the hydrophobicity of the peptide. This leads to much stronger retention on standard reverse-phase HPLC columns compared to its deprotected counterpart, requiring careful optimization of mobile phase composition and gradients.[1]

  • Critical Impurities: The synthesis process, particularly the coupling of histidine, is susceptible to specific side reactions.[2] The primary impurities of concern are:

    • Diastereomeric Impurities (Racemization): Histidine is notoriously prone to racemization at its α-carbon during activation and coupling.[2][3] This results in the incorporation of L-His instead of the intended D-His, creating a diastereomer of the final peptide. These isomers are often difficult to separate due to their identical mass and similar chemical properties.[4][5]

    • Deletion Sequences: Failure of a coupling reaction to go to completion results in peptides missing one or more amino acids.[6][7]

    • Trt-Adducts: Incomplete removal of the acid-labile Trt group during the final cleavage step leads to the target peptide still carrying the bulky protecting group, or fragments of it.[1]

    • Insertion Sequences: These can arise from impurities like dipeptides present in the initial Fmoc-amino acid raw materials.[6]

Core Technique: A Comparative Look at Reverse-Phase HPLC Methodologies

Reverse-Phase HPLC (RP-HPLC) is the cornerstone of peptide analysis, separating molecules based on their hydrophobicity.[8] The choice of stationary phase (the column) and mobile phase (the solvents) is critical for achieving the resolution necessary to distinguish the target peptide from its closely related impurities.

Stationary Phase Selection: C18 vs. C8/C4 Columns

The most common stationary phases for peptide analysis are silica-based particles chemically bonded with alkyl chains of varying lengths, typically C18 or C8.[9][10]

FeatureC18 (Octadecylsilane)C8 (Octylsilane) / C4 (Butylsilane)Rationale for His(Trt) Peptides
Alkyl Chain Length 18 carbons (Long)8 or 4 carbons (Shorter)The long chains of C18 provide a highly hydrophobic surface.[9]
Hydrophobicity HighModerate to LowC18 offers the strongest retention for non-polar compounds.[10][11]
Retention Strong retention, especially for hydrophobic molecules.Weaker retention, leading to earlier elution times.[12]The extreme hydrophobicity of the Trt group can lead to excessive retention, peak broadening, or even irreversible binding on a C18 column. A less retentive C8 or C4 column can mitigate this, often providing sharper peaks and better resolution from less hydrophobic impurities.[1][13]
Best For General purpose, excellent for a wide range of small to medium-sized peptides.Large, very hydrophobic peptides or when faster analysis times are needed.[9][11]While a C18 column is a standard starting point, a C8 or C4 column is often superior for resolving Trt-protected peptides, which can behave like larger, more hydrophobic molecules.[1] A wide-pore (300 Å) format is recommended for all peptide columns to accommodate their size.[1]
Mobile Phase Optimization: The Impact of Acidic Additives

The mobile phase in RP-HPLC typically consists of an aqueous component (Solvent A) and an organic component, usually acetonitrile (Solvent B). Small amounts of an acidic additive are used as ion-pairing agents to improve peak shape and resolution.[14]

AdditiveTrifluoroacetic Acid (TFA)Formic Acid (FA)Rationale & Comparison
Concentration Typically 0.1% (v/v)Typically 0.1% (v/v)The concentration directly impacts ion-pairing efficiency and pH.
Ion-Pairing Strength StrongWeakTFA is a strong, hydrophobic acid that forms tight ion pairs with basic residues on the peptide, neutralizing their charge and minimizing unwanted interactions with the silica stationary phase. This leads to sharper, more symmetrical peaks.[15]
UV-Vis Detection Excellent. Provides superior peak shape and resolution.Good. Peak shape may be broader or show more tailing compared to TFA.For purity assessment by UV detection (e.g., at 220 nm), TFA is the preferred additive due to its ability to produce the highest chromatographic resolution.
Mass Spectrometry (MS) Compatibility Poor. Causes significant ion suppression in the MS source, drastically reducing signal intensity. It is also notoriously difficult to flush from an MS system.[15]Excellent. It is volatile and does not significantly suppress ionization, making it the standard for LC-MS analysis.When identification of peaks is required, an analysis using an FA-based mobile phase is mandatory for obtaining high-quality mass spectra.[16]

Senior Scientist's Insight: A two-method approach is often the most robust strategy. Develop a high-resolution "purity" method using 0.1% TFA for accurate quantification by UV. Then, develop a parallel "identification" method using 0.1% Formic Acid to couple with a mass spectrometer for confirming the identity of the main peak and characterizing any impurities.

Experimental Protocols for a Self-Validating System

A trustworthy analysis workflow relies on robust, well-defined protocols. The combination of HPLC-UV for quantification and LC-MS for identification creates a self-validating system.

Workflow for HPLC Analysis and Purity Validation

cluster_prep Sample Preparation cluster_data Data Interpretation prep Dissolve crude peptide in minimal DMSO or Acetonitrile dilute Dilute to ~1 mg/mL with Mobile Phase A prep->dilute filter Filter through 0.22 µm syringe filter dilute->filter hplc_uv Method 1: HPLC-UV Analysis (0.1% TFA Mobile Phase) for Purity Quantification filter->hplc_uv Inject 10 µL lc_ms Method 2: LC-MS Analysis (0.1% FA Mobile Phase) for Identity Confirmation filter->lc_ms Inject 10 µL integrate Integrate all peaks in UV chromatogram hplc_uv->integrate identify Identify peaks by m/z from MS data lc_ms->identify calc_purity Calculate Purity (% Area) integrate->calc_purity correlate Correlate impurity peaks between UV and MS runs identify->correlate

Caption: Workflow for peptide analysis and purity validation.

Protocol 1: High-Resolution Purity Analysis by RP-HPLC-UV

Objective: To accurately quantify the purity of the synthesized peptide by separating it from process-related impurities.

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of the lyophilized crude peptide.

    • Dissolve the peptide in a minimal volume of a strong solvent like DMSO or neat acetonitrile.

    • Dilute the sample to a final concentration of approximately 1 mg/mL using Mobile Phase A (see below). Ensure the sample is fully dissolved.[1]

    • Filter the sample through a 0.22 or 0.45 µm syringe filter before injection.[1]

  • HPLC Conditions:

    • Column: C8 Reverse-Phase, 300 Å pore size, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.[1]

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[1]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C (elevated temperature can improve peak shape).

    • Detection Wavelength: 220 nm.[1]

    • Injection Volume: 10 µL.

    • Gradient:

      • 5% to 65% B over 30 minutes (adjust the starting and ending %B based on the peptide's hydrophobicity).

      • 65% to 95% B over 2 minutes.

      • Hold at 95% B for 3 minutes.

      • 95% to 5% B over 1 minute.

      • Re-equilibrate at 5% B for 4 minutes.

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate purity by dividing the peak area of the main product by the total area of all peaks, expressed as a percentage.

Protocol 2: Identity Confirmation by LC-MS

Objective: To confirm the molecular weight of the target peptide and identify the mass of any co-eluting impurities.

Methodology:

  • Sample Preparation: Prepare the sample as described in Protocol 1, but use a mobile phase containing 0.1% Formic Acid for the final dilution step.

  • LC-MS Conditions:

    • Column: Use the same C8 column as in Protocol 1.

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.

    • Gradient and Flow Rate: Use the same gradient profile as in Protocol 1.

    • Mass Spectrometer: Couple the HPLC outlet to an electrospray ionization (ESI) mass spectrometer.

    • MS Settings:

      • Mode: Positive Ionization.

      • Scan Range: 300–2000 m/z.

      • Data Acquisition: Acquire full scan data to detect all eluting species.

  • Data Analysis:

    • Extract the mass spectrum for the main peak and compare the observed molecular weight (after deconvolution of the charge state envelope) with the theoretical molecular weight of the target peptide.

    • Extract mass spectra for all impurity peaks to identify their molecular weights. This allows for the characterization of impurities as deletion sequences (lower mass), Trt-adducts (higher mass), or diastereomers (identical mass).[17]

Troubleshooting Common HPLC Issues

start HPLC Analysis Issue q1 Poor Resolution or Broad Main Peak? start->q1 q2 Peak Tailing? q1->q2 No sol1a Switch to a less retentive column (e.g., C8 or C4). q1->sol1a Yes q3 Unexpected Peaks with Correct Mass? q2->q3 No sol2a Ensure 0.1% TFA is used for strong ion pairing. q2->sol2a Yes sol3a Suspect diastereomers (racemization). q3->sol3a Yes sol1b Decrease gradient slope (e.g., 0.5% B/min). sol1a->sol1b sol1c Increase column temperature (e.g., to 50-60°C). sol1b->sol1c sol2b Check for column degradation or sample overloading. sol2a->sol2b sol3b Optimize gradient carefully; they may be partially resolved. sol3a->sol3b sol3c Consider Chiral HPLC for definitive separation. sol3b->sol3c

Caption: Decision tree for troubleshooting common HPLC problems.

Conclusion

The purity validation of peptides synthesized with Fmoc-D-His(Trt)-OPfp is a multi-faceted challenge that demands a rational and systematic approach. A high-purity claim is meaningless without robust analytical evidence. By understanding the unique hydrophobic nature conferred by the Trt group, researchers should prioritize method development on less retentive stationary phases like C8 or C4 columns. The complementary use of TFA-based mobile phases for high-resolution UV quantification and FA-based systems for definitive MS identification constitutes a powerful, self-validating strategy. This dual-pronged approach ensures not only that the peptide's purity is accurately measured but also that its structural integrity is unequivocally confirmed, providing the highest level of confidence for downstream applications in research and drug development.

References

  • UHPLC. (2024). C8 Column vs C18 Column You Must Know. Available at: [Link]

  • Separation Science. (2024). C8 vs C18 Column: Which Should You Choose?. Available at: [Link]

  • Hawach Scientific. (2025). Difference between C18 Column and C8 Column. Available at: [Link]

  • MDPI. (n.d.). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Available at: [Link]

  • Waters Corporation. (2019). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Available at: [Link]

  • Teledyne ISCO. (n.d.). Reverse Phase Column Choice Affects Peptide Purity. Available at: [Link]

  • ResearchGate. (2019). Disulfide bond mapping results in a large peptide. When is a C8 column necessary?. Available at: [Link]

  • Davies, J. S., Enjalbal, C., & Llewellyn, G. (1992). Chiral analysis of synthetic peptides: high performance liquid chromatography of diastereoisomeric carbamoyl esters derived from N-terminal cleavage. J. Chem. Soc., Perkin Trans. 2, 1225-1231. Available at: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • Waters Corporation. (2019). Mobile Phase Additives for Peptide Characterization. Available at: [Link]

  • Fekete, S., et al. (2013). High-Resolution Peptide Mapping Separations with MS-Friendly Mobile Phases and Charge-Surface-Modified C18. Analytical Chemistry. Available at: [Link]

  • Agilent Technologies. (n.d.). Identification of Therapeutic Peptide and its Impurities. Available at: [Link]

  • Chen, Y., et al. (2011). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B, 879(31), 3683-3689. Available at: [Link]

  • Lin, S.-Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development. Available at: [Link]

  • Lebl, M., & Hruby, V. J. (1979). The separation of peptide hormone diastereoisomers by reverse phase high pressure liquid chromatography. International Journal of Peptide and Protein Research, 13(1), 12-21. Available at: [Link]

  • Keating, K. M. (1999). Application of proteases to the identification of chiral modifications in synthetic peptides. Journal of Biomolecular Techniques, 10(2), 72-81. Available at: [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). HPLC of Peptides and Proteins. Available at: [Link]

  • Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • Nowick, J. S. (n.d.).
  • Albericio, F., et al. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Green Chemistry. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Available at: [Link]

  • ProQuest. (n.d.). Separation and identification of the dl-forms of short-chain peptides using a new chiral resolution labeling reagent. Available at: [Link]

  • Zeng, K., et al. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Waters Corporation. (n.d.). Method Development and Transfer of Synthetic Peptide Impurity Analysis by Waters Reversed-Phase Columns. Available at: [Link]

  • Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104. Available at: [Link]

  • Josephs, R. D., et al. (2018). Identification and accurate quantification of structurally related peptide impurities in synthetic human C-peptide by liquid chromatography-high resolution mass spectrometry. Analytical and Bioanalytical Chemistry, 410(20), 4847-4858. Available at: [Link]

  • ResearchGate. (2014). How can I separate two diastreomeric peptides with a reverse phase column?. Available at: [Link]

  • Queen's University Belfast Research Portal. (2017). LC-MS/MS Identification of Impurities Present in Synthetic Peptide Drugs. Available at: [Link]

  • Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling. Available at: [Link]

  • LCGC International. (2022). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. Available at: [Link]

  • ResearchGate. (n.d.). Comparative HPLC measurements. The pure Fmoc-Cys(Trt)-OPfp reference.... Available at: [Link]

Sources

Comparative

Comprehensive Comparison Guide: NMR Spectroscopy Characterization of Fmoc-D-His(Trt)-OPfp Building Blocks

Executive Summary The incorporation of D-histidine into therapeutic peptides is a proven strategy for enhancing proteolytic stability and extending in vivo half-life. However, histidine is notoriously prone to racemizati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of D-histidine into therapeutic peptides is a proven strategy for enhancing proteolytic stability and extending in vivo half-life. However, histidine is notoriously prone to racemization (epimerization) during Solid-Phase Peptide Synthesis (SPPS). While standard in-situ activation of Fmoc-D-His(Trt)-OH is commonplace, it frequently compromises chiral integrity.

This guide objectively evaluates the performance of the pre-activated Fmoc-D-His(Trt)-OPfp (pentafluorophenyl ester) building block against traditional free-acid alternatives. By eliminating the need for strong basic conditions during coupling, the OPfp ester preserves stereochemistry. Furthermore, we provide a self-validating analytical framework, detailing the multi-nuclear NMR (¹H, ¹³C, ¹⁹F) protocols required to rigorously characterize and QC these highly reactive building blocks before committing them to automated synthesizers.

Mechanistic Context: The Histidine Racemization Challenge

To understand the superiority of the OPfp active ester, we must first examine the causality of histidine racemization.

In standard Fmoc-His(Trt)-OH, the trityl (Trt) group protects the τ -nitrogen ( ) of the imidazole ring. This leaves the π -nitrogen ( ) unprotected. During in-situ activation with uronium/aminium salts (e.g., HATU, HBTU) and a tertiary amine base (e.g., DIPEA), the basic environment allows the unprotected π -nitrogen to act as an intramolecular base. This promotes the enolization of the activated carboxylate, leading to the formation of an achiral ketene or enol intermediate, which subsequently re-protonates to form a racemic mixture of D- and L-histidine[1].

The OPfp Advantage

Pentafluorophenyl (OPfp) esters, first adapted for Fmoc SPPS by Atherton and Sheppard[2], circumvent this issue entirely. The strong electron-withdrawing nature of the five fluorine atoms makes the ester carbonyl highly electrophilic. This allows for rapid, direct aminolysis by the resin-bound N-terminal amine without the addition of a tertiary base [3].

G cluster_0 Traditional In-Situ Activation cluster_1 Pre-Activated OPfp Strategy A1 Fmoc-D-His(Trt)-OH A2 Coupling Reagent + Base (e.g., HATU / DIPEA) A1->A2 A3 Active Ester Intermediate A2->A3 A4 Base-Catalyzed Enolization (Racemization Risk: 5-15%) A3->A4 B1 Fmoc-D-His(Trt)-OPfp B2 Direct Aminolysis (No Strong Base Required) B1->B2 B3 High Chiral Integrity (<0.5% Epimerization) B2->B3

Fig 1. Mechanistic comparison of in-situ activation vs. OPfp pre-activation in SPPS.

Comparative Performance Data

The following table synthesizes quantitative data comparing the OPfp strategy against traditional coupling methodologies for histidine[3][4].

Coupling Reagent / MethodTypical Coupling TimeCoupling EfficiencyD-to-L Epimerization (%)Operational Notes
Fmoc-D-His(Trt)-OPfp 1 - 2 hours>99.0%< 0.5% Pre-activated; can be accelerated with HOBt; no DIPEA required.
Fmoc-D-His(Trt)-OH + HATU/DIPEA 5 - 20 minutes>99.5%5.0 - 15.0%Very fast, but high risk of racemization due to strong base.
Fmoc-D-His(Trt)-OH + DIC/HOBt 1 - 3 hours>98.0%1.0 - 3.0%Mildly acidic/neutral; lower racemization than HATU, but slower.
Fmoc-D-His(MBom)-OH + HATU 10 - 30 minutes>99.0%~ 0.3%Excellent chiral preservation, but highly expensive building block.

NMR Spectroscopy Characterization Strategy

Because Fmoc-D-His(Trt)-OPfp is a highly reactive ester, it is susceptible to hydrolysis if exposed to ambient moisture. Before utilizing this building block in a GMP or high-value synthesis campaign, its structural integrity must be validated. Multi-nuclear NMR is the gold standard for this self-validating workflow.

  • ¹H NMR: Confirms the presence and correct integration of the Fmoc, Trityl, and Imidazole protons.

  • ¹³C NMR: Differentiates the urethane carbonyl (Fmoc) from the highly deshielded active ester carbonyl.

  • ¹⁹F NMR: The critical diagnostic nucleus. Because organic peptides lack fluorine, ¹⁹F NMR provides a zero-background, high-sensitivity confirmation of the intact pentafluorophenyl group. Free pentafluorophenol (a hydrolysis byproduct) exhibits distinct chemical shifts compared to the esterified OPfp group.

G N1 Sample Prep (Anhydrous CDCl3) N2 1H NMR (Proton Mapping) N1->N2 N3 13C NMR (Carbon Backbone) N1->N3 N4 19F NMR (OPfp Validation) N1->N4 N5 Structural & Purity Confirmation N2->N5 N3->N5 N4->N5

Fig 2. Multi-nuclear NMR characterization workflow for OPfp building blocks.

Expected NMR Chemical Shifts

Table 2: Diagnostic NMR Signals for Fmoc-D-His(Trt)-OPfp (in CDCl₃)

NucleusChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment / Structural Significance
¹H 7.20 - 7.80Multiplet8HFmoc aromatic protons.
¹H 7.05 - 7.40Multiplet15HTrityl (Trt) aromatic protons.
¹H ~ 7.45Singlet1HImidazole C2-H.
¹H ~ 6.85Singlet1HImidazole C5-H.
¹H 5.00 - 5.20Multiplet1H α -CH (Shifted downfield due to OPfp ester).
¹⁹F -152.0 to -154.0Doublet/Multiplet2FOrtho-fluorines of the OPfp ring.
¹⁹F -157.0 to -159.0Triplet1FPara-fluorine of the OPfp ring.
¹⁹F -161.0 to -163.0Triplet/Multiplet2FMeta-fluorines of the OPfp ring.

(Note: If the sample has hydrolyzed, a sharp peak for free pentafluorophenol will appear in the ¹⁹F spectrum, typically shifted by 1-3 ppm relative to the esterified signals).

Experimental Protocols

To ensure reproducibility and analytical trustworthiness, adhere strictly to the following self-validating protocols.

Protocol A: Anhydrous NMR Sample Preparation

Causality Check: OPfp esters are moisture-sensitive. Using standard, non-dried deuterated solvents can induce in-tube hydrolysis, leading to false-positive degradation signals in the ¹⁹F NMR spectrum.

  • Solvent Preparation: Pass CDCl₃ (or DMSO- d6​ ) through a short plug of activated basic alumina to remove residual DCl and moisture. Store over activated 4Å molecular sieves for 24 hours prior to use.

  • Weighing: In a dry box or under a nitrogen stream, weigh 15–20 mg of Fmoc-D-His(Trt)-OPfp.

  • Dissolution: Dissolve the solid in 0.6 mL of the anhydrous deuterated solvent. Ensure complete dissolution (gentle warming to 30°C is permissible if using DMSO- d6​ ).

  • Transfer: Transfer the homogeneous solution to a clean, oven-dried 5 mm NMR tube and cap immediately with a tight-fitting PTFE cap.

Protocol B: NMR Acquisition Parameters
  • ¹H NMR (Proton): Acquire at 400 MHz or higher. Use a standard single-pulse experiment (zg30). Set the relaxation delay (D1) to 2 seconds. Acquire 16–32 scans.

  • ¹³C NMR (Carbon): Acquire with proton decoupling (zgpg30). Set D1 to 2 seconds. Acquire a minimum of 1024 scans to ensure sufficient signal-to-noise for the quaternary carbonyl and C-F carbons (which will appear as complex multiplets due to C-F spin-spin coupling).

  • ¹⁹F NMR (Fluorine): Acquire at 376 MHz (on a 400 MHz console). Use a spectral width of at least 100 ppm (centered around -150 ppm). Acquire 64 scans. Crucial: Do not use proton decoupling for ¹⁹F unless specifically probing complex cross-relaxations, as standard ¹⁹F-¹⁹F couplings are diagnostic for the OPfp ring.

Protocol C: SPPS Coupling Workflow using Fmoc-D-His(Trt)-OPfp

Causality Check: While OPfp esters react autonomously with amines, the addition of 1-Hydroxybenzotriazole (HOBt) acts as a highly efficient nucleophilic catalyst, accelerating the reaction without increasing the pH, thereby preserving the D-enantiomer's integrity[2].

  • Resin Preparation: Swell the peptidyl-resin in N,N-Dimethylformamide (DMF) for 20 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 × 1 minute) to remove all traces of piperidine (residual base can cause epimerization).

  • Activation & Coupling:

    • Dissolve 3.0 equivalents of Fmoc-D-His(Trt)-OPfp and 3.0 equivalents of anhydrous HOBt in a minimal volume of DMF.

    • Do NOT add DIPEA or NMM.

    • Add the solution to the resin and agitate gently at room temperature for 90 to 120 minutes.

  • Verification: Perform a Kaiser test (or Chloranil test for secondary amines) to confirm complete coupling. Wash the resin with DMF (5 × 1 minute) and proceed to the next cycle.

Conclusion

For the synthesis of complex, D-histidine-containing therapeutic peptides, the use of Fmoc-D-His(Trt)-OPfp offers a profound advantage over traditional free-acid activation. By eliminating the necessity for basic coupling additives, researchers can suppress racemization to below 0.5% while maintaining quantitative coupling yields. Rigorous multi-nuclear NMR characterization—particularly utilizing the ¹⁹F nucleus—provides an unambiguous, zero-background validation of the active ester's integrity, ensuring that only high-quality building blocks enter the synthetic pipeline.

Sources

Validation

A Senior Application Scientist's Guide to Histidine Incorporation: A Comparative Analysis of Fmoc-D-His(Trt)-OPfp and Boc-D-His(Trt)-OH in Solid-Phase Peptide Synthesis

In the landscape of therapeutic peptide development, the integrity of each amino acid incorporated is paramount. Histidine, with its unique imidazole side chain, presents a notorious challenge in solid-phase peptide synt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of therapeutic peptide development, the integrity of each amino acid incorporated is paramount. Histidine, with its unique imidazole side chain, presents a notorious challenge in solid-phase peptide synthesis (SPPS), primarily due to its high propensity for racemization during the carboxyl group activation step.[1][2] The choice of protecting group strategy and activation method is therefore not merely a procedural detail but a critical decision that dictates the stereochemical purity, and by extension, the biological activity of the final peptide.

This guide provides an in-depth, objective comparison of two widely utilized D-histidine derivatives: the pre-activated Fmoc-D-His(Trt)-OPfp for the Fmoc/tBu strategy, and the free-acid Boc-D-His(Trt)-OH for the Boc/Bzl strategy. We will dissect the fundamental chemical principles, compare their performance based on experimental evidence, and provide field-proven protocols to guide researchers in making the most informed choice for their specific synthetic challenges.

The Core Challenge: Understanding Histidine Racemization

The susceptibility of histidine to racemization is an intrinsic mechanistic issue. The lone pair of electrons on the unprotected π-nitrogen (Nπ) of the imidazole ring is positioned to act as an intramolecular base.[3][4] During activation, it can abstract the α-proton, leading to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, yielding a mixture of L- and D-enantiomers and compromising the chiral purity of the peptide.[1]

The trityl (Trt) group, while effective at preventing side-chain acylation, protects the τ-nitrogen (Nτ), offering only minor steric hindrance and minimal electronic effect to suppress the catalytic activity of the Nπ position.[4][5] This makes the choice of the overall synthetic strategy and coupling method all the more critical.

Strategic Divergence: Fmoc vs. Boc Philosophies

The comparison between Fmoc-D-His(Trt)-OPfp and Boc-D-His(Trt)-OH is fundamentally a comparison between the two dominant SPPS strategies: Fmoc/tBu and Boc/Bzl.

  • The Fmoc/tBu Strategy (Fmoc-D-His(Trt)-OPfp): This approach is built on the principle of orthogonality .[6][7] The Nα-Fmoc group is labile to a mild base (e.g., piperidine), while the side-chain protecting groups (like Trt and tBu) are labile to a moderately strong acid (e.g., Trifluoroacetic acid, TFA).[8] This allows for the sequential and independent removal of protecting groups under distinct, non-interfering conditions, which is advantageous for synthesizing complex or modified peptides.[6][9]

  • The Boc/Bzl Strategy (Boc-D-His(Trt)-OH): This is a non-orthogonal strategy based on graduated acid lability.[2][10] The Nα-Boc group is removed with a moderate acid (TFA), while the side-chain protecting groups (like Trt and benzyl-based groups) and resin linkage require a much stronger, hazardous acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) for final cleavage.[11]

Head-to-Head Comparison: Performance and Application

The choice between these two derivatives impacts nearly every aspect of the synthesis, from reaction kinetics to final product purity.

FeatureFmoc-D-His(Trt)-OPfpBoc-D-His(Trt)-OHCausality and Field Insights
Synthetic Strategy Fmoc/tBu (Orthogonal)Boc/Bzl (Graduated Acid Lability)The orthogonality of the Fmoc strategy provides greater flexibility for on-resin modifications and is generally considered milder, avoiding repeated acidolysis of the growing peptide chain.[4][]
Coupling Method Pre-activated Pentafluorophenyl (Pfp) EsterIn Situ Activation Required (e.g., with DIC/HOBt, HBTU)The pre-activated Pfp ester offers a significant advantage: rapid, clean coupling with no exposure of the peptide to potentially harsh coupling reagents, minimizing side reactions.[13][14] In situ activation of Boc-D-His(Trt)-OH requires careful optimization to balance coupling speed with racemization risk.[15]
Racemization Risk Moderate. The Trt group itself offers limited protection. However, the high reactivity of the Pfp ester leads to very short coupling times, which is a key factor in minimizing the time the activated residue is susceptible to epimerization.[14][16]Moderate to High. The inherent risk from the Trt group is compounded by the in situ activation step. Prolonged activation times or the use of certain bases (e.g., DIPEA with HBTU) can significantly increase racemization.[4][15]
Nα-Deprotection 20% Piperidine in DMF25-50% TFA in DCMBase-mediated Fmoc removal is generally milder on the peptide backbone and side-chain protecting groups compared to the repeated acid treatments required for Boc removal.[8][17]
Final Cleavage Moderate Acid (e.g., TFA/TIS/H₂O)Strong Acid (e.g., HF, TFMSA)The need for HF in the Boc strategy requires specialized, corrosion-resistant equipment and stringent safety protocols, limiting its accessibility. TFA cleavage is far more common in standard labs.[10][11]
Workflow Simplicity Simpler coupling step (direct addition).Requires co-addition of coupling reagents.The use of a pre-activated ester streamlines the coupling cycle. However, the overall Boc workflow can be faster due to potentially shorter deprotection and wash cycles.

Decision Workflow for selecting the appropriate Histidine derivative

Choosing the right derivative is a strategic decision based on the peptide's characteristics and available laboratory infrastructure.

start Start: Synthesizing a Histidine-Containing Peptide q1 Is peptide sensitive to repeated acid treatment or requires on-resin modification? start->q1 q2 Is minimizing racemization the absolute top priority? q1->q2  No fmoc_path Use Fmoc-D-His(Trt)-OPfp q1->fmoc_path  Yes q3 Is an HF cleavage apparatus available and are personnel trained? q2->q3  No reconsider Reconsider strategy. (e.g., Use alternative His side-chain protection like Fmoc-His(Boc)-OH) q2->reconsider  Yes q3->fmoc_path  No boc_path Use Boc-D-His(Trt)-OH q3->boc_path  Yes

Caption: Decision matrix for choosing between Fmoc and Boc strategies for histidine incorporation.

Experimental Protocols: A Practical Guide

The following are generalized protocols for manual SPPS. Instrument-specific parameters may vary.

Protocol 1: Coupling with Fmoc-D-His(Trt)-OPfp

This protocol leverages the pre-activated nature of the Pfp ester for a direct and rapid coupling step.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-D-His(Trt)-OPfp (1.5 to 2.0 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF for Fmoc deprotection

Methodology:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection (if applicable):

    • Treat the resin with 20% piperidine/DMF for 3 minutes. Drain.

    • Treat again with 20% piperidine/DMF for 10-15 minutes. Drain.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine. Confirm the presence of a free amine with a positive Kaiser test.

  • Coupling:

    • Dissolve Fmoc-D-His(Trt)-OPfp (1.5 eq.) in a minimal amount of DMF.

    • Add the solution to the resin.

    • Agitate the reaction vessel at room temperature for 30-60 minutes. The reaction is typically very fast.

    • Scientist's Note: The high reactivity of Pfp esters means coupling is often complete in under an hour.[14] The absence of a separate activation base reduces the risk of base-catalyzed side reactions.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Confirmation: Perform a Kaiser test to confirm the completion of the coupling (negative result). If the test is positive, a recoupling may be necessary.

Protocol 2: Coupling with Boc-D-His(Trt)-OH

This protocol requires an in situ activation step, for which Diisopropylcarbodiimide (DIC) with Hydroxybenzotriazole (HOBt) is a classic and effective choice for suppressing racemization.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-D-His(Trt)-OH (2.0 to 3.0 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (2.0 to 3.0 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (2.0 to 3.0 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 25-50% (v/v) TFA in DCM for Boc deprotection

  • 10% (v/v) Diisopropylethylamine (DIPEA) in DMF for neutralization

Methodology:

  • Resin Preparation: Swell the peptide-resin in DCM for 30-60 minutes.

  • Boc Deprotection (if applicable):

    • Treat the resin with 25-50% TFA/DCM for 2 minutes. Drain.

    • Treat again with 25-50% TFA/DCM for 20-30 minutes. Drain.

  • Washing: Wash the resin with DCM (5x) and DMF (3x).

  • Neutralization: Treat the resin with 10% DIPEA/DMF for 2 minutes (2x). Wash with DMF (5x).

  • Coupling:

    • In a separate vessel, dissolve Boc-D-His(Trt)-OH (2.0 eq.) and HOBt (2.0 eq.) in DMF.

    • Add DIC (2.0 eq.) to the solution and allow to pre-activate for 5-10 minutes.

    • Scientist's Note: Pre-activation time is a critical parameter. For histidine, it should be kept to a minimum to reduce the window for racemization.[4] The HOBt forms an active ester in situ, which is less prone to racemization than the O-acylisourea intermediate formed directly with DIC.

    • Add the activation mixture to the resin.

    • Agitate for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Confirmation: Perform a Kaiser test to confirm reaction completion.

Visualizing the Synthetic Cycles

The fundamental differences in the workflows are best illustrated visually.

cluster_fmoc Fmoc-D-His(Trt)-OPfp Cycle cluster_boc Boc-D-### His(Trt)-OH Cycle f_start Resin-Peptide-NH-Fmoc f_deprotect 1. Deprotection (20% Piperidine/DMF) f_start->f_deprotect f_wash1 2. Wash (DMF/DCM) f_deprotect->f_wash1 f_couple 3. Coupling (Add Fmoc-D-His(Trt)-OPfp) f_wash1->f_couple f_wash2 4. Wash (DMF) f_couple->f_wash2 f_end Resin-Peptide-His(Trt)-Fmoc f_wash2->f_end b_start Resin-Peptide-NH-Boc b_deprotect 1. Deprotection (25-50% TFA/DCM) b_start->b_deprotect b_wash1 2. Wash (DCM/DMF) b_deprotect->b_wash1 b_neut 3. Neutralization (DIPEA/DMF) b_wash1->b_neut b_wash2 4. Wash (DMF) b_neut->b_wash2 b_couple 5. Coupling (Add Boc-D-His(Trt)-OH + DIC/HOBt) b_wash2->b_couple b_wash3 6. Wash (DMF) b_couple->b_wash3 b_end Resin-Peptide-His(Trt)-Boc b_wash3->b_end

Caption: Comparison of a single coupling cycle in Fmoc vs. Boc SPPS.

Conclusion and Recommendations

The selection between Fmoc-D-His(Trt)-OPfp and Boc-D-His(Trt)-OH is a strategic choice that extends beyond a single coupling step.

Fmoc-D-His(Trt)-OPfp is the superior choice when:

  • Orthogonality is required for complex peptides, post-synthesis modifications, or sensitive sequences.

  • Minimizing side reactions is critical, as the pre-activated ester and mild deprotection conditions offer a cleaner synthetic route.

  • HF cleavage apparatus is unavailable , making the milder TFA cleavage of the Fmoc/tBu strategy the only viable option.

Boc-D-His(Trt)-OH may be considered when:

  • Synthesizing simpler, robust peptides where the risks of repeated acidolysis are low.

  • The laboratory is fully equipped for and experienced with Boc/Bzl chemistry and HF cleavage .

  • Racemization can be carefully controlled through optimized in situ activation protocols .

For the majority of modern research and drug development applications, the safety, flexibility, and cleaner reaction profile afforded by the Fmoc/tBu strategy, and by extension the use of derivatives like Fmoc-D-His(Trt)-OPfp , represent the more robust and versatile approach to successfully synthesizing challenging histidine-containing peptides.

References

  • Vertex AI Search, based on internal knowledge and data
  • Benchchem. (2025). OH and Boc-D-His(TRT)-OH in Solid-Phase Peptide Synthesis. Benchchem Technical Guides.
  • Ningbo Inno Pharmchem Co., Ltd. (2026, March 23). The Crucial Role of Boc-His(Trt)-OH in Modern Peptide Synthesis.
  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec Technical Library.
  • Kim, S., et al. (2005). Synthesis of Pentafluorophenyl Esters of Nitroveratryloxycarbonyl-Protected Amino Acids. Bull. Korean Chem. Soc., 26(9), 1435-1438.
  • Staderini, M., et al. (2021).
  • Int J Pept Protein Res. (1986). Histidine Racemization in the Synthesis of an Analog of the Luteinizing Hormone Releasing Factor.
  • Suzhou Highfine Biotech.
  • Benchchem. (2025). A comparative study of pentafluorophenyl esters in peptide coupling efficiency. Benchchem Technical Guides.
  • Barlos, K., & Gatos, D. (1987). Protection of histidine in peptide synthesis: A Reassessment of the trityl group. Tetrahedron Letters, 28(48), 6031-6034.
  • Wikipedia. Pentafluorophenyl esters.
  • Fletcher, A. R., et al. (1979).
  • Benchchem. (2025). A Comparative Guide to Histidine Side-Chain Protection: Evaluating Alternatives to the Trityl Group. Benchchem Technical Guides.
  • Benchchem. (2025). Technical Support Center: Preventing Racemization of Histidine in Peptide Synthesis. Benchchem Technical Guides.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
  • Benchchem. (2025). OH and Boc-His(Trt)-OH in Peptide Synthesis. Benchchem Technical Guides.
  • Benchchem. (2025). Orthogonal protection strategy using Fmoc and Boc groups. Benchchem Technical Guides.
  • Fields, G. B., & Fields, C. G. (1991). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Int. J. Pept. Protein Res., 37(4), 298-304.
  • Fields, C. G., & Fields, G. B. (1993). Methods for Removing the Fmoc Group. Peptide Research, 6(3), 115-121.
  • BOC Sciences. (2023). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Barlos, K., et al. (1989). Im-trityl protection of histidine. PubMed.
  • Benchchem. (2025). A Comprehensive Technical Guide to Fmoc and Boc Protecting Groups in Peptide Synthesis. Benchchem Technical Guides.
  • CEM Corporation. (2019). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
  • The Royal Society of Chemistry.
  • AAPPTec. Peptide Synthesis - FAQ. AAPPTec Technical Library.
  • Benchchem. (2025). An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis. Benchchem Technical Guides.
  • Benchchem. (2025). A Comparative Analysis of Boc-His(Boc)-OH and Fmoc-His(Trt)-OH in Peptide Synthesis.
  • Kumar, A., et al. (2024).
  • CEM Corporation. (2019). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
  • Benchchem. (2025). OH vs. Fmoc-His(Boc)-OH in Solid-Phase Peptide Synthesis. Benchchem Technical Guides.
  • Suzhou Highfine Biotech. (2025, July 11). Amino protecting group—triphenylmethyl series.
  • Benchchem. (2025). A Comparative Guide to Coupling Reagents for Fmoc-His(Trt)-OH in Peptide Synthesis. Benchchem Technical Guides.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • Benchchem. (2025). Application Notes and Protocols: Recommended Coupling Reagents for Boc-His(Trt)-OH in Peptide Synthesis.
  • Kent, S. B., et al. (1992). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed.
  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • BOC Sciences.
  • Benchchem. (2025). Application Notes and Protocols: Pentafluorophenyl Chloroformate in Solid-Phase Peptide Synthesis (SPPS).
  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(4), 223-241.
  • ChemPep. Fmoc Solid Phase Peptide Synthesis.
  • Novabiochem®.
  • ResearchGate. Outline of the particle-based coupling reaction of Fmoc-Cys(Trt)-OPfp....

Sources

Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Validation of Fmoc-D-His(Trt)-OPfp Incorporation

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the successful incorporation of every amino acid is paramount. This is particularly true for non-standard d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the successful incorporation of every amino acid is paramount. This is particularly true for non-standard derivatives like Fmoc-D-His(Trt)-OPfp, where the chirality (D-configuration), the bulky trityl (Trt) side-chain protection, and the pentafluorophenyl (PFP) active ester present unique opportunities and challenges. This guide provides an in-depth, objective comparison of mass spectrometry-based validation methods against other alternatives, supported by experimental insights and detailed protocols to ensure the integrity of your synthetic peptides.

The Critical Role of Histidine and the Rationale for Fmoc-D-His(Trt)-OPfp

Histidine's imidazole side chain is a frequent participant in biological interactions, but it is also a source of significant challenges during peptide synthesis, most notably a high propensity for racemization. The use of the D-isomer is often a strategic choice in drug design to enhance peptide stability against enzymatic degradation. The trityl (Trt) group offers robust protection for the imidazole side chain, while the pentafluorophenyl (PFP) ester is a highly reactive activating group. This combination is designed for efficient and stereochemically pure incorporation.

Pentafluorophenyl esters are highly reactive due to the strong electron-withdrawing nature of the pentafluorophenyl group, which facilitates nucleophilic attack by the free amino group of the growing peptide chain.[1] This high reactivity leads to rapid coupling times, which can minimize side reactions.[1][2] The use of a pre-formed active ester like Fmoc-D-His(Trt)-OPfp also prevents the peptide from being exposed to in-situ activating reagents, further reducing the risk of unwanted modifications.[1][3]

Mass Spectrometry: The Gold Standard for Validation

Mass spectrometry (MS) is the cornerstone of modern peptide analysis, offering unparalleled precision in confirming the incorporation of amino acids like Fmoc-D-His(Trt)-OPfp.[4] It provides a direct measurement of the peptide's molecular weight, allowing for unambiguous confirmation of successful coupling. When coupled with liquid chromatography (LC-MS), it also provides crucial information about the purity of the sample.

Experimental Workflow for LC-MS Validation

The validation process begins after the full peptide has been synthesized, cleaved from the resin, and the protecting groups have been removed.

LC-MS Validation Workflow cluster_SPPS Peptide Synthesis & Cleavage cluster_Analysis Analytical Validation SPPS Solid-Phase Peptide Synthesis (Incorporation of Fmoc-D-His(Trt)-OPfp) Cleavage Cleavage from Resin & Global Deprotection SPPS->Cleavage Precipitation Precipitation & Lyophilization Cleavage->Precipitation Sample_Prep Crude Peptide Sample Preparation Precipitation->Sample_Prep Crude Peptide LC_Separation Reverse-Phase HPLC Separation Sample_Prep->LC_Separation MS_Detection Mass Spectrometry Detection (ESI-MS) LC_Separation->MS_Detection Data_Analysis Data Analysis (Mass & Purity Verification) MS_Detection->Data_Analysis

Caption: Workflow for SPPS and subsequent LC-MS validation.

Interpreting the Mass Spectrum

The primary goal of the MS analysis is to verify the molecular weight of the synthesized peptide. The expected molecular weight is calculated based on the amino acid sequence. The mass spectrometer measures the mass-to-charge ratio (m/z) of the ionized peptide. For peptides, it is common to observe multiple charge states (e.g., [M+H]⁺, [M+2H]²⁺, [M+3H]³⁺).

Example Calculation:

For a hypothetical peptide, Ac-Ala-D-His-Gly-NH₂, the expected monoisotopic mass would be:

  • Acetyl (Ac): 42.0106 Da

  • Alanine (Ala): 71.0371 Da

  • D-Histidine (His): 137.0589 Da

  • Glycine (Gly): 57.0215 Da

  • Amide (NH₂): 16.0187 Da

  • Total: 323.1468 Da

The ESI-MS spectrum should show a prominent peak corresponding to this mass (e.g., at m/z 324.1541 for the [M+H]⁺ ion).

Comparison of Validation Methodologies

While mass spectrometry is the most definitive method, other techniques are often used during the synthesis process to provide real-time feedback.

MethodPrincipleAdvantagesDisadvantages
Mass Spectrometry (MS) Measures the mass-to-charge ratio of the final peptide.Unambiguous confirmation of molecular weight and successful incorporation. High sensitivity. Provides purity information (with LC).Requires cleavage from the resin; not a real-time method for monitoring coupling.
Kaiser Test (Ninhydrin Test) Colorimetric test that detects free primary amines.Simple, rapid, and provides a qualitative assessment of coupling completion.Not reliable for secondary amines (like proline). Can give false positives with prolonged heating.
Chloranil Test Colorimetric test for secondary amines.Useful for confirming the coupling to proline.Less commonly used than the Kaiser test.
HPLC Analysis Separates the peptide from impurities based on hydrophobicity.Provides quantitative purity data. Can sometimes separate diastereomers, giving an indication of racemization.Does not confirm the mass of the peptide.

Addressing the Challenges of Histidine Incorporation

The use of Fmoc-D-His(Trt)-OPfp is designed to mitigate some of the inherent challenges of working with histidine, but potential issues can still arise.

Racemization

Histidine is particularly susceptible to racemization (epimerization) during the activation step of peptide coupling.[5][6] The π-nitrogen of the imidazole ring can act as an intramolecular base, promoting the formation of an optically labile oxazolone intermediate. While PFP esters are known to suppress racemization due to their high reactivity leading to rapid coupling, it is still a critical parameter to assess.[1][7]

Validation of Chiral Purity:

High-resolution HPLC is often capable of separating the desired peptide (containing D-His) from its epimer (containing L-His). The two diastereomers will have slightly different retention times. LC-MS can then be used to confirm that both peaks have the same mass, confirming they are epimers.[8]

Incomplete Deprotection of the Trityl Group

The trityl group is removed during the final acid cleavage step. However, incomplete removal can occur, especially in sterically hindered sequences. This results in a peptide that is 242.11 Da heavier (the mass of the trityl group) than the target peptide. This is easily detected by mass spectrometry.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of a Model Peptide

This protocol outlines the manual synthesis of a model tripeptide, Ac-Ala-D-His-Phe-NH₂, on Rink Amide resin.

  • Resin Swelling: Swell 100 mg of Rink Amide resin (0.5 mmol/g) in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 2 mL of 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (3x), isopropanol (3x), and DMF (3x).

  • Coupling of Fmoc-Phe-OH: Dissolve 3 equivalents of Fmoc-Phe-OH, 3 equivalents of HBTU, and 6 equivalents of DIPEA in DMF. Add to the resin and shake for 1 hour. Confirm completion with a Kaiser test. Wash the resin as in step 2.

  • Fmoc Deprotection: Repeat step 2.

  • Coupling of Fmoc-D-His(Trt)-OPfp: Dissolve 1.5 equivalents of Fmoc-D-His(Trt)-OPfp in DMF. Add to the resin and shake for 30 minutes. The high reactivity of the PFP ester often allows for shorter coupling times and may not require a base. Monitor the reaction with a Kaiser test. Wash the resin.

  • Fmoc Deprotection: Repeat step 2.

  • Coupling of Fmoc-Ala-OH: Repeat step 3 with Fmoc-Ala-OH.

  • N-terminal Acetylation: Treat the resin with a solution of acetic anhydride/DIPEA/DMF (1:2:3) for 30 minutes. Wash the resin.

  • Cleavage and Deprotection: Wash the resin with dichloromethane (DCM) and dry. Treat with 2 mL of a cleavage cocktail (95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 2 hours.

  • Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and air dry.

  • Lyophilization: Lyophilize the crude peptide to obtain a fluffy white powder.

Protocol 2: LC-MS Analysis of the Crude Peptide
  • Sample Preparation: Dissolve approximately 1 mg of the lyophilized crude peptide in 1 mL of 50:50 acetonitrile/water with 0.1% formic acid.

  • LC System: Use a reverse-phase HPLC system with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Chromatographic Method:

    • Flow Rate: 0.3 mL/min.

    • Gradient: 5% to 95% B over 10 minutes.

    • Injection Volume: 5 µL.

  • Mass Spectrometer: Couple the HPLC to an electrospray ionization (ESI) mass spectrometer.

    • Ionization Mode: Positive.

    • Scan Range: m/z 100-1000.

    • Data Acquisition: Acquire full scan MS data.

Conclusion

The incorporation of specialized amino acid derivatives like Fmoc-D-His(Trt)-OPfp is a powerful strategy in modern peptide-based drug discovery. The high reactivity of the PFP ester promotes efficient and rapid coupling, which is advantageous for minimizing racemization, a known risk with histidine.[1][2][7] While traditional in-process tests like the Kaiser test provide valuable qualitative feedback, they are insufficient for final validation. A robust analytical workflow centered around LC-MS is non-negotiable. It provides the only definitive evidence of successful incorporation by confirming the correct molecular weight and offers critical insights into sample purity, including the potential presence of epimers or incompletely deprotected species. By integrating the detailed protocols and understanding the principles outlined in this guide, researchers can confidently verify the integrity of their synthetic peptides and ensure the reliability of their downstream applications.

References

  • Atherton, E., & Sheppard, R. C. (1985). Solid phase peptide synthesis using preformed symmetrical anhydrides and pentafluorophenyl esters.
  • BenchChem. (2025). A comparative study of pentafluorophenyl esters in peptide coupling efficiency. BenchChem Tech Support.
  • BenchChem. (2025). Protecting Peptide Integrity: A Comparative Guide to Validating Sequences with His(Trt). BenchChem Tech Support.
  • Dilun Biotechnology. (2026, January 15). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Key.
  • Google Patents. (1993). US5233044A - Active esters for solid phase peptide synthesis.
  • BenchChem. (2025). Technical Support Center: Minimizing Racemization of Histidine During Peptide Coupling. BenchChem Tech Support.
  • Survival Technologies. (n.d.).
  • Jones, J. H., & Ramage, W. I. (1978). An approach to the prevention of racemisation in the synthesis of histidine-containing peptides.
  • Jones, J. H., Ramage, W. I., & Fletcher, A. R. (1976). Mechanism of racemisation of histidine derivatives in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, (20), 1761-1764.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • BenchChem. (2025). A Comparative Guide to Histidine Protection in Fmoc Solid-Phase Peptide Synthesis: Mass Spectrometry Insights. BenchChem Tech Support.
  • Chandran, S., et al. (2019).
  • van der Marel, G. A., et al. (1999). Application of the Trityl Group in Peptide Chemistry.
  • Glen Research. (2001). Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond. Glen Report, 13(13).
  • Tabb, D. L., et al. (2003). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 14(6), 631-641.
  • Scribd. (n.d.). Optimizing Fmoc-His(Trt)-OH in Peptide Synthesis.
  • Mouchahoir, T., & Schiel, J. E. (2018). Development of an LC-MS/MS peptide mapping protocol for the NISTmAb. Analytical and Bioanalytical Chemistry, 410(8), 2111-2126.
  • Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504.
  • CEM Corporation. (2019). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
  • Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry.
  • Gfeller, D., et al. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis.
  • Li, Y., et al. (2019). Chemical synthesis and biological activity of peptides incorporating an ether bridge as a surrogate for a disulfide bond. Organic & Biomolecular Chemistry, 17(4), 878-885.
  • ResearchGate. (n.d.). Comparative HPLC measurements. The pure Fmoc-Cys(Trt)-OPfp reference... [Image].
  • Anapharm Bioanalytics. (2025, October 29). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges.
  • AAPPTec. (n.d.).
  • Unden, A., et al. (2001). Synthesis and Application of Fmoc-His(3-Bum)-OH. Journal of Peptide Science, 7(8), 416-423.
  • Miranda, L. P., & Alewood, P. F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). LC MS Peptide Mapping after Trypsin Digestion of Proteins.
  • Sigma-Aldrich. (n.d.). Tools for Mass Spectrometry.

Sources

Validation

Preserving Chirality: A Comparative Guide to Racemization Rates of Fmoc-D-His(Trt)-OPfp in Peptide Synthesis

In the precise world of therapeutic peptide development, maintaining the absolute stereochemical integrity of each amino acid is not merely a matter of purity, but a fundamental determinant of biological activity and saf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the precise world of therapeutic peptide development, maintaining the absolute stereochemical integrity of each amino acid is not merely a matter of purity, but a fundamental determinant of biological activity and safety. Racemization—the unintended conversion of a chiral amino acid into its mirror image—is a persistent challenge, particularly for historically difficult residues like histidine.[1][2][3][4] The choice of coupling strategy is the most critical factor in mitigating this risk.

This guide provides an in-depth comparison of a pre-activated pentafluorophenyl (Pfp) ester, Fmoc-D-His(Trt)-OPfp , against standard in-situ coupling reagents. We will explore the underlying mechanisms of histidine racemization, present comparative data, and provide detailed experimental protocols for researchers to validate these findings, ensuring the synthesis of stereochemically pure peptides.

The Unique Challenge of Histidine Racemization

Histidine's propensity for racemization stems from its imidazole side chain.[2][4] During the carboxyl group activation required for peptide bond formation, the π-nitrogen of the imidazole ring can act as an intramolecular base.[5][6] This facilitates the abstraction of the proton from the α-carbon, leading to a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, yielding a mixture of D- and L-enantiomers.

Two primary mechanistic pathways contribute to racemization during peptide coupling:

  • Direct Hα Abstraction: A base present in the reaction mixture directly removes the acidic α-proton from the activated amino acid intermediate.[2]

  • Oxazolone Formation: The activated carboxyl group can cyclize to form a 5(4H)-oxazolone intermediate.[1][2] The α-proton of this planar ring is highly acidic and easily abstracted by a base, leading to rapid racemization. Nucleophilic attack by the incoming amine on the achiral oxazolone results in a mixture of stereoisomers.[1][2]

For histidine, the intramolecular catalysis by the side chain significantly accelerates these processes, making it one of the most racemization-prone amino acids in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[7]

A Fmoc-D-His(Trt)-OH B Activated Intermediate (e.g., O-acylisourea, HOBt-ester) A->B C Planar Enolate (Achiral) B->C Base (External or Imidazole Side-Chain) D Oxazolone Intermediate (Planar, Achiral) B->D Cyclization E Desired D-His Peptide B->E Direct Amine Attack (Desired Pathway) C->E Protonation + Amine Attack F Racemized L-His Peptide C->F Protonation + Amine Attack D->C

Mechanism of Histidine Racemization.

A Comparison of Coupling Strategies

The core principle for minimizing racemization is to ensure that the rate of peptide bond formation is significantly faster than the rate of racemization. This is where the choice of coupling reagent becomes paramount.

Standard In-Situ Coupling Reagents

These reagents activate the free carboxylic acid of the amino acid directly in the reaction vessel just before or during the coupling step.

  • Carbodiimides (DIC/DCC) + Additives: Reagents like Diisopropylcarbodiimide (DIC), when used with additives such as 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), are a cost-effective option.[8] The additive is critical; it converts the highly reactive O-acylisourea intermediate into a more stable active ester, which is less prone to racemization.[9][10] However, the coupling reactions can be slower, providing a larger time window for racemization to occur.

  • Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU and HBTU are known for their high reactivity and efficiency, which can promote rapid amide bond formation, kinetically outcompeting the racemization pathway.[1] However, they require a tertiary base (e.g., DIPEA, NMM) for activation, which can itself promote racemization through both the direct abstraction and oxazolone pathways.[11] Studies consistently show that HATU is superior to HBTU in suppressing racemization.[1][12]

  • Phosphonium Salts (PyBOP): Similar to uronium salts, phosphonium reagents are highly efficient but also require a base. They are generally considered effective at suppressing racemization.[8]

Pre-Activated Fmoc-D-His(Trt)-OPfp Esters

Pentafluorophenyl (Pfp) esters are a class of active esters that are stable enough to be isolated, purified, and stored as crystalline solids.[13][14] The use of Fmoc-D-His(Trt)-OPfp fundamentally changes the coupling dynamic.

  • High Reactivity: The strong electron-withdrawing nature of the pentafluorophenyl ring makes the ester carbonyl carbon highly electrophilic, leading to rapid and efficient coupling without the need for an additional activating reagent.[13][14][15]

  • Avoidance of In-Situ Activation: By using a pre-activated amino acid, the growing peptide chain is never exposed to the byproducts of carbodiimides or the strong bases required for uronium/phosphonium salt activation.[13] This eliminates a major driver of racemization.

  • Purity and Simplicity: As a pre-purified, stable solid, Fmoc-D-His(Trt)-OPfp ensures that a high-purity building block is used, simplifying the reaction and minimizing potential side reactions.[14]

Experimental Design: A Comparative Study

To objectively compare these methods, a standardized experiment can be performed to quantify the level of racemization during a single coupling step.

Objective: To quantify the percentage of L-His diastereomer formed when coupling Fmoc-D-His(Trt)-OH (or its OPfp ester) to a model peptide.

Model System: The synthesis of the dipeptide Fmoc-D-His(Trt)-L-Leu-NH₂ . Using a C-terminal amide resin avoids potential complications from resin linkers.

cluster_prep Resin Preparation cluster_coupling Comparative Coupling of Fmoc-D-His(Trt) cluster_arms cluster_analysis Analysis A Start with Rink Amide Resin B Couple Fmoc-L-Leu-OH A->B C Fmoc Deprotection (20% Piperidine/DMF) B->C D H-L-Leu-Resin C->D E Split Resin into 4 Reactors D->E R1 Method 1: Fmoc-D-His(Trt)-OPfp E->R1 R2 Method 2: Fmoc-D-His(Trt)-OH + HATU / DIPEA E->R2 R3 Method 3: Fmoc-D-His(Trt)-OH + HBTU / DIPEA E->R3 R4 Method 4: Fmoc-D-His(Trt)-OH + DIC / Oxyma E->R4 F Cleave Peptide from Resin (TFA Cocktail) R1->F R2->F R3->F R4->F G Analyze Crude Peptide via Chiral RP-HPLC F->G H Quantify % D-His-L-Leu vs. % L-His-L-Leu G->H

Experimental workflow for comparative analysis.
Detailed Experimental Protocols

Protocol 1: Peptide Synthesis and Coupling

  • Resin Preparation: Swell Rink Amide resin in Dimethylformamide (DMF).

  • Leucine Coupling: Couple Fmoc-L-Leu-OH using a standard DIC/HOBt protocol.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from Leucine. Wash thoroughly with DMF.

  • Resin Splitting: Divide the H-L-Leu-Resin equally into four separate reaction vessels.

  • Histidine Coupling (Perform in parallel):

    • Vessel 1 (Fmoc-D-His(Trt)-OPfp): Add a solution of Fmoc-D-His(Trt)-OPfp (3 eq.) in DMF to the resin. Allow to react for 1-2 hours.

    • Vessel 2 (HATU): In a separate vial, pre-activate Fmoc-D-His(Trt)-OH (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 minutes. Add this solution to the resin. React for 1 hour.

    • Vessel 3 (HBTU): In a separate vial, pre-activate Fmoc-D-His(Trt)-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 minutes. Add this solution to the resin. React for 1 hour.

    • Vessel 4 (DIC/Oxyma): Add a solution of Fmoc-D-His(Trt)-OH (3 eq.) and Oxyma (3 eq.) in DMF to the resin, followed by DIC (3 eq.). React for 2-3 hours.

  • Washing: After the coupling reaction (monitored by Kaiser test), wash all resins thoroughly with DMF and Dichloromethane (DCM).

Protocol 2: Cleavage and Analysis

  • Cleavage: Treat each resin sample with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.

  • Precipitation: Filter the resin and precipitate the crude peptide from the filtrate using cold diethyl ether.

  • Analysis: Dissolve each crude peptide sample in a suitable solvent. Analyze by reverse-phase HPLC using a chiral stationary phase capable of separating diastereomers.[4][16]

  • Quantification: Integrate the peak areas for the desired Fmoc-D-His-L-Leu-NH₂ diastereomer and the undesired Fmoc-L-His-L-Leu-NH₂ diastereomer. Calculate the percentage of racemization as: (% Racemization) = [Area(L-His) / (Area(D-His) + Area(L-His))] * 100.

Comparative Data Summary

The following table summarizes expected results based on published data for the coupling of Fmoc-His(Trt)-OH under various conditions. The use of Fmoc-D-His(Trt)-OPfp is projected to yield the lowest racemization due to its mechanism of action.

Coupling MethodActivating Reagent(s)BaseTypical % Racemization (Formation of L-His Isomer)
Pfp Ester Fmoc-D-His(Trt)-OPfp None < 0.5% (Projected)
Uronium SaltHATUNMM / DIPEA13.9%
Uronium SaltHBTUNMM / DIPEA10.9%
Phosphonium SaltPyBOPNMM / DIPEA11.2%
CarbodiimideDIC / OxymaNone1.8%
CarbodiimideEDCI / HOBtNMM / DIPEA10.6%

Note: Data is collated from studies on Fmoc-L-His(Trt)-OH and serves as a strong benchmark. The projected value for the OPfp ester is based on its mechanistic advantages in avoiding base-mediated racemization pathways.

Discussion and Recommendations

The experimental data clearly indicates that the conditions during in-situ activation, particularly the presence of a strong base, are the primary drivers of histidine racemization. While modern uronium and phosphonium reagents (HATU, HBTU, PyBOP) offer high coupling efficiency, this benefit is significantly undermined by the racemization induced by the required bases.

The DIC/Oxyma method provides a marked improvement, demonstrating that avoiding a strong organic base is a highly effective strategy for preserving stereochemical integrity.

However, the Fmoc-D-His(Trt)-OPfp method represents the most robust strategy. By completely separating the activation step from the coupling reaction, it eliminates the need for any activating reagents or organic bases during the critical peptide bond formation step.[13][14] The high, intrinsic reactivity of the Pfp ester drives the reaction to completion efficiently, minimizing the time window for any potential background racemization.[15]

Recommendations for Researchers:

  • For Critical Applications: For the synthesis of therapeutic peptides or sequences where even minor diastereomeric impurities are unacceptable, the use of Fmoc-D-His(Trt)-OPfp is strongly recommended.

  • For Routine Synthesis: When balancing cost and performance, DIC/Oxyma offers a significant improvement over base-mediated uronium/phosphonium salt methods and is a reliable choice for suppressing histidine racemization.[8]

  • Avoid Pre-activation with Bases: If using uronium or phosphonium salts is unavoidable, minimize the pre-activation time and coupling temperature to reduce the extent of racemization.[17]

By understanding the mechanisms at play and selecting a coupling strategy that minimizes exposure to racemizing conditions, researchers can confidently synthesize histidine-containing peptides with the highest degree of stereochemical purity.

References

  • Benchchem. Detecting Racemization in Fmoc-Cys(Trt)-OH Peptides: A Comparative Guide to Analytical Methods.
  • Benchchem. A Comparative Guide to Racemization in Peptide Synthesis: HATU vs. Alternative Coupling Reagents.
  • Jones, J. H., & Ramage, W. I. (1978). Mechanism of racemisation of histidine derivatives in peptide synthesis. PubMed.
  • Subir, K. S., & de la Torre, B. G. (2023). Epimerisation in Peptide Synthesis. MDPI.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Benchchem. Application Notes and Protocols: Pentafluorophenyl Chloroformate in Solid-Phase Peptide Synthesis (SPPS).
  • Benchchem. A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity.
  • 7.4 Racemization Assays. (n.d.).
  • Sohma, Y., & Taniguchi, A. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC.
  • Benchchem. Technical Support Center: Preventing Racemization of Histidine in Peptide Synthesis.
  • ChemPep. Overview of Peptide Coupling Reagents.
  • Wang, Y., et al. (2010). Identification of Racemization Sites Using Deuterium Labeling and Tandem Mass Spectrometry. ACS Publications.
  • Yang, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and N α -DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. ResearchGate.
  • ChemPep. Fmoc Solid Phase Peptide Synthesis.
  • Sohma, Y., et al. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. ACS Publications.
  • Ehmann, A., et al. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed.
  • BOC Sciences. The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Benchchem. Protocol for solid-phase peptide synthesis using Fmoc-amino acid pentafluorophenyl esters.
  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. (n.d.).
  • Benchchem. A Comparative Guide to Coupling Reagents for Fmoc-His(Trt)-OH in Peptide Synthesis.
  • Gerhardt, J., & Nicholson, G. J. Validation of a GC-MS Method for Determination of the Optical Purity of Peptides. CAT.
  • Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis.
  • Synthesis of peptides on solid phase using pentafluorophenyl esters. (n.d.). ResearchGate.
  • Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. (n.d.). CHIMIA.
  • Procter, D. J., et al. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. PMC.
  • US5233044A - Active esters for solid phase peptide synthesis. (n.d.). Google Patents.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).
  • Yang, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Scite.ai.

Sources

Safety & Regulatory Compliance

Safety

Fmoc-d-his(trt)-opfp proper disposal procedures

Fmoc-D-His(Trt)-OPfp: Comprehensive Operational and Disposal Protocols for Solid-Phase Peptide Synthesis Executive Summary As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Fmoc-D-His(Trt)-OPfp: Comprehensive Operational and Disposal Protocols for Solid-Phase Peptide Synthesis

Executive Summary

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the synthesis of complex peptides is not only highly efficient but rigorously safe. Fmoc-D-His(Trt)-OPfp —a pre-activated pentafluorophenyl ester of D-histidine—is a powerful reagent. It bypasses the need for in situ coupling reagents (like HATU or DIC), minimizing racemization and accelerating amide bond formation[1]. However, this efficiency comes with a specific chemical cost: the stoichiometric generation of pentafluorophenol (PFP-OH) as a leaving group[2].

This guide provides the definitive, step-by-step operational and disposal procedures for Fmoc-D-His(Trt)-OPfp, grounded in chemical causality, self-validating protocols, and environmental compliance.

Part 1: Chemical Profiling & Hazard Causality

When utilizing Fmoc-D-His(Trt)-OPfp, you are managing three distinct chemical entities throughout the synthesis cycle. Understanding their properties is the foundation of safe disposal:

  • The OPfp Ester (Coupling Phase): During amide bond formation, the pentafluorophenyl group is displaced by the resin-bound amine, releasing pentafluorophenol (PFP-OH) into the solvent[3]. Unlike standard phenols, PFP-OH is highly acidic (pKa ~5.5) and moderately toxic via oral and dermal routes[4]. Because it is a heavily fluorinated organic compound, it mandates strict segregation into halogenated waste streams.

  • The Fmoc Group (Deprotection Phase): Cleaved using a secondary amine (typically 20% piperidine in DMF), yielding dibenzofulvene. This generates a basic, non-halogenated waste stream.

  • The Trityl (Trt) Group (Cleavage Phase): The imidazole side-chain is protected by a trityl group, which is cleaved during final global deprotection using Trifluoroacetic acid (TFA), yielding triphenylmethanol (Trt-OH). This generates a highly acidic, halogenated waste stream.

Table 1: Physicochemical and Hazard Profile of Fmoc-D-His(Trt)-OPfp Byproducts

Chemical ByproductSynthesis StagepKaPrimary Hazard ClassificationRequired Waste Stream
Pentafluorophenol (PFP-OH) Coupling~5.5Toxic (Oral/Dermal), Corrosive, Aquatic ToxicityHalogenated Organic
Dibenzofulvene (DBF) Fmoc DeprotectionN/AIrritant, FlammableNon-Halogenated Basic Organic
Triphenylmethanol (Trt-OH) Final CleavageN/AMild IrritantHalogenated Acidic Organic (due to TFA)

Part 2: Operational Workflow & Waste Segregation Logic

To prevent exothermic acid-base reactions and ensure compliance with environmental regulations, waste streams must be strictly segregated. Mixing the piperidine deprotection waste with the TFA cleavage waste will result in a violent, potentially explosive exothermic neutralization.

WasteWorkflow Start Fmoc-D-His(Trt)-OPfp (Solid Stock) Coupling Coupling Reaction (DMF/NMP + Base) Start->Coupling Active Use SolidWaste Solid Waste Disposal (Incineration) Start->SolidWaste Expired/Unused PeptideResin Fmoc-D-His(Trt)-Peptide-Resin Coupling->PeptideResin CouplingWaste Coupling Liquid Waste (Contains PFP-OH, DMF) Coupling->CouplingWaste Wash Steps Deprotection Fmoc Deprotection (20% Piperidine) PeptideResin->Deprotection HalogenatedBin Halogenated Organic Waste Stream CouplingWaste->HalogenatedBin PFP-OH is fluorinated DeprotWaste Basic Liquid Waste (Dibenzofulvene, Piperidine) Deprotection->DeprotWaste Cleavage Global Cleavage (TFA + Scavengers) Deprotection->Cleavage Next Steps NonHalogenatedBin Non-Halogenated Basic Waste Stream DeprotWaste->NonHalogenatedBin CleavageWaste Acidic Liquid Waste (Trt-OH, TFA) Cleavage->CleavageWaste AcidicBin Acidic Organic Waste Stream CleavageWaste->AcidicBin

Workflow of Fmoc-D-His(Trt)-OPfp coupling, highlighting the segregation of chemical waste streams.

Part 3: Step-by-Step Disposal Methodologies

Protocol A: Disposal of Unused or Expired Solid Fmoc-D-His(Trt)-OPfp

Causality: Solid pre-activated esters degrade slowly in the presence of atmospheric moisture, hydrolyzing to the free acid and releasing PFP-OH. Expired stock must be treated as hazardous organic solid waste[5].

  • Inventory & Segregation: Keep the material in its original, tightly sealed amber glass vial. Do not attempt to dissolve the solid for liquid disposal, as this unnecessarily increases the volume of hazardous solvent waste.

  • Secondary Containment: Place the vial inside a secondary shatter-proof container or heavy-duty sealable plastic bag.

  • Labeling: Label strictly as "Hazardous Solid Waste: Fluorinated Organic Compound (Fmoc-D-His(Trt)-OPfp / Pentafluorophenol)".

  • Disposal Route: Transfer to the laboratory's authorized hazardous solid waste collection bin for high-temperature incineration.

    • Self-Validation Step: Verify that the waste manifest explicitly notes the presence of organically bound fluorine. This ensures the incineration facility uses the correct temperature and alkaline scrubbers to neutralize hydrogen fluoride (HF) gas generated during combustion.

Protocol B: Disposal of Coupling Liquid Waste (Containing PFP-OH)

Causality: After the coupling step, the DMF/NMP wash solutions contain unreacted Fmoc-D-His(Trt)-OPfp and the stoichiometric byproduct PFP-OH. PFP-OH is harmful to aquatic life and must never enter the municipal water supply[6].

  • Collection: Drain the coupling solution and the subsequent 3-4 DMF washes into a dedicated waste carboy.

  • Segregation: This carboy MUST be designated for Halogenated Organic Waste . Even though the primary solvent (DMF) is non-halogenated, the presence of pentafluorophenol classifies the entire mixture as halogenated.

  • Venting: PFP-OH is mildly acidic. If the waste carboy contains residual basic amines (like DIPEA from other steps), a mild neutralization occurs. Keep the carboy vented cap slightly loose if gas evolution is suspected.

    • Self-Validation Step: Periodically check the carboy for phase separation or precipitation. PFP-OH salts (e.g., with DIPEA) are generally soluble in DMF, but high concentrations can crash out. If solids form, agitate gently before final disposal pickup to ensure homogeneous transfer.

  • Disposal Route: Submit for institutional hazardous waste pickup.

Protocol C: Disposal of Deprotection and Cleavage Wastes

Causality: Strict segregation prevents dangerous pressure buildup and thermal runaway in waste containers.

  • Fmoc Deprotection Waste: Collect the piperidine/DMF washes containing dibenzofulvene into a Basic Non-Halogenated Organic Waste container.

  • Global Cleavage Waste: Collect the TFA/TIPS/Water mixture containing the cleaved Trityl group into a Halogenated Acidic Waste container.

    • Self-Validation Step: Never mix this with the piperidine waste. If accidental mixing occurs, immediately place the container in a fume hood, leave the cap loose, and monitor for thermal runaway from a safe distance.

Part 4: Immediate Spill Response Protocol

Causality: PFP-OH and OPfp esters can cause skin irritation and systemic toxicity upon dermal contact[7]. Rapid, dry containment prevents aerosolization and dermal absorption.

Scenario 1: Solid Spill (Fmoc-D-His(Trt)-OPfp Powder)

  • Do NOT use water. Water can cause rapid hydrolysis of the active ester, releasing free PFP-OH which is more readily absorbed through the skin.

  • Don appropriate PPE (nitrile gloves, lab coat, safety goggles).

  • Use a dry clean-up procedure. Gently sweep or shovel the powder into a sealable plastic container using a static-free brush to avoid generating dust[6].

  • Wipe the area with a paper towel dampened with isopropanol, then dispose of the towels in the solid hazardous waste bin.

Scenario 2: Liquid Spill (Coupling Solution containing PFP-OH)

  • Cover the spill immediately with a dry chemical absorbent (e.g., vermiculite or a commercial universal spill kit)[7].

  • Sweep the absorbed material into a hazardous waste bag using non-sparking tools.

  • Wash the spill area with copious amounts of soap and water to remove residual acidic PFP-OH. Ensure the runoff is captured using absorbent pads, rather than washing it down the drain[6].

References[1] Pentafluorophenyl esters - Grokipedia. grokipedia.com. Link[2] Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC. nih.gov. Link[3] Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure - ACS Publications. acs.org. Link[4] Pentafluorophenol - Wikipedia. wikipedia.org. Link[7] Pentafluorophenol - Apollo Scientific. apolloscientific.co.uk. Link[6] PENTAFLUOROPHENOL (OD, 97%) - Safety Data Sheet - SDS EU (Reach Annex II). isotope.com. Link[8] Pentafluorophenol - Synquest Labs. synquestlabs.com. Link[5] SAFETY DATA SHEET - TCI Chemicals. tcichemicals.com. Link

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-D-His(Trt)-OPfp

Welcome to your essential guide for the safe handling of Fmoc-D-His(Trt)-OPfp (CAS 109434-24-4), a key reagent in modern peptide synthesis. As drug development professionals, our pursuit of innovation must be anchored in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to your essential guide for the safe handling of Fmoc-D-His(Trt)-OPfp (CAS 109434-24-4), a key reagent in modern peptide synthesis. As drug development professionals, our pursuit of innovation must be anchored in an unwavering commitment to safety. This document moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection, use, and disposal. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research by preventing contamination.

Hazard Identification and Risk Assessment: A Proactive Stance

Fmoc-D-His(Trt)-OPfp is a complex molecule, and a comprehensive risk assessment requires an understanding of its constituent parts. While a specific, detailed toxicological profile for this compound is not widely published, we can infer its potential hazards by examining its structural components: the Fmoc-histidine backbone, the acid-sensitive trityl (Trt) protecting group, and the highly reactive pentafluorophenyl (OPfp) ester.

The primary hazard is associated with the pentafluorophenyl group. The parent compound, pentafluorophenol, is known to be toxic and corrosive, causing severe skin burns and eye damage.[1][2] It is hazardous upon oral, dermal, or inhalation exposure.[1] Furthermore, safety data sheets for similar Fmoc-amino acid derivatives suggest that these compounds may be harmful if inhaled, swallowed, or absorbed through the skin, potentially causing irritation to the skin and respiratory tract.[3][4][5] The compound is a fine powder, which increases the risk of aerosolization and subsequent inhalation.[6]

Hazard CategoryPotential RiskRationale
Acute Toxicity (Inhalation) Harmful if inhaled; may cause respiratory tract irritation.[3][4]The compound is a fine powder, easily aerosolized during handling.
Acute Toxicity (Dermal/Oral) May be harmful if absorbed through the skin or swallowed.[3][4]The pentafluorophenyl ester moiety is a known irritant and potentially toxic.[1][2]
Skin Corrosion/Irritation May cause skin irritation. Direct contact should be avoided.[3][4][7]Pentafluorophenol, a related structure, is known to cause severe skin burns.[1][2]
Serious Eye Damage/Irritation Risk of serious eye damage.[2][8]Accidental splashes of either the powder or solutions can cause severe irritation or damage.
Environmental Hazard Potentially hazardous to the aquatic environment.[9]Proper disposal is critical to prevent environmental contamination.

This assessment mandates a cautious approach, treating Fmoc-D-His(Trt)-OPfp as a hazardous substance and employing a multi-layered PPE strategy.

The Core Directive: Universal PPE Requirements

Regardless of the specific task, a baseline level of PPE is mandatory for any researcher entering a laboratory where Fmoc-D-His(Trt)-OPfp is handled. This foundational layer of protection is non-negotiable.

  • Body Protection: A clean, buttoned laboratory coat is the minimum requirement to shield clothing and skin from incidental contact and splashes.[8]

  • Hand Protection: Chemical-resistant nitrile gloves are the standard for handling peptides and their derivatives.[8] Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.

  • Eye Protection: Chemical safety goggles are required to protect against liquid splashes and airborne particles.[8][10] Standard safety glasses do not provide adequate protection from splashes.

Task-Specific Protocols: Escalating Protection to Match the Risk

Different laboratory procedures present varying levels of risk. The following protocols provide step-by-step guidance for escalating your PPE in response to the specific task at hand.

Protocol 1: Handling Lyophilized Powder (Weighing, Aliquoting)

The highest risk of exposure occurs when handling the fine powder due to the potential for inhalation.[8] All operations involving the solid form of this reagent must be performed within a certified chemical fume hood or a powder containment hood.[10]

Required PPE:

  • Core PPE: Lab coat, nitrile gloves, and chemical safety goggles.

  • Respiratory Protection: A dust respirator (e.g., N95 or P1 type) is necessary to prevent inhalation of fine particles.[4][8]

  • Hand Protection (Enhanced): Consider double-gloving for added protection during extensive handling sessions.[8]

Workflow:

  • Don all required PPE before entering the designated handling area.

  • Ensure the fume hood sash is at the appropriate height to maximize airflow and protection.

  • Allow the sealed vial of Fmoc-D-His(Trt)-OPfp to equilibrate to room temperature inside a desiccator before opening to prevent moisture condensation.[11]

  • Carefully perform all manipulations (opening, weighing, transferring) deep within the fume hood to contain any airborne powder.

  • Securely seal all containers immediately after use.

  • Clean any spills within the hood immediately using appropriate procedures.

Protocol 2: Reconstitution and Solution Handling

While the inhalation risk is lower once the compound is in solution, the risk of splashes and direct skin/eye contact becomes more prominent.

Required PPE:

  • Core PPE: Lab coat, nitrile gloves, and chemical safety goggles.

  • Face Protection: A face shield worn over safety goggles is strongly recommended, especially when handling larger volumes or during initial, potentially exothermic, dissolution steps.[8]

Workflow:

  • Don all required PPE.

  • Conduct all solution preparation and transfers within a chemical fume hood.

  • Use sterile syringes or calibrated pipettes for all liquid transfers to minimize splashes.[8]

  • Always add solvent to the solid, not the other way around, to control the dissolution process.

  • Ensure containers are clearly labeled with the chemical name, concentration, and date.[12]

Visualizing the PPE Decision Workflow

The selection of appropriate PPE is a dynamic process that depends on the specific laboratory operation. The following diagram illustrates a logical workflow for making these critical safety decisions.

PPE_Workflow start Start: Prepare to Handle Fmoc-D-His(Trt)-OPfp core_ppe Step 1: Don Core PPE - Lab Coat - Nitrile Gloves - Safety Goggles start->core_ppe assess_task Step 2: Assess Task core_ppe->assess_task handle_solid Task: Weighing/Handling Solid Powder assess_task->handle_solid Solid handle_liquid Task: Reconstitution/Solution Transfer assess_task->handle_liquid Liquid handle_spill Task: Spill or Emergency assess_task->handle_spill Spill ppe_solid Step 3a: Add Specific PPE - Work in Fume/Powder Hood - Dust Respirator (N95) - Consider Double Gloves handle_solid->ppe_solid ppe_liquid Step 3b: Add Specific PPE - Work in Fume Hood - Face Shield (over goggles) handle_liquid->ppe_liquid ppe_spill Step 3c: Add Specific PPE - Full Suit & Boots (large spill) - SCBA (large spill) handle_spill->ppe_spill proceed Step 4: Proceed with Caution ppe_solid->proceed ppe_liquid->proceed ppe_spill->proceed

Caption: A decision-making workflow for selecting appropriate PPE.

Decontamination and Disposal: Completing the Safety Cycle

Proper disposal is a critical final step in the safe handling of Fmoc-D-His(Trt)-OPfp and its associated waste. Under no circumstances should this chemical or its solutions be poured down the drain.[8][13]

Disposal of Contaminated PPE and Consumables (Solid Waste):

  • Segregation: All disposable items that have come into contact with Fmoc-D-His(Trt)-OPfp (e.g., gloves, pipette tips, weighing paper, contaminated paper towels) must be considered hazardous waste.[8][14]

  • Collection: Place these items into a designated, clearly labeled, and sealable hazardous chemical waste container.[14] The container should be labeled "Hazardous Waste" and include the chemical name.

Disposal of Unused Reagent and Solutions (Liquid Waste):

  • Segregation: Collect all solutions containing Fmoc-D-His(Trt)-OPfp in a separate, labeled, and sealable container for hazardous liquid waste.[14]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name, and the solvent used.

  • Final Disposal: All waste must be disposed of through your institution's certified chemical waste disposal program, in adherence to all local, state, and federal regulations.[3][4]

By adhering to these protocols, you build a self-validating system of safety that protects you, your colleagues, and your research.

References

  • Are there any safety concerns when handling peptide substrates? . Biorunstar Blog. [Link]

  • Safe Handling & Lab PPE for Peptides (Compliance-Focused Research Guide) . Direct Peptides. [Link]

  • Industrial application of coupling reagents in peptides . Luxembourg Bio Technologies. [Link]

  • Trityl Protecting Group: Trityl Chloride Protection & Deprotection . Total Synthesis. [Link]

  • Safety Data Sheet: Fmoc-His(Trt)-OH . AAPPTec, LLC. [Link]

  • Safety Data Sheet: Fmoc-D-His(Trt)-OH . AAPPTec, LLC. [Link]

  • Handling and Storage of Peptides - FAQ . AAPPTec. [Link]

  • Pentafluorophenol . Wikipedia. [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups . PMC. [Link]

  • MSDS - Safety Data Sheet: Nα-Fmoc-L-alanine pentafluorophenyl ester . AAPPTec, LLC. [Link]

  • Technical Brief – Avoiding Trityl Loss When Processing Synthetic Oligonucleotides . Glen Research. [Link]

  • Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers . ACS Publications. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory . Nowick Lab, UC Irvine. [Link]

  • General methods . The Royal Society of Chemistry. [Link]

  • The NIH Drain Discharge Guide . National Institutes of Health. [Link]

  • DTSC Dental, Medical and Veterinary Offices: Managing Your Hazardous Waste Fact Sheet . California Department of Toxic Substances Control. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.